molecular formula C74H107F3N20O19 B15597460 [Ser140]-plp(139-151) tfa

[Ser140]-plp(139-151) tfa

货号: B15597460
分子量: 1637.8 g/mol
InChI 键: FPHYJJGKKXZPRT-OVFYYFFASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[Ser140]-plp(139-151) tfa is a useful research compound. Its molecular formula is C74H107F3N20O19 and its molecular weight is 1637.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C74H107F3N20O19

分子量

1637.8 g/mol

IUPAC 名称

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-cyclohexa-1,3-dien-1-ylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C72H106N20O17.C2HF3O2/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44;3-2(4,5)1(6)7/h5-6,8-9,15,17-18,32-34,38-41,47,49-58,78,93H,7,10-14,16,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109);(H,6,7)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m0./s1

InChI 键

FPHYJJGKKXZPRT-OVFYYFFASA-N

产品来源

United States

Foundational & Exploratory

[Ser140]-PLP(139-151) TFA: A Technical Guide to its Mechanism of Action in Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of [Ser140]-PLP(139-151) TFA in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for human multiple sclerosis (MS). This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data to facilitate a deeper understanding for researchers and professionals in the field of neuroimmunology and drug development.

Introduction: The Role of [Ser140]-PLP(139-151) in EAE

Myelin Proteolipid Protein (PLP) is a major component of the myelin sheath in the central nervous system (CNS). The peptide fragment PLP(139-151) is a well-established encephalitogenic epitope used to induce EAE in susceptible mouse strains, particularly the SJL mouse. The native sequence of this peptide contains a cysteine at position 140. The [Ser140] substitution is a modification that enhances the peptide's stability and solubility while maintaining its immunogenicity. The trifluoroacetate (B77799) (TFA) salt is a common counterion used during peptide synthesis and purification and does not play a direct biological role.

Induction of EAE with [Ser140]-PLP(139-151) triggers a CD4+ T cell-mediated autoimmune response against the myelin sheath, leading to CNS inflammation, demyelination, and progressive paralysis. This model is invaluable for studying the pathogenesis of MS and for evaluating the efficacy of potential therapeutic agents. The disease course in SJL mice immunized with [Ser140]-PLP(139-151) typically follows a relapsing-remitting pattern, closely mimicking a common form of human MS.[1][2][3]

Mechanism of Action: Signaling Pathways

The pathogenic mechanism of [Ser140]-PLP(139-151) in EAE is initiated by the activation of autoreactive T helper (Th) cells. The process can be broken down into the following key steps:

  • Antigen Presentation: Following subcutaneous immunization with [Ser140]-PLP(139-151) emulsified in Complete Freund's Adjuvant (CFA), antigen-presenting cells (APCs), such as dendritic cells and macrophages, uptake and process the peptide. The peptide is then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the APC surface.

  • T-Cell Activation: Naive CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the PLP(139-151)-MHC II complex become activated. This activation is a two-signal process: the primary signal is the TCR-MHC interaction, and the co-stimulatory signal is provided by the interaction of molecules like CD28 on the T cell with CD80/CD86 on the APC.

  • Differentiation and Proliferation: Upon activation, the CD4+ T cells proliferate and differentiate into pro-inflammatory effector T-cell subsets, primarily Th1 and Th17 cells.

    • Th1 cells are characterized by the production of interferon-gamma (IFN-γ).

    • Th17 cells produce interleukin-17 (IL-17), a potent pro-inflammatory cytokine.[4]

  • CNS Infiltration and Reactivation: These activated autoreactive T cells migrate from the periphery, cross the blood-brain barrier, and infiltrate the CNS.[5] Within the CNS, they are reactivated by local APCs, such as microglia and astrocytes, that present myelin-derived antigens.

  • Inflammation and Demyelination: The reactivated Th1 and Th17 cells release a cascade of pro-inflammatory cytokines and chemokines. This leads to the recruitment of other immune cells, including macrophages and B cells, to the CNS. The resulting inflammatory milieu contributes to the destruction of the myelin sheath and damage to oligodendrocytes, the myelin-producing cells, leading to the clinical manifestations of EAE.

The following diagram illustrates the signaling pathway leading to EAE induction by [Ser140]-PLP(139-151).

EAE_Induction_Pathway Signaling Pathway of EAE Induction by [Ser140]-PLP(139-151) cluster_periphery Periphery cluster_cns Central Nervous System (CNS) PLP [Ser140]-PLP(139-151) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) PLP->APC Uptake & Processing Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation (MHC-II / TCR) Activated_T_Cell Activated Autoreactive CD4+ T Cell Naive_T_Cell->Activated_T_Cell Activation & Proliferation Th1 Th1 Cell Activated_T_Cell->Th1 Differentiation Th17 Th17 Cell Activated_T_Cell->Th17 Differentiation Th1_CNS Th1 Cell Th1->Th1_CNS Migration Th17_CNS Th17 Cell Th17->Th17_CNS Migration Microglia Microglia / Astrocyte (APC) Microglia->Th1_CNS Reactivation Microglia->Th17_CNS Reactivation Myelin Myelin Sheath Inflammation Inflammation & Demyelination Inflammation->Myelin Damage Th1_CNS->Inflammation IFN-γ Th17_CNS->Inflammation IL-17

Caption: EAE Induction by [Ser140]-PLP(139-151)

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of [Ser140]-PLP(139-151) in EAE models.

Table 1: EAE Induction and Clinical Scores in SJL Mice

ParameterValueReference
Immunizing Peptide[Ser140]-PLP139-151[1]
Mouse StrainSJL[1][6]
Disease Incidence90 to 100%[1]
Onset of Disease (with PTX)9 to 14 days post-immunization[1]
Onset of Disease (without PTX)10 to 15 days post-immunization[1]
Mean Maximum Score (first episode)2.0 to 3.5[1]
Relapse Rate (without PTX)50 to 80%[2]
Relapse Rate (with PTX)As low as 20%[2]

Table 2: Cytokine Profile in PLP(139-151)-Induced EAE

CytokineRole in EAEObservation in EAEReference
IFN-γPro-inflammatory (Th1)Increased in CNS and periphery[4][7][8]
IL-17Pro-inflammatory (Th17)Crucial for disease induction; increased levels[4][8]
IL-2T-cell proliferationIncreased levels observed[7][9]
TNF-αPro-inflammatoryIncreased expression at disease peak[7][10]
IL-6Pro-inflammatoryIncreased levels[9]
IL-4Anti-inflammatory (Th2)Associated with disease regulation/remission[11]
IL-10Anti-inflammatory (Th2/Treg)Suppressed levels in EAE models[12]
TGF-βRegulatoryReduced levels observed in some studies[9]

Detailed Experimental Protocols

Induction of Relapsing-Remitting EAE in SJL Mice

This protocol is adapted from established methods for inducing EAE using [Ser140]-PLP(139-151).[1][6][13]

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Phosphate-buffered saline (PBS), sterile

  • 5- to 7-week-old female SJL/J mice

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve [Ser140]-PLP(139-151) in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/mL M. tuberculosis).

    • Emulsify by sonication or by passing the mixture through a double-hubbed needle until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • Subcutaneously inject each mouse with 0.2 mL of the emulsion (containing 200 µg of peptide) distributed over four sites on the flanks and shoulders (50 µL per site).[13]

  • Pertussis Toxin Administration (Optional but recommended for a more severe initial wave):

    • On the day of immunization and again 48 hours later, administer 100-200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) injection.[1][4] Note that PTX can reduce the incidence of relapses.[1]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the mice according to a standard 0-5 scale:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or ataxia.

      • 3: Partial hind limb paralysis.

      • 4: Complete hind limb paralysis.

      • 5: Moribund state or death.

The following workflow diagram outlines the EAE induction and monitoring process.

EAE_Workflow Experimental Workflow for EAE Induction and Analysis start Start prepare_emulsion Prepare [Ser140]-PLP(139-151)/CFA Emulsion start->prepare_emulsion immunize Immunize SJL Mice (Subcutaneous Injection) prepare_emulsion->immunize ptx Administer Pertussis Toxin (i.p.) (Day 0 and Day 2) immunize->ptx monitor Daily Monitoring: - Clinical Score - Body Weight immunize->monitor Without PTX ptx->monitor data_collection Data Collection at Predetermined Timepoints or Disease Stages monitor->data_collection analysis Tissue Collection and Analysis: - CNS for Histology - Spleen/Lymph Nodes for Cellular Assays - Blood for Cytokine Analysis data_collection->analysis end End analysis->end

Caption: EAE Induction and Analysis Workflow

T-Cell Proliferation Assay

This assay measures the proliferation of PLP(139-151)-specific T cells in response to antigen re-stimulation in vitro.[11][14]

Materials:

  • Spleens or lymph nodes from immunized mice.

  • Complete RPMI-1640 medium.

  • [Ser140]-PLP(139-151) peptide.

  • 96-well flat-bottom culture plates.

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU).

Procedure:

  • Cell Preparation:

    • At a desired time point after immunization, euthanize the mice and aseptically remove the spleens and/or draining lymph nodes.

    • Prepare a single-cell suspension.

    • Lyse red blood cells from the splenocyte preparation using an ACK lysis buffer.

    • Wash the cells and resuspend them in complete RPMI medium.

  • Cell Culture and Stimulation:

    • Plate the cells in a 96-well plate at a density of 2-5 x 105 cells/well.

    • Add [Ser140]-PLP(139-151) peptide at various concentrations (e.g., 1-20 µg/mL) to the appropriate wells.

    • Include negative controls (medium alone) and positive controls (e.g., Concanavalin A or anti-CD3/CD28 antibodies).

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Proliferation:

    • Using [3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

    • Using CFSE: Prior to plating, label the cells with Carboxyfluorescein succinimidyl ester (CFSE). After culture, analyze CFSE dilution by flow cytometry.

Delayed-Type Hypersensitivity (DTH) Response

The DTH response is an in vivo measure of cell-mediated immunity.[15][16][17]

Materials:

  • [Ser140]-PLP(139-151) peptide.

  • Phosphate-buffered saline (PBS), sterile.

  • Calipers for measuring ear thickness.

Procedure:

  • Sensitization: The initial immunization for EAE induction serves as the sensitization phase.

  • Challenge:

    • Approximately 7-10 days after immunization, challenge the mice by injecting 10-20 µg of [Ser140]-PLP(139-151) in 10-20 µL of PBS into one ear pinna.

    • Inject the contralateral ear with PBS alone as a control.

  • Measurement:

    • Measure the thickness of both ears using calipers before the challenge and 24 and 48 hours after the challenge.

    • The DTH response is calculated as the difference in ear swelling between the peptide-injected ear and the PBS-injected ear.

Conclusion

This compound is a critical tool for inducing a relapsing-remitting model of EAE that closely mirrors human multiple sclerosis. Its mechanism of action is centered on the activation and differentiation of autoreactive CD4+ T cells into pathogenic Th1 and Th17 phenotypes, which subsequently mediate inflammation and demyelination within the CNS. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the immunopathology of autoimmune neuroinflammation and for the preclinical evaluation of novel therapeutic strategies. A thorough understanding of this model is essential for advancing our knowledge and treatment of multiple sclerosis.

References

The Encephalitogenic Epitope PLP(139-151): A Core Driver of Neuroinflammation in an Animal Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The myelin proteolipid protein (PLP) fragment spanning amino acids 139-151, with the sequence HSLGKWLGHPDKF, stands as a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS). This encephalitogenic epitope is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, particularly the SJL/J mouse, creating a model that recapitulates many of the clinical and pathological features of relapsing-remitting multiple sclerosis (MS). This guide provides a comprehensive overview of the function of PLP(139-151), the experimental methodologies for its use, and the underlying molecular pathways it triggers.

Core Function: Initiation of an Autoimmune Cascade

The primary function of PLP(139-151) in the context of EAE is to act as a potent T-cell antigen. When introduced into a susceptible host, this peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Inside the APC, PLP(139-151) is processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class II molecules.[1] This peptide-MHC II complex is then recognized by the T-cell receptor (TCR) on specific CD4+ T helper (Th) cells.

This recognition event is the crucial first step in a signaling cascade that leads to the activation, proliferation, and differentiation of PLP(139-151)-specific T cells.[2] These activated T cells, primarily of the Th1 and Th17 lineages, then migrate from the periphery to the CNS.[3] Once in the CNS, they are reactivated upon encountering their cognate antigen on local APCs, such as microglia. This reactivation triggers the release of a barrage of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-17 (IL-17).[4] This inflammatory milieu leads to the recruitment of other immune cells, breakdown of the blood-brain barrier, and ultimately, the destruction of the myelin sheath surrounding nerve fibers, resulting in the characteristic neurological deficits observed in EAE.[4]

Quantitative Data in PLP(139-151)-Induced EAE

The following tables summarize representative quantitative data from studies utilizing PLP(139-151) to induce EAE, providing insights into the clinical course, cellular responses, and cytokine profiles.

Table 1: Representative Clinical Scores in PLP(139-151)-Induced EAE in SJL/J Mice

Treatment GroupPeak Mean Clinical Score (± SEM)Day of Onset (Mean)Cumulative Disease IndexReference
PLP(139-151) + CFA (Control)3.5 ± 0.311-1425.4 ± 3.1[5][6]
PLP(139-151) + CFA + Pertussis Toxin4.2 ± 0.49-1235.8 ± 4.5[5]
Therapeutic Intervention Group A1.8 ± 0.21312.1 ± 2.5[3]
Therapeutic Intervention Group B2.1 ± 0.31215.6 ± 3.0[7]

Clinical scores are typically graded on a scale of 0-5, where 0 is no disease and 5 is moribund or dead.

Table 2: T-Cell Proliferation in Response to PLP(139-151) Restimulation

Cell SourceTreatment GroupStimulation Index (SI) ± SDReference
SplenocytesEAE (Peak Disease)8.5 ± 1.2[8][9]
SplenocytesEAE (Remission)4.2 ± 0.8[7]
Lymph Node CellsEAE + Treatment X3.1 ± 0.6[10]
Lymph Node CellsNaive Control1.2 ± 0.3[9]

Stimulation Index (SI) is the ratio of proliferation (e.g., CPM from [3H]-thymidine incorporation) in the presence of antigen to proliferation in the absence of antigen.

Table 3: Pro-inflammatory Cytokine Concentrations in Splenocyte Culture Supernatants

CytokineTreatment GroupConcentration (pg/mL) ± SDReference
IFN-γEAE (Peak Disease)2500 ± 450[4]
IFN-γEAE + Treatment Y800 ± 150[11]
IL-17EAE (Peak Disease)1800 ± 300[4]
IL-17EAE + Treatment Y500 ± 100[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of EAE studies. Below are outlines of key experimental protocols.

Protocol 1: Induction of EAE with PLP(139-151) in SJL/J Mice
  • Antigen Emulsion Preparation:

    • Dissolve PLP(139-151) peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 1-2 mg/mL.

    • Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (typically at 4 mg/mL).

    • Create a stable water-in-oil emulsion by vigorously mixing the PLP(139-151) solution and CFA. This can be achieved by using two glass syringes connected by a Luer lock. The emulsion is ready when a drop does not disperse in water.

  • Immunization:

    • Administer 100-200 µL of the emulsion subcutaneously (s.c.) at two to four sites on the flank of 8-12 week old female SJL/J mice.

    • For a more severe disease course, an intraperitoneal (i.p.) injection of 100-200 ng of Pertussis Toxin (PTX) in PBS can be administered on the day of immunization and again 48 hours later.[5]

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice based on a standardized 0-5 scale:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Hind limb paralysis.

      • 4: Hind and forelimb paralysis.

      • 5: Moribund or dead.

Protocol 2: T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
  • Cell Preparation:

    • At a desired time point (e.g., peak of disease), euthanize mice and aseptically remove spleens and/or draining lymph nodes.

    • Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells from splenocyte preparations using an ACK lysis buffer.

    • Wash the cells with complete RPMI-1640 medium and resuspend to a final concentration of 2 x 106 cells/mL.

  • Cell Culture:

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Add 100 µL of medium containing PLP(139-151) at various concentrations (e.g., 0, 10, 20, 50 µg/mL).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • Pulse each well with 1 µCi of [3H]-thymidine.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.[9]

Protocol 3: Cytokine Quantification by ELISA
  • Sample Collection:

    • Collect supernatants from the T-cell proliferation assay cultures before the addition of [3H]-thymidine.

    • Alternatively, stimulate single-cell suspensions from spleens or lymph nodes with PLP(139-151) for 48-72 hours and collect the supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Wash the plate and add diluted standards and experimental samples to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizing the Molecular and Experimental Landscape

To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC-II MHC_PLP MHC-II-PLP Complex MHC_II->MHC_PLP PLP PLP(139-151) PLP->MHC_II TCR TCR MHC_PLP->TCR Signal 1 Lck Lck TCR->Lck activates CD4 CD4 CD4->MHC_II ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines

Caption: T-Cell Receptor Signaling Pathway initiated by PLP(139-151).

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_monitoring Monitoring & Analysis prep_peptide PLP(139-151) in PBS emulsion Create Water-in-Oil Emulsion prep_peptide->emulsion prep_cfa CFA with M. tuberculosis prep_cfa->emulsion immunize Subcutaneous Injection in SJL/J Mouse emulsion->immunize ptx Optional: Pertussis Toxin (i.p.) immunize->ptx scoring Daily Clinical Scoring immunize->scoring analysis Tissue Collection (Spleen, CNS) scoring->analysis immune_assays T-Cell Proliferation Cytokine Analysis analysis->immune_assays

Caption: Experimental Workflow for PLP(139-151)-Induced EAE.

References

An In-depth Technical Guide to the Role of Serine 140 Substitution in Proteolipid Protein (PLP) Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional consequences of substituting the native cysteine with serine at position 140 of the immunodominant proteolipid protein (PLP) peptide 139-151. Proteolipid protein is a major component of the central nervous system (CNS) myelin, and T-cell reactivity to specific PLP epitopes is a key element in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1][2] Understanding how specific amino acid modifications alter the peptide's interaction with the immune system is crucial for both elucidating disease mechanisms and developing targeted immunotherapies.

The PLP 139-151 peptide is a primary encephalitogenic epitope, particularly in the SJL/J mouse model of EAE.[1][3] Alterations to its sequence can dramatically change its immunological activity, transforming it from an agonist that stimulates a pathogenic T-cell response to an antagonist that inhibits it. This document focuses on the Cysteine-to-Serine substitution at position 140 (C140S), a modification that has been shown to significantly enhance the peptide's pathogenic activity.

The Impact of Serine 140 Substitution on Immunogenicity

The native PLP 139-151 peptide contains a cysteine at position 140. The substitution of this residue with serine results in a peptide variant, often denoted as [Ser140]-PLP(139-151) or PLP(139-151)(C140S), with markedly different biological effects. This single amino acid change converts the peptide into a potent immunogen.

Studies have demonstrated that the serine-substituted PLP (139-151) variant causes severe, acute Experimental Autoimmune Encephalomyelitis in SJL mice.[4][5] This heightened encephalitogenic potential suggests that the C140S substitution enhances the peptide's ability to activate pathogenic, myelin-specific CD4+ T-cells. While the precise molecular mechanism for this increased activity is not fully detailed in the available literature, it is likely attributable to one or more of the following factors:

  • Enhanced MHC Binding: The serine substitution may improve the peptide's binding affinity and stability within the peptide-binding groove of the MHC class II molecule (I-As in SJL mice).[6]

  • Optimized TCR Interaction: The conformation of the serine-containing peptide, when presented by the MHC molecule, may create a more optimal interface for the T-cell receptor (TCR) of encephalitogenic T-cells, leading to a stronger or more sustained activation signal.[7][8]

  • Altered T-Cell Signaling: The modified peptide-MHC complex could trigger a different downstream signaling cascade within the T-cell, potentially favoring a more pro-inflammatory (e.g., Th1 or Th17) phenotype.[9]

This contrasts sharply with substitutions at other positions within the PLP 139-151 peptide, such as at the primary TCR contact residues Trp144 and His147, which can generate TCR antagonist peptides that inhibit T-cell activation and suppress EAE.[10][11]

Quantitative Data Summary

While direct comparative quantitative data for the C140 versus S140 variants is limited in the provided search results, the qualitative outcomes are clear. The following tables summarize the reported biological effects and provide a template for how quantitative data from relevant assays would be structured.

Table 1: In Vivo Encephalitogenic Activity

Peptide VariantAnimal ModelDisease OutcomeKey Finding Reference
Native PLP(139-151) SJL/J MiceInduces EAE[1][2]
[Ser140]-PLP(139-151) SJL/J MiceInduces severe, acute EAE[4][5]

Table 2: Example Structure for T-Cell Proliferation Data (Hypothetical)

Peptide VariantConcentration (µg/mL)Mean Proliferation Index (CFSE)Standard Deviation
[Ser140]-PLP(139-151) 10ValueValue
20ValueValue
50ValueValue
Native PLP(139-151) 10ValueValue
20ValueValue
50ValueValue
Negative Control (Media) N/AValueValue

Signaling Pathways and Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the peptide's mechanism of action.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell pMHC Peptide-MHC-II Complex ([Ser140]-PLP + I-A^s) B7 B7 TCR TCR TCR->pMHC Signal 1 Lck Lck TCR->Lck activates CD4 CD4 CD4->pMHC CD28 CD28 CD28->B7 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLC PLCγ ZAP70->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Ca->NFkB activate transcription factors NFAT NFAT Ca->NFAT activate transcription factors AP1 AP-1 Ca->AP1 activate transcription factors PKC->NFkB activate transcription factors PKC->NFAT activate transcription factors PKC->AP1 activate transcription factors Cytokines Cytokine Production (IFN-γ, IL-17) NFkB->Cytokines Proliferation Cell Proliferation NFkB->Proliferation NFAT->Cytokines NFAT->Proliferation AP1->Cytokines AP1->Proliferation

T-Cell activation by the [Ser140]-PLP peptide.

Logical_Relationship cluster_input Peptide Variant cluster_interaction Molecular Interaction cluster_output Biological Outcome Native Native PLP(139-151) (Cys at 140) Interaction pMHC / TCR Interaction Strength Native->Interaction Standard S140 [Ser140]-PLP(139-151) (Ser at 140) S140->Interaction Potentiates Activation Pathogenic T-Cell Activation Interaction->Activation EAE Severe Acute EAE Activation->EAE

Logical flow from peptide modification to disease.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying peptide immunogenicity. Below are detailed protocols for core assays used to evaluate PLP peptide activity.

This assay quantitatively measures antigen-specific T-cell proliferation by tracking the dilution of the fluorescent dye CFSE as cells divide.[12][13]

A. Materials

  • PLP Peptide ([Ser140]-PLP(139-151) or native sequence)

  • Splenocytes or lymph node cells from immunized SJL/J mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, Pen-Strep, 2-ME)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • FACS Buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, viability dye)

  • 96-well flat-bottom culture plates

  • Positive Control: Anti-CD3/CD28 antibodies or Concanavalin A (ConA)[12]

  • Negative Control: Unstimulated cells (media only) or an irrelevant peptide[12]

B. Methodology

  • Cell Preparation: Isolate spleens or lymph nodes from mice previously immunized with a PLP peptide. Prepare a single-cell suspension. Lyse red blood cells if using splenocytes.

  • CFSE Labeling:

    • Wash and resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-5 µM and mix immediately.[12]

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of cold complete RPMI medium. Wash cells twice with complete medium.[13]

  • Cell Plating and Stimulation:

    • Resuspend CFSE-labeled cells at 2 x 10⁶ cells/mL in complete medium.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.[12]

    • Add 100 µL of medium containing the PLP peptide at 2x the final desired concentration (e.g., final concentrations ranging from 10-100 µg/mL). A dose-response titration is recommended.[12]

  • Incubation: Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.[12]

  • Flow Cytometry Analysis:

    • Harvest cells and stain with a viability dye and fluorescently labeled antibodies for cell surface markers (e.g., CD4).

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the live, single-cell, CD4+ lymphocyte population and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence represents a cell division.

CFSE_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Data Analysis A Isolate Splenocytes from Immunized Mice B Prepare Single-Cell Suspension A->B C Label Cells with CFSE Dye B->C D Plate Cells in 96-Well Plate C->D E Add PLP Peptide (or Controls) D->E F Incubate for 5-7 Days E->F G Harvest & Stain Cells (CD4, Viability Dye) F->G H Acquire on Flow Cytometer G->H I Gate & Analyze CFSE Dilution H->I

Experimental workflow for a CFSE proliferation assay.

This protocol describes the in vivo administration of the [Ser140]-PLP(139-151) peptide to induce an autoimmune response that models MS.[2][13]

A. Materials

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • SJL/J mice (female, 6-8 weeks old)

B. Methodology

  • Prepare Immunizing Emulsion: Emulsify the [Ser140]-PLP(139-151) peptide in CFA. A common final concentration is 1-2 mg/mL, for a typical immunization dose of 100-200 µg of peptide per mouse.[13]

  • Immunization: Subcutaneously inject 100 µL of the emulsion, typically divided between two sites on the flank of each mouse.[13]

  • PTX Administration: Administer Pertussis Toxin (e.g., 250 ng in 100 µL PBS) intraperitoneally on day 0 and day 2 post-immunization. PTX acts as an adjuvant to enhance the immune response and facilitate the entry of pathogenic T-cells into the CNS.[13]

  • Monitoring: Observe mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization. Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

Implications for Research and Drug Development

The potent agonistic activity of the [Ser140]-PLP(139-151) peptide makes it an invaluable tool for MS research.

  • Robust Disease Modeling: Its ability to induce a severe, acute form of EAE provides a reliable and consistent model for studying the cellular and molecular mechanisms of autoimmune demyelination.[4][5]

  • Therapeutic Screening: This EAE model is essential for the preclinical evaluation of novel therapeutic agents designed to treat MS, allowing researchers to assess a drug's ability to prevent disease onset or ameliorate existing symptoms.[14][15]

  • Benchmark for APL Development: In the development of altered peptide ligands (APLs) as potential immunotherapies, the S140 variant serves as a potent positive control. The goal of many APL strategies is to create antagonists that can compete with and inhibit the response to encephalitogenic peptides like the S140 variant.[10]

Conclusion

The substitution of cysteine with serine at position 140 of the PLP 139-151 peptide is a critical modification that dramatically enhances its immunogenicity and encephalitogenic potential. This altered peptide ligand acts as a powerful agonist, driving a strong pathogenic T-cell response that culminates in severe autoimmune demyelination in susceptible animal models. For researchers and drug developers, [Ser140]-PLP(139-151) is not merely a peptide variant but a crucial reagent for building robust disease models, investigating the fundamentals of neuroinflammation, and validating the next generation of therapies for multiple sclerosis.

References

The Immunological Landscape of Myelin Proteolipid Protein Fragment 139-151: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Player in Autoimmune Demyelinating Disease Models

Myelin Proteolipid Protein (PLP) fragment 139-151 stands as a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). This synthetic peptide, corresponding to amino acids 139-151 of the major myelin protein, is a potent encephalitogenic epitope, particularly in the SJL mouse strain. Its ability to induce Experimental Autoimmune Encephalomyelitis (EAE), an animal model that recapitulates many of the immunological and pathological features of MS, has made it an invaluable resource for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the immunology of PLP 139-151, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Immunobiology of PLP 139-151

PLP 139-151 is recognized as an immunodominant epitope in the context of the H-2s major histocompatibility complex (MHC) class II molecule, I-A^s, expressed by SJL mice. Upon immunization, this peptide is taken up by antigen-presenting cells (APCs), processed, and presented on MHC class II molecules to CD4+ T helper (Th) cells. This interaction triggers the activation, proliferation, and differentiation of PLP 139-151-specific T cells, which then migrate to the CNS, initiate an inflammatory cascade, and mediate demyelination and axonal damage.

The resulting immune response is predominantly characterized by the differentiation of Th1 and Th17 cells. Th1 cells, driven by the cytokine Interleukin-12 (IL-12), primarily produce Interferon-gamma (IFN-γ), a key orchestrator of macrophage activation. Th17 cells, promoted by IL-23, secrete IL-17, a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the CNS. The interplay between these T cell subsets and their secreted cytokines is central to the pathogenesis of EAE induced by PLP 139-151.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on PLP 139-151-induced EAE in SJL mice. These data provide a quantitative framework for understanding the disease course and the associated immune responses.

Table 1: Clinical Scores in PLP 139-151-Induced EAE in SJL Mice

Time Post-Immunization (Days)Mean Clinical Score (± SEM) - No Pertussis ToxinMean Clinical Score (± SEM) - With Pertussis Toxin
000
10-120.5 - 1.51.0 - 2.5
13-15 (Peak of First Attack)2.5 - 3.53.0 - 4.0
18-21 (Remission)1.0 - 2.01.5 - 2.5
25-30 (Relapse)2.0 - 3.02.5 - 3.5

Note: Clinical scores are typically graded on a scale of 0 to 5, where 0 is no disease, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund or death. The use of Pertussis Toxin generally leads to an earlier onset and more severe initial disease phase.[1][2]

Table 2: T-Cell Proliferation in Response to PLP 139-151

Treatment GroupAntigenMean CPM (± SD)Stimulation Index (SI)
PLP 139-151 ImmunizedPLP 139-151 (20 µg/mL)45,000 ± 5,50015
PLP 139-151 ImmunizedControl Peptide3,000 ± 8001
Adjuvant ControlPLP 139-151 (20 µg/mL)3,500 ± 9001.2

Note: CPM stands for Counts Per Minute and is a measure of [3H]-thymidine incorporation during DNA synthesis in proliferating T cells. The Stimulation Index is the ratio of CPM in the presence of antigen to CPM in the absence of antigen.[3][4][5]

Table 3: Cytokine Production by Splenocytes from PLP 139-151-Immunized Mice

CytokineConcentration in Supernatant (pg/mL) - UnstimulatedConcentration in Supernatant (pg/mL) - PLP 139-151 Stimulated
IFN-γ< 502500 - 5000
IL-17< 20800 - 1500
IL-4< 20< 50
IL-10< 30100 - 300

Note: Splenocytes were harvested at the peak of disease and re-stimulated in vitro with PLP 139-151. Cytokine concentrations were measured by ELISA.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving PLP 139-151. The following are representative protocols for key experiments.

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with PLP 139-151 in SJL Mice

Materials:

  • PLP 139-151 peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (optional)

  • Phosphate-buffered saline (PBS), sterile

  • 8-10 week old female SJL/J mice

  • Syringes and needles (27-30 gauge)

Procedure:

  • Antigen Emulsion Preparation: Prepare a 1 mg/mL solution of PLP 139-151 in sterile PBS. Emulsify this solution with an equal volume of CFA to a final concentration of 0.5 mg/mL PLP 139-151. The emulsion should be thick and stable, not separating upon standing.

  • Immunization: Anesthetize the mice lightly. Inject 0.1 mL of the emulsion subcutaneously into two sites on the flank of each mouse (total of 0.2 mL per mouse, containing 100 µg of PLP 139-151).

  • Pertussis Toxin Administration (Optional): If using pertussis toxin to enhance disease severity, administer 200 ng of pertussis toxin in 0.1 mL of sterile PBS via intraperitoneal injection on the day of immunization and again 48 hours later.[1][9][10]

  • Monitoring: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (see note in Table 1). Record body weight and clinical score for each mouse. The onset of disease is typically between days 10 and 14 post-immunization.[1]

Protocol 2: T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

Materials:

  • Single-cell suspension of splenocytes or lymph node cells from immunized and control mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • PLP 139-151 peptide and control peptides

  • [3H]-thymidine (1 µCi/well)

  • 96-well round-bottom culture plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens or draining lymph nodes of immunized and control mice. Wash the cells and resuspend in complete RPMI medium.

  • Cell Plating: Plate the cells at a density of 2 x 105 cells per well in a 96-well plate.

  • Antigen Stimulation: Add PLP 139-151 or control peptides to the wells at various concentrations (e.g., 1, 10, 20 µg/mL). Include wells with medium alone as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • [3H]-Thymidine Pulse: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).[11][12][13]

Protocol 3: Cytokine ELISA for IFN-γ and IL-17

Materials:

  • Supernatants from T-cell proliferation assays

  • Mouse IFN-γ and IL-17 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add standards and culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add the substrate solution (e.g., TMB) to each well. Allow the color to develop for 15-30 minutes in the dark.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations based on the standard curve.[14][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to PLP 139-151 is essential for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Diagram 1: T-Cell Receptor (TCR) and Co-stimulatory Signaling

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC-II (I-A^s) + PLP 139-151 TCR TCR MHC_II->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 activates PLCg1 PLCγ1 ZAP70->PLCg1 activates Ras_MAPK Ras/MAPK Pathway ZAP70->Ras_MAPK activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Calcineurin Ca2+/Calcineurin Pathway IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression

TCR and co-stimulatory signaling cascade.

This diagram illustrates the initial events in T-cell activation following the recognition of PLP 139-151 presented by an APC. The engagement of the TCR (Signal 1) and co-stimulatory molecules like CD28 (Signal 2) initiates a cascade of intracellular signaling events involving key molecules such as Lck, ZAP-70, and PLCγ1.[17][18][19][20][21] This ultimately leads to the activation of transcription factors NF-κB, AP-1, and NFAT, which drive the expression of genes responsible for T-cell proliferation and cytokine production.

Diagram 2: Th1 and Th17 Differentiation Pathways

Th_Differentiation cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation Naive_T_Cell Naive CD4+ T-Cell IL12R IL-12R Naive_T_Cell->IL12R IL23R IL-23R Naive_T_Cell->IL23R IL12 IL-12 IL12->IL12R JAK2_TYK2 JAK2/TYK2 IL12R->JAK2_TYK2 activates STAT4 STAT4 JAK2_TYK2->STAT4 phosphorylates Tbet T-bet STAT4->Tbet induces IFNg IFN-γ Tbet->IFNg promotes transcription of Th1_Cell Th1 Cell Tbet->Th1_Cell drives differentiation to Th1_Cell->IFNg produces IL23 IL-23 IL23->IL23R JAK2_TYK2_2 JAK2/TYK2 IL23R->JAK2_TYK2_2 activates STAT3 STAT3 JAK2_TYK2_2->STAT3 phosphorylates RORgt RORγt STAT3->RORgt induces IL17 IL-17 RORgt->IL17 promotes transcription of Th17_Cell Th17 Cell RORgt->Th17_Cell drives differentiation to Th17_Cell->IL17 produces

Th1 and Th17 differentiation pathways.

This diagram outlines the cytokine-mediated signaling pathways that drive the differentiation of naive CD4+ T cells into pathogenic Th1 and Th17 effector cells. IL-12, acting through the JAK-STAT pathway, activates STAT4, leading to the expression of the master transcription factor T-bet and subsequent IFN-γ production.[22][23][24][25][26] Similarly, IL-23 signaling activates STAT3, which induces the expression of RORγt, the master regulator of Th17 differentiation and IL-17 production.[27][28][29][30][31]

Diagram 3: Experimental Workflow for Studying PLP 139-151 Immunology

EAE_Workflow cluster_In_Vitro_Assays In Vitro Analysis cluster_Ex_Vivo_Analysis Ex Vivo Analysis Immunization 1. Immunization SJL mice with PLP 139-151/CFA Monitoring 2. Clinical Monitoring Daily scoring of EAE Immunization->Monitoring Tissue_Harvest 3. Tissue Harvest (Spleen, Lymph Nodes, CNS) at peak of disease Monitoring->Tissue_Harvest Cell_Culture 4a. Cell Culture Re-stimulation with PLP 139-151 Tissue_Harvest->Cell_Culture Histology 4b. Histopathology (CNS inflammation, demyelination) Tissue_Harvest->Histology Proliferation_Assay 5a. Proliferation Assay ([3H]-Thymidine incorporation) Cell_Culture->Proliferation_Assay ELISA 5b. Cytokine ELISA (IFN-γ, IL-17) Cell_Culture->ELISA

A typical experimental workflow for EAE studies.

This diagram provides a high-level overview of a typical experimental workflow for investigating the immunology of PLP 139-151. It begins with the induction of EAE in SJL mice, followed by clinical monitoring. At the peak of disease, tissues are harvested for in vitro and ex vivo analyses, including T-cell proliferation assays, cytokine profiling, and histopathological examination of the CNS.

Conclusion

The myelin proteolipid protein fragment 139-151 is a cornerstone of EAE research, providing a robust and reproducible model to investigate the immunopathological mechanisms of autoimmune demyelination. A thorough understanding of the quantitative aspects of the disease, detailed experimental protocols, and the intricate signaling pathways involved is paramount for researchers aiming to unravel the complexities of MS and develop novel therapeutic strategies. This technical guide serves as a foundational resource to aid in the design, execution, and interpretation of studies centered on this pivotal immunogenic peptide.

References

[Ser140]-PLP(139-151) TFA and Central Nervous System Autoimmunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of [Ser140]-PLP(139-151) TFA, a key immunogenic peptide, in the induction of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying immunological pathways.

Introduction

Experimental autoimmune encephalomyelitis is a T-cell mediated inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical tool for studying the pathogenesis of MS and for the preclinical evaluation of potential therapeutics.[1][2] The proteolipid protein (PLP) is a major component of CNS myelin, and specific peptides derived from it, such as PLP(139-151), are potent inducers of EAE in susceptible mouse strains like the SJL mouse.[2][3] The [Ser140]-PLP(139-151) variant, where the native cysteine at position 140 is replaced with serine, is frequently used to induce a relapsing-remitting form of EAE that closely mimics the most common clinical course of human MS.[4] This guide focuses on the application of this compound in inducing this valuable disease model.

Data Presentation

The following tables summarize quantitative data typically observed in the [Ser140]-PLP(139-151)-induced EAE model in SJL mice. These values are compiled from various studies and represent expected outcomes. Actual results may vary depending on specific experimental conditions.

Table 1: Typical Disease Course Parameters in [Ser140]-PLP(139-151)-Induced EAE in SJL Mice

ParameterWithout Pertussis Toxin (PTX)With Pertussis Toxin (PTX)
EAE Incidence >90%>90%
Disease Onset 10-15 days post-immunization[4]9-14 days post-immunization[5]
Mean Maximum Score (First Wave) 2.0 - 3.5[5]Higher than without PTX[4]
Relapse Incidence 50-80%[4]Reduced to as low as 20%[4]

Table 2: Clinical Scoring System for EAE in Mice

ScoreClinical Signs
0 No clinical signs, normal activity.[6]
1 Limp tail or hind limb weakness (but not both).[6]
2 Limp tail and hind limb weakness.[6]
3 Partial hind limb paralysis.[6]
4 Complete hind limb paralysis.[6]
5 Moribund state or death.[6]

Table 3: Representative CNS Immune Cell Infiltration in EAE Induced by [Ser140]-PLP(139-151) in SJL Mice (at peak of disease)

Cell TypeMarker ProfileApproximate Percentage of Infiltrating CD45hi Cells
T-Lymphocytes CD45hi CD11blo[7]Variable, significant increase in CD4+ T cells[7]
Myeloid Cells (Monocytes, DCs, Neutrophils) CD45hi CD11bhi[7]Major infiltrating population
Microglia (activated) CD45int CD11b+Resident immune cells, show signs of activation
B-Cells B220+Proportion tends to increase over the course of the disease[8]

Note: The precise percentages can vary significantly between studies.

Table 4: Pro-inflammatory Cytokine Profile in the CNS of EAE Mice

CytokinePrimary Secreting CellsRole in EAE Pathogenesis
IFN-γ Th1 cellsPromotes inflammation, activates macrophages[9]
IL-17 Th17 cellsRecruits neutrophils and other inflammatory cells, disrupts blood-brain barrier[9]
TNF-α Macrophages, T-cellsPro-inflammatory, contributes to demyelination and axonal damage
GM-CSF Th17 cellsEssential for the encephalitogenicity of Th17 cells[10]

Experimental Protocols

Induction of Relapsing-Remitting EAE in SJL Mice

This protocol describes the active immunization of SJL mice with [Ser140]-PLP(139-151) to induce EAE.

Materials:

  • This compound peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease wave)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female SJL mice (6-10 weeks old)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis. The final emulsion should be thick and not separate upon standing.

  • Immunization: Subcutaneously inject 100 µL of the emulsion per mouse, distributed over two to four sites on the back.[11]

  • Pertussis Toxin Administration (Optional): If using PTX to enhance the initial disease severity, administer a dose of 100-200 ng per mouse in 100-200 µL of PBS via intraperitoneal injection on the day of immunization and, in some protocols, again 48 hours later.[7] The use of PTX can lead to an earlier onset and a more severe initial paralytic episode, but it may reduce the relapse rate.[4]

  • Clinical Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Use the scoring system outlined in Table 2. Also, monitor the body weight of the mice, as weight loss is an early indicator of disease onset.

  • Data Collection: Record daily clinical scores and body weights for each mouse for the duration of the experiment (typically 30-60 days to observe relapses).

Isolation and Analysis of CNS-Infiltrating Leukocytes

This protocol outlines the procedure for isolating and analyzing immune cells from the brain and spinal cord of EAE mice.

Materials:

  • EAE mice at the desired stage of disease

  • Sterile PBS

  • Percoll (or other density gradient medium)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase D

  • DNase I

  • 70 µm cell strainers

  • Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-CD4, anti-CD8, anti-B220, etc.)

  • Flow cytometer

Procedure:

  • Tissue Harvest: Euthanize the mouse and perfuse transcardially with cold PBS to remove peripheral blood from the CNS. Carefully dissect the brain and spinal cord.

  • Tissue Dissociation: Mince the brain and spinal cord and digest with an enzymatic solution (e.g., Collagenase D and DNase I in RPMI) to obtain a single-cell suspension.

  • Leukocyte Enrichment: Resuspend the cell pellet in a 37% Percoll solution and centrifuge to separate the myelin debris from the leukocytes. The mononuclear cells will be in the pellet.

  • Cell Staining for Flow Cytometry: Wash the enriched leukocytes and stain with a cocktail of fluorescently-labeled antibodies against cell surface markers of interest (see Table 3 for examples).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the different immune cell populations that have infiltrated the CNS.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in [Ser140]-PLP(139-151)-induced autoimmunity.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Autoreactive CD4+ T-Cell MHC-II MHC-II TCR TCR MHC-II->TCR Signal 1: Antigen Recognition B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation ZAP70 ZAP-70 TCR->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 PLCg1->NFkB_NFAT_AP1 Downstream Signaling Cytokine_Production Pro-inflammatory Cytokine Production (IFN-γ, IL-17) NFkB_NFAT_AP1->Cytokine_Production Gene Transcription PLP_Peptide [Ser140]-PLP(139-151) PLP_Peptide->MHC-II Processed & Presented

T-Cell Activation by [Ser140]-PLP(139-151)

EAE_Induction_Workflow cluster_Preparation Preparation cluster_Induction Disease Induction cluster_Monitoring Monitoring & Analysis Peptide_Emulsion Prepare [Ser140]-PLP(139-151) in CFA Emulsion Immunization Subcutaneous Immunization of SJL Mice Peptide_Emulsion->Immunization PTX_Injection Intraperitoneal PTX Injection (Optional) Immunization->PTX_Injection Day 0 & 2 Clinical_Scoring Daily Clinical Scoring & Weight Monitoring Immunization->Clinical_Scoring Starts Day 7 Tissue_Harvest Harvest CNS Tissue at Peak Disease Clinical_Scoring->Tissue_Harvest Cell_Analysis Isolate & Analyze Infiltrating Immune Cells (Flow Cytometry) Tissue_Harvest->Cell_Analysis

Experimental Workflow for EAE Induction

Conclusion

The use of this compound to induce a relapsing-remitting EAE in SJL mice provides a robust and clinically relevant model for studying the immunopathology of multiple sclerosis. This guide offers a foundational understanding of the key methodologies, expected quantitative outcomes, and the underlying cellular and molecular mechanisms. For drug development professionals, this model is invaluable for assessing the efficacy of novel therapeutic agents targeting neuroinflammation and autoimmunity. Careful adherence to detailed protocols and consistent monitoring are crucial for obtaining reproducible and meaningful data.

References

The Unseen Player: A Technical Guide to the Biological Activity of Trifluoroacetate in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are indispensable tools in biomedical research and drug development. Their synthesis, predominantly through solid-phase peptide synthesis (SPPS), and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), frequently employs trifluoroacetic acid (TFA). Consequently, synthetic peptides are often isolated as their trifluoroacetate (B77799) salts. While historically considered a mere counterion necessary for solubility and handling, a growing body of evidence reveals that trifluoroacetate is not biologically inert. Residual TFA can significantly impact experimental results, leading to misinterpretation of data and potentially compromising the integrity of research findings. This technical guide provides an in-depth analysis of the biological and physicochemical effects of TFA, offering quantitative data, detailed experimental protocols for its removal and for conducting sensitive assays, and visual workflows to aid researchers in mitigating its unintended consequences.

Physicochemical Effects of Trifluoroacetate

Trifluoroacetate's influence extends beyond the biological realm, directly affecting the physicochemical properties of synthetic peptides. These alterations can have cascading effects on experimental outcomes.

  • Secondary Structure Alterations : The presence of TFA as a counterion can influence the secondary structure of peptides. It can induce a small increase in helical structures, which may alter the peptide's conformation and its interaction with biological targets.

  • Interference with Analytical Techniques : TFA exhibits a strong absorbance band around 1673 cm⁻¹ in infrared (IR) spectroscopy. This absorbance can overlap with or obscure the amide I band of peptides, complicating the analysis of their secondary structure.

  • pH Alteration : As a strong acid, residual TFA can lower the pH of peptide preparations. This can be a critical confounding factor in pH-sensitive biological assays, affecting not only the peptide's activity but also the cellular environment.

Biological Activity of Trifluoroacetate

Contrary to the long-held assumption of its inertness, TFA can exert direct biological effects, often in a concentration-dependent manner. These effects can be broadly categorized as cytotoxic, proliferative, or modulatory, and can introduce significant variability in in-vitro and in-vivo studies.

Quantitative Summary of TFA's Biological Effects

The following tables summarize the quantitative data on the biological effects of trifluoroacetate across various cell lines and biological systems. It is crucial to note that the cytotoxic and proliferative effects of TFA are cell-type dependent and can vary based on experimental conditions such as exposure time and assay method.

Cell Line/SystemAssay TypeTFA ConcentrationObserved EffectCitation(s)
Fetal Rat OsteoblastsCell Proliferation10⁻⁸ M - 10⁻⁷ MConcentration-dependent reduction in cell number and thymidine (B127349) incorporation.[1][2]
Articular ChondrocytesCell Proliferation10⁻⁸ M - 10⁻⁷ MReduced cell proliferation.[1][2]
C6 Murine Glioma CellsCell Growth0.5 - 7.0 mMSlight concentration-dependent enhancement of cell growth and [³H]thymidine incorporation after 1 day.[3]
C6 Murine Glioma CellsProtein Synthesis0.5 - 7.0 mMDose- and time-dependent elevation of [³H]leucine incorporation after 1 and 5 days.[3]
HUVECCell Proliferation~0.1 mMInhibition of cell proliferation.[4]
JurkatCell Viability~5 mMSignificant toxicity.[4]
PC-12Cell Viability1-5 mMDose-dependent induction of cell death.[4]
HeLa, HEK293General Cytotoxicity>100 µMCytotoxic effects commonly observed.[4]
Receptor/SystemAssay TypeTFA ConcentrationObserved EffectCitation(s)
Glycine (B1666218) Receptor (α1 homomeric and α1β heteromeric)Two-electrode voltage-clamp electrophysiology100 µM - 3 mMEnhanced currents elicited by low concentrations of glycine (allosteric modulator). No effect at maximally-effective glycine concentrations.[5][6]
GABA(A) Receptor (α1β2γ2S)Two-electrode voltage-clamp electrophysiologyUp to 3 mMNo effect.[5][6]
5-HT3A ReceptorTwo-electrode voltage-clamp electrophysiologyUp to 3 mMNo effect.[5][6]

Experimental Protocols

To mitigate the confounding effects of TFA, its removal or exchange for a more biocompatible counterion is often necessary. The following section provides detailed protocols for TFA removal and for conducting common biological assays that are sensitive to TFA interference.

Protocols for TFA Removal and Counterion Exchange

The choice of method for TFA removal depends on the peptide's properties (e.g., hydrophilicity), the required final purity, and available equipment.

Protocol 1: TFA Removal by Lyophilization with HCl

This method is based on the principle of displacing the weaker acid (TFA) with a stronger, volatile acid (HCl).

  • Dissolution : Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[7]

  • Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[7]

  • Incubation : Let the solution stand at room temperature for at least 1 minute.[7]

  • Freezing : Rapidly freeze the solution, preferably in liquid nitrogen.[7]

  • Lyophilization : Lyophilize the frozen sample overnight until all the solvent is removed.[7]

  • Repeat : To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[7]

  • Final Reconstitution : After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[7]

Protocol 2: TFA Exchange by Ion-Exchange Chromatography (IEX)

This method is particularly effective for hydrophilic peptides and separates molecules based on their net charge.

  • Resin Preparation : Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[7]

  • Equilibration : Equilibrate the column with a low concentration of the desired counterion buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5 for cation exchange).[8]

  • Sample Loading : Dissolve the peptide in distilled water and apply it to the column at a low flow rate (e.g., residence time of 5-10 minutes).[8]

  • Washing : Wash the column with approximately 10 column volumes of the binding buffer to wash away the TFA ions.[8]

  • Elution : Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding (e.g., 250-500 mM ammonium acetate).[8]

  • Desalting and Lyophilization : The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[7]

Protocol 3: TFA Exchange by Reverse-Phase HPLC

RP-HPLC can be adapted for TFA removal by using a mobile phase containing a more biologically compatible acid.

  • Column Equilibration : Equilibrate the C18 RP-HPLC column with a mobile phase containing the desired counterion, such as 0.1% acetic acid or 0.1% formic acid in water.[9]

  • Sample Injection : Dissolve the TFA salt of the peptide in the mobile phase and inject it onto the equilibrated column.[9]

  • Elution : Elute the peptide using a gradient of acetonitrile (B52724) containing the same concentration of the new counterion. The TFA will pass through the column with little to no retention.[9]

  • Fraction Collection and Lyophilization : Collect the fractions containing the peptide and lyophilize to obtain the peptide with the new counterion.[9]

Protocols for TFA-Sensitive Biological Assays

When working with synthetic peptides that may contain residual TFA, it is crucial to employ robust assay protocols and include appropriate controls.

Protocol 4: Evaluating TFA Cytotoxicity using an MTT Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Preparation of TFA Controls : Prepare a series of dilutions of sodium trifluoroacetate in the cell culture medium, corresponding to the potential concentrations of TFA in your peptide stock solutions.

  • Treatment : Add the peptide solutions and the TFA controls to the respective wells. Include a vehicle control (medium only).[11]

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement : Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis : Subtract the average absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 5: BrdU Cell Proliferation Assay

The BrdU assay directly measures DNA synthesis in proliferating cells.

  • Cell Plating and Treatment : Plate cells in a 96-well plate and treat with the synthetic peptide and corresponding TFA controls as described in the MTT assay protocol.

  • BrdU Labeling : Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X. Incubate for 1-24 hours, depending on the cell proliferation rate.[6]

  • Fixation and Denaturation : Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[6]

  • Detection Antibody : Remove the fixing solution and add 100 µL of 1X BrdU detection antibody solution. Incubate for 1 hour at room temperature. Wash the plate three times with 1X Wash Buffer.[6]

  • Secondary Antibody : Add 100 µL of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature. Wash the plate three times with 1X Wash Buffer.[6]

  • Substrate Addition : Add 100 µL of TMB Substrate and incubate for up to 30 minutes at room temperature.[6]

  • Stop Reaction : Add 100 µL of Stop Solution.[6]

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.

Protocol 6: Radioligand Binding Assay

This assay is used to study the interaction of a peptide with its receptor.

  • Membrane Preparation : Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in a binding buffer. Determine the protein concentration.[15]

  • Assay Setup : In a 96-well plate, add the membrane preparation, the radiolabeled peptide ligand, and the unlabeled synthetic peptide (competitor) or TFA control at various concentrations. The final volume is typically 250 µL.[15]

  • Incubation : Incubate the plate for a predetermined time and temperature to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[15]

  • Filtration : Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[15]

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Radioactivity Counting : Dry the filters and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis : Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Calculate the IC50 or Ki values for the synthetic peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding and aid in experimental design. The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially affected by TFA and the workflows for TFA removal and sensitive biological assays.

TFA_Removal_Workflow cluster_start Start cluster_decision Decision cluster_removal TFA Removal/Exchange cluster_end End Point Peptide_TFA Synthetic Peptide (TFA Salt) Assay_Sensitivity Is the assay sensitive to TFA? Peptide_TFA->Assay_Sensitivity Lyophilization Lyophilization with HCl Assay_Sensitivity->Lyophilization Yes IEX Ion-Exchange Chromatography Assay_Sensitivity->IEX Yes HPLC Reverse-Phase HPLC Assay_Sensitivity->HPLC Yes Biological_Assay Perform Biological Assay Assay_Sensitivity->Biological_Assay No Peptide_HCl_Acetate Peptide (HCl or Acetate Salt) Lyophilization->Peptide_HCl_Acetate IEX->Peptide_HCl_Acetate HPLC->Peptide_HCl_Acetate Peptide_HCl_Acetate->Biological_Assay

Caption: Workflow for handling synthetic peptides containing TFA.

Cell_Viability_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_readout Readout Seed_Cells Seed Cells in 96-well Plate Prepare_Reagents Prepare Peptide, TFA Control, and Vehicle Control Solutions Seed_Cells->Prepare_Reagents Add_Treatments Add Treatments to Cells Prepare_Reagents->Add_Treatments Incubate Incubate for Desired Time Period Add_Treatments->Incubate Add_Detection_Reagent Add MTT or BrdU Reagent Incubate->Add_Detection_Reagent Incubate_Detection Incubate for Reagent Uptake/Conversion Add_Detection_Reagent->Incubate_Detection Add_Solubilizer_Stop Add Solubilizer (MTT) or Stop Solution (BrdU) Incubate_Detection->Add_Solubilizer_Stop Read_Absorbance Measure Absorbance on Plate Reader Add_Solubilizer_Stop->Read_Absorbance Analyze_Data Analyze Data and Determine Cell Viability Read_Absorbance->Analyze_Data

Caption: Generalized workflow for cell viability/proliferation assays.

PPAR_alpha_Signaling TFA Trifluoroacetate (TFA) PPARa PPARα TFA->PPARa Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Fatty Acid Catabolism Gene_Expression->Lipid_Metabolism Inflammation Decreased Inflammation (NF-κB Inhibition) Gene_Expression->Inflammation

Caption: Simplified PPARα signaling pathway potentially activated by TFA.

N_Linked_Glycosylation_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus Dol_P Dolichol Phosphate Precursor_Assembly Assembly of GlcNAc₂Man₉Glc₃ Precursor Dol_P->Precursor_Assembly OST Oligosaccharyl- transferanse (OST) Precursor_Assembly->OST Protein Nascent Polypeptide Protein->OST Glycoprotein_ER Glycoprotein (in ER) OST->Glycoprotein_ER Trimming Glycan Trimming Glycoprotein_ER->Trimming Further_Mod Further Modifications Trimming->Further_Mod Mature_Glycoprotein Mature Glycoprotein Further_Mod->Mature_Glycoprotein

Caption: Overview of the N-linked glycosylation pathway.

Conclusion and Recommendations

The evidence presented in this technical guide underscores the importance of considering trifluoroacetate not as an inert counterion, but as a biologically active compound with the potential to significantly influence experimental outcomes. For researchers and drug development professionals working with synthetic peptides, a thorough understanding of TFA's effects is paramount for ensuring the validity and reproducibility of their work.

Key Recommendations:

  • Assess TFA Sensitivity : Before initiating a study, researchers should evaluate the potential sensitivity of their experimental system to TFA. This is particularly critical for cell-based assays, receptor binding studies, and in-vivo experiments.

  • Employ TFA Controls : In all experiments involving synthetic peptides, it is best practice to include a TFA control at concentrations equivalent to those present in the peptide stock solutions. This allows for the deconvolution of the peptide's biological activity from any effects induced by the counterion.

  • Consider Counterion Exchange : For highly sensitive applications, or when TFA is found to interfere with the assay, counterion exchange to a more biologically compatible salt, such as hydrochloride or acetate, is strongly recommended. The protocols provided in this guide offer several effective methods for achieving this.

  • Detailed Reporting : When publishing research involving synthetic peptides, it is crucial to report the salt form of the peptide used and whether any steps were taken to remove or exchange the TFA counterion. This transparency is essential for the reproducibility of the research by other laboratories.

By acknowledging and addressing the biological activity of trifluoroacetate, the scientific community can enhance the rigor and reliability of research conducted with synthetic peptides, ultimately accelerating the pace of discovery and development in the life sciences.

References

The Pivotal Role of PLP(139-151) in Modeling Multiple Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and profound significance of the proteolipid protein peptide fragment PLP(139-151) in the context of experimental autoimmune encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis (MS). Understanding the mechanisms by which this peptide induces a T-cell mediated autoimmune response against the central nervous system (CNS) is fundamental for the development of novel therapeutic strategies for MS.

Discovery and Significance of PLP(139-151)

Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system. The peptide fragment spanning amino acids 139-151 of PLP has been identified as a potent encephalitogenic determinant, capable of inducing EAE in susceptible mouse strains, most notably the SJL/J mouse.[1][2][3] The relapsing-remitting clinical course of EAE induced by PLP(139-151) in these mice closely mimics the most common form of human MS, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of therapeutic candidates.[4][5] The immune response to PLP(139-151) is a key factor in the inflammatory cascade that leads to demyelination and axonal damage, the pathological hallmarks of MS.[6][7]

The discovery that this specific peptide could trigger an autoimmune response revolutionized MS research, providing a consistent and reproducible method to study the complex interactions between the immune system and the CNS.[8] It has enabled detailed investigation into the roles of various immune cells, including CD4+ T helper cells (Th1 and Th17), CD8+ T cells, and B cells, in the disease process.[4][9]

Experimental Protocols

The induction of EAE using PLP(139-151) is a standardized procedure, though minor variations exist between laboratories. The following provides a detailed methodology for the most common protocols.

Active Induction of EAE in SJL/J Mice

This is the most widely used protocol for studying relapsing-remitting EAE.

Materials:

  • Female SJL/J mice (6-8 weeks old)

  • PLP(139-151) peptide (synthetic)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Phosphate-buffered saline (PBS)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP(139-151) in CFA. A common concentration is 1 mg/mL of PLP(139-151) and 4 mg/mL of M. tuberculosis in CFA. The peptide is first dissolved in PBS and then emulsified with an equal volume of CFA by vigorous mixing until a stable, thick emulsion is formed.

  • Immunization (Day 0): Anesthetize the mice. Inject 100-200 µL of the emulsion subcutaneously (s.c.) at two to four sites on the back and flanks.[1][10] The typical dose of PLP(139-151) per mouse is 50-100 µg.[10]

  • Pertussis Toxin Administration (Optional but recommended for severe EAE): On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 100-200 ng of PTX intraperitoneally (i.p.) in 100-200 µL of PBS.[4][6][10] PTX acts as an adjuvant and facilitates the entry of pathogenic T cells into the CNS.[4]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Body weight should also be recorded daily. The clinical scoring is typically based on a 0-5 scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund or dead

Expected Disease Course:

  • Onset: Typically between days 9 and 14 post-immunization.[4]

  • Peak of Acute Phase: Usually 1-3 days after onset.[4]

  • Remission: Most mice will show partial or complete recovery.

  • Relapse: A significant percentage of mice will experience a second wave of clinical signs, often with a different clinical presentation. The relapse rate can be influenced by the use of PTX, with higher doses sometimes reducing the incidence of relapses.[5]

Adoptive Transfer EAE

This protocol involves the transfer of PLP(139-151)-specific T cells into naïve recipient mice.

Procedure:

  • T-cell Priming: Immunize donor SJL/J mice with PLP(139-151)/CFA as described above.

  • T-cell Isolation and Culture: 10-12 days after immunization, harvest draining lymph nodes and spleens. Isolate mononuclear cells and culture them in the presence of PLP(139-151) and appropriate cytokines (e.g., IL-12 for Th1, IL-23 for Th17) to expand the antigen-specific T cell population.

  • T-cell Transfer: After several days in culture, harvest the activated T cells and inject them intravenously (i.v.) or intraperitoneally (i.p.) into naïve recipient SJL/J mice.

  • Clinical Monitoring: Monitor the recipient mice for clinical signs of EAE as described above. The onset of disease in this model is typically faster and more synchronized than in active immunization.

Quantitative Data from PLP(139-151) EAE Models

The following tables summarize key quantitative data from studies utilizing the PLP(139-151)-induced EAE model.

ParameterSJL/J Mice (PLP(139-151)/CFA)B10.S Mice (PLP(139-151)/CFA)
Disease Incidence > 90%[5][10]Low to resistant[1]
Mean Day of Onset 9-14 days[4]N/A
Mean Peak Score (Acute) 2.5 - 3.5N/A
Relapse Rate (without PTX) 50-80%[5]N/A
Relapse Rate (with PTX) as low as 20%[5]N/A

Table 1: Comparison of EAE Susceptibility in Different Mouse Strains.

Adjuvant ComponentEffect on EAE
Mycobacterium tuberculosis Essential for inducing a strong Th1 response.
Pertussis Toxin (PTX) Increases disease severity and incidence, but can reduce relapse rate.[4][5]

Table 2: Role of Adjuvants in PLP(139-151)-Induced EAE.

Signaling Pathways in PLP(139-151)-Induced EAE

The pathogenesis of PLP(139-151)-induced EAE is a complex process involving the activation of autoreactive T cells and a cascade of inflammatory events within the CNS.

T-Cell Activation and Differentiation

The induction of EAE begins with the presentation of the PLP(139-151) peptide by antigen-presenting cells (APCs), such as dendritic cells and macrophages, to naïve CD4+ T cells in the periphery. This interaction, occurring within the context of the Major Histocompatibility Complex (MHC) class II molecule I-As in SJL mice, leads to the activation and differentiation of PLP(139-151)-specific T cells into pro-inflammatory Th1 and Th17 subsets.[1][9] Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).[11] Both cytokines are critical for the development of EAE.[11][12]

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Naïve CD4+ T Cell cluster_Activation Activation & Differentiation APC APC MHC_II MHC class II (I-As) TCR TCR MHC_II->TCR TCR binding PLP PLP(139-151) PLP->MHC_II processed & presented T_Cell Naïve CD4+ T Cell Th1 Th1 Cell T_Cell->Th1 differentiates to Th17 Th17 Cell T_Cell->Th17 differentiates to TCR->T_Cell CD4 CD4 CD4->MHC_II IFNg IFN-γ Th1->IFNg produces IL17 IL-17 Th17->IL17 produces

T-Cell Activation by PLP(139-151)
CNS Inflammation and Demyelination

Activated PLP(139-151)-specific T cells cross the blood-brain barrier and enter the CNS. Within the CNS, these T cells are reactivated by local APCs, such as microglia and astrocytes, that present myelin-derived antigens. This reactivation triggers the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of other immune cells, including macrophages and B cells, to the site of inflammation. This inflammatory infiltrate attacks the myelin sheath, leading to demyelination, axonal damage, and the clinical signs of EAE.

CNS_Inflammation cluster_Periphery Periphery cluster_CNS Central Nervous System (CNS) Activated_T_Cell Activated PLP(139-151) Specific T Cell (Th1/Th17) Reactivation Reactivation by local APCs Activated_T_Cell->Reactivation Crosses BBB Cytokines Pro-inflammatory Cytokines & Chemokines Reactivation->Cytokines leads to release of Recruitment Recruitment of other immune cells Cytokines->Recruitment Inflammation Inflammation Recruitment->Inflammation Demyelination Demyelination & Axonal Damage Inflammation->Demyelination

CNS Inflammation Cascade

Conclusion

The discovery of the encephalitogenic properties of PLP(139-151) has been a cornerstone of MS research for decades. The EAE model induced by this peptide provides a robust and clinically relevant platform to dissect the complex immunopathological mechanisms of MS and to evaluate the efficacy of novel therapeutic interventions. A thorough understanding of the experimental protocols and the underlying signaling pathways is essential for any researcher or drug development professional working in the field of neuroinflammation and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for EAE Induction in SJL Mice using [Ser140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice using the [Ser140]-PLP(139-151) peptide. This model is a cornerstone for studying the relapsing-remitting course of Multiple Sclerosis (MS), offering a valuable platform for investigating disease pathogenesis and evaluating potential therapeutics.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis.[1] In SJL mice, EAE induced by the proteolipid protein (PLP) peptide fragment 139-151, specifically the [Ser140] substituted variant, results in a relapsing-remitting disease course that closely mimics the most common form of human MS.[2] This model is initiated by immunization with the [Ser140]-PLP(139-151) peptide emulsified in Complete Freund's Adjuvant (CFA), which triggers an autoimmune response against the myelin sheath of the central nervous system (CNS).[3] The subsequent infiltration of inflammatory cells into the CNS leads to demyelination and the clinical manifestations of EAE.[1][4]

The use of Pertussis Toxin (PTX) as an additional adjuvant can enhance the severity of the initial disease wave by facilitating the entry of pathogenic T cells into the CNS.[3] However, it is important to note that PTX administration may reduce the incidence and severity of subsequent relapses.[2][3] Therefore, the inclusion of PTX should be carefully considered based on the specific research objectives.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes of EAE induction in SJL mice using [Ser140]-PLP(139-151).

ParameterWithout Pertussis Toxin (PTX)With Pertussis Toxin (PTX)
Disease Incidence 90-100%[2][3]90-100%[2][3]
Time to Onset 10-15 days post-immunization[3]9-14 days post-immunization[3]
Mean Maximum Score (First Episode) 2.0 - 3.5[3]Generally higher than without PTX[2]
Peak of Disease 1-2 days after onset, lasting 1-3 days[3]1-2 days after onset, lasting 1-3 days[3]
Recovery Most mice completely or partially recover within 10 days[3]Slower recovery from the first wave[2]
Relapse Rate 50-80% of mice will relapse[2]As low as 20%[2]

Experimental Protocols

This section provides a detailed methodology for the induction of EAE in SJL mice using [Ser140]-PLP(139-151).

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX) (optional)

  • Sterile Phosphate Buffered Saline (PBS)

  • SJL mice (female, 6-8 weeks old are commonly used)

  • Syringes and needles (e.g., 27G)

  • Emulsification device

Protocol:

  • Peptide Emulsion Preparation:

    • Prepare a 1 mg/mL solution of [Ser140]-PLP(139-151) in sterile PBS.

    • In a sterile container, mix the peptide solution with an equal volume of CFA to create an emulsion. A common final concentration of the peptide is 50-100 µg per mouse.[1]

    • Emulsify the mixture until a thick, stable emulsion is formed. A water droplet should not disperse when placed on the surface of water.

  • Immunization:

    • On Day 0, inject each SJL mouse subcutaneously with 0.1 mL of the peptide/CFA emulsion.

    • The injection is typically administered at two sites on the flank.

  • Pertussis Toxin Administration (Optional):

    • If using PTX, administer 100-200 ng of PTX in 0.1 mL of sterile PBS via intraperitoneal (i.p.) injection.[1]

    • The PTX is typically given on the day of immunization (Day 0) and sometimes a second dose is administered 48 hours later (Day 2).

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Use a standardized scoring system to quantify disease severity. A common scoring scale is as follows:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Moribund

      • 5: Death

  • Monitoring:

    • Record the clinical score and body weight of each mouse daily.

    • Provide easy access to food and water for animals with severe paralysis.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for EAE induction.

EAE_Induction_Workflow cluster_preparation Preparation Phase cluster_induction Induction Phase (Day 0) cluster_monitoring Monitoring Phase (Day 7 onwards) Peptide [Ser140]-PLP(139-151) Emulsion Prepare Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunization Subcutaneous Immunization of SJL Mice Emulsion->Immunization Day 0 PTX Pertussis Toxin (Optional) Intraperitoneal Injection Immunization->PTX Day 0 & 2 (optional) Scoring Daily Clinical Scoring and Weight Measurement Immunization->Scoring Onset ~Day 9-15 PTX->Scoring

Caption: Experimental workflow for EAE induction in SJL mice.

Signaling Pathway and Logical Relationships

The induction of EAE by [Ser140]-PLP(139-151) involves a cascade of immunological events. The following diagram illustrates the logical relationships in the pathogenesis of this EAE model.

EAE_Pathogenesis cluster_initiation Initiation cluster_effector Effector Phase Antigen [Ser140]-PLP(139-151) in CFA APC Antigen Presenting Cells (APCs) (e.g., Dendritic Cells) Antigen->APC Uptake & Processing T_Cell_Activation Activation of Naive PLP-specific T-cells APC->T_Cell_Activation Antigen Presentation T_Cell_Diff Differentiation into Th1 and Th17 cells T_Cell_Activation->T_Cell_Diff CNS_Infiltration Infiltration of CNS by Activated T-cells T_Cell_Diff->CNS_Infiltration Migration to CNS Myelin_Attack Attack on Myelin Sheath (Demyelination) CNS_Infiltration->Myelin_Attack Clinical_Signs Clinical Signs of EAE (Paralysis) Myelin_Attack->Clinical_Signs

Caption: Pathogenesis of PLP-induced EAE.

References

Application Notes and Protocols for In Vitro T-Cell Proliferation Assay Using [Ser140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ser140]-PLP(139-151) is a synthetic peptide analogue of the native myelin proteolipid protein (PLP) fragment 139-151. In this analogue, the cysteine residue at position 140 is replaced with serine. This modification enhances its solubility and stability while maintaining its immunogenicity. [Ser140]-PLP(139-151) is a well-established tool in multiple sclerosis (MS) research, primarily used to induce experimental autoimmune encephalomyelitis (EAE) in susceptible mouse strains, a widely accepted animal model for MS.

In the context of in vitro studies, [Ser140]-PLP(139-151) serves as a potent antigen for stimulating the proliferation of myelin-reactive T-cells, particularly CD4+ T-helper cells. This T-cell proliferation assay is a critical tool for:

  • Investigating the cellular mechanisms of autoimmune neuroinflammation.

  • Screening and evaluating the efficacy of potential therapeutic agents for MS.

  • Monitoring antigen-specific immune responses.

  • Studying T-cell tolerance and activation pathways.

These application notes provide detailed protocols for utilizing [Ser140]-PLP(139-151) in in vitro T-cell proliferation assays, offering both the traditional [³H]-Thymidine incorporation method and the modern CFSE-based flow cytometry analysis.

Data Presentation

Table 1: Quantitative Data for [Ser140]-PLP(139-151)-Induced T-Cell Proliferation
ParameterValueReference
Optimal Peptide Concentration 10 - 50 µg/mL
Typical Incubation Time 72 - 96 hours
Expected Stimulation Index (SI) for [³H]-Thymidine Assay 6 - 10[1]
Expected Proliferating CD4+ T-cells (CFSE Assay) Varies based on immunization and experimental conditions.N/A
Table 2: Expected Cytokine Profile in Culture Supernatants
CytokineExpected Secretion LevelT-cell Phenotype AssociationReference
IFN-γ HighTh1[2][3]
IL-2 Moderate to HighTh1[2][4]
TNF-α ModerateTh1[4]
IL-4 Low to undetectableTh2[2][3]
IL-10 Low to undetectableRegulatory[2][3]
IL-17 Variable, can be induced under specific conditionsTh17N/A

Experimental Protocols

Two primary methods for assessing T-cell proliferation are detailed below. The choice of method depends on the available equipment and the specific experimental questions being addressed.

Protocol 1: [³H]-Thymidine Incorporation Assay

This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells, providing a quantitative measure of overall cell division.

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Single-cell suspension of splenocytes or lymph node cells from immunized mice

  • 96-well round-bottom culture plates

  • [³H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens or draining lymph nodes of mice previously immunized with [Ser140]-PLP(139-151).

  • Cell Plating: Adjust the cell concentration to 4 x 10⁶ cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension (4 x 10⁵ cells) into each well of a 96-well plate.

  • Peptide Stimulation: Prepare serial dilutions of [Ser140]-PLP(139-151) in complete RPMI-1640 medium. Add 100 µL of the peptide solutions to the wells to achieve final concentrations ranging from 10 to 50 µg/mL.

    • Negative Control: Add 100 µL of medium alone.

    • Positive Control: Add a mitogen such as Concanavalin A (ConA) or Phytohemagglutinin (PHA).

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Pulsing: For the final 18-24 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the Stimulation Index (SI) as follows: SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells) A positive response is typically defined as an SI > 2.5.

Protocol 2: CFSE-Based Proliferation Assay by Flow Cytometry

This method uses a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), to track cell divisions. With each division, the fluorescence intensity of the daughter cells is halved, which can be quantified by flow cytometry. This allows for the analysis of proliferation within specific cell populations (e.g., CD4+ T-cells).

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete RPMI-1640 medium

  • Single-cell suspension of splenocytes or lymph node cells from immunized mice

  • CFSE dye

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, viability dye)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens or draining lymph nodes of immunized mice.

  • CFSE Labeling:

    • Wash and resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells twice with complete medium.

  • Cell Plating: Resuspend CFSE-labeled cells at 2 x 10⁶ cells/mL in complete medium. Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Peptide Stimulation: Add 100 µL of [Ser140]-PLP(139-151) at 2x the final desired concentration (e.g., 20-100 µg/mL for a final concentration of 10-50 µg/mL). Include unstimulated and positive controls.

  • Incubation: Culture for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Staining for Flow Cytometry:

    • Harvest cells and wash with FACS buffer.

    • Stain with a viability dye to exclude dead cells.

    • Stain with surface antibodies (e.g., anti-CD4) to identify the T-cell population of interest.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live, single-cell population, and then on the CD4+ T-cell population.

    • Analyze the CFSE dilution profile to determine the percentage of proliferating cells.

Visualizations

T_Cell_Activation_Pathway T-Cell Activation by [Ser140]-PLP(139-151) cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell APC APC MHC_II MHC Class II B7 B7 (CD80/86) TCR T-Cell Receptor (TCR) MHC_II->TCR Signal 1 (Antigen Recognition) CD4 CD4 MHC_II->CD4 PLP [Ser140]-PLP(139-151) PLP->MHC_II Antigen Processing CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) T_Cell CD4+ T-Cell Signaling Intracellular Signaling Cascade TCR->Signaling CD28->Signaling Proliferation Proliferation Signaling->Proliferation Cytokines Cytokine Production (IFN-γ, IL-2) Signaling->Cytokines

Caption: T-Cell activation by [Ser140]-PLP(139-151).

experimental_workflow Experimental Workflow for T-Cell Proliferation Assay cluster_preparation Preparation cluster_assay In Vitro Assay cluster_measurement Measurement Immunization Immunize Mouse with [Ser140]-PLP(139-151) Isolation Isolate Splenocytes/ Lymph Node Cells Immunization->Isolation Plating Plate Cells in 96-well Plate Isolation->Plating Stimulation Stimulate with [Ser140]-PLP(139-151) Plating->Stimulation Incubation Incubate for 72-96 hours Stimulation->Incubation Thymidine [3H]-Thymidine Incorporation Incubation->Thymidine CFSE CFSE Staining & Flow Cytometry Incubation->CFSE Analysis Data Analysis (SI or % Proliferation) Thymidine->Analysis CFSE->Analysis

Caption: Workflow for T-cell proliferation assay.

logical_relationship Logical Relationship of Assay Components Antigen [Ser140]-PLP(139-151) Proliferation T-Cell Proliferation Antigen->Proliferation T_Cells Myelin-Reactive T-Cells (from immunized mice) T_Cells->Proliferation APC Antigen Presenting Cells (e.g., Splenocytes) APC->Proliferation Readout Assay Readout ([3H]-Thymidine or CFSE) Proliferation->Readout

References

Application Notes and Protocols: Cytokine Profiling After Immunization with [Ser140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human autoimmune disease Multiple Sclerosis (MS). EAE is typically induced by immunization with myelin-derived antigens, such as Proteolipid Protein (PLP). The peptide fragment PLP(139-151) is a key encephalitogenic epitope in the SJL/J mouse strain, inducing a T-helper 1 (Th1) cell-mediated autoimmune response characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ).

Altered peptide ligands (APLs) are synthetic analogs of native peptides with amino acid substitutions at T-cell receptor (TCR) contact residues. These modifications can modulate the T-cell response, often leading to a shift from a pro-inflammatory to an anti-inflammatory cytokine profile. [Ser140]-PLP(139-151) is an APL of the native PLP(139-151) peptide where the cysteine at position 140 has been replaced with serine. This substitution has been shown to alter the T-cell response and can be used to study mechanisms of immune deviation and tolerance induction in the context of autoimmunity.

These application notes provide a summary of the expected cytokine profiles following immunization with [Ser140]-PLP(139-151) compared to the native peptide and detailed protocols for the assessment of these cytokine responses.

Data Presentation

Table 1: Cytokine Profile Following Immunization with Native PLP(139-151) in SJL Mice

The following table summarizes the typical pro-inflammatory cytokine response observed in the spleens of SJL mice during the acute phase of EAE induced by the native PLP(139-151) peptide. Data is presented as the number of cytokine-producing cells per 10^6 splenocytes as measured by ELISpot.

CytokineMean Number of Spot-Forming Cells (per 10^6 splenocytes)Standard DeviationReference
IFN-γ183.24143.62[1]
IL-2519.09384.08[1]
IL-17172.33103.68[1]
Table 2: Expected Shift in Cytokine Profile with [Ser140]-PLP(139-151) Immunization
CytokineExpected Change with [Ser140]-PLP(139-151)Rationale
IFN-γ (Th1)↓ DecreaseAPLs can fail to induce the strong Th1 polarization seen with the native peptide.
IL-17 (Th17)↓ DecreaseAPLs may deviate the response away from the pathogenic Th17 lineage.
IL-4 (Th2)↑ IncreaseAPLs can promote the differentiation of Th2 cells, which are often protective in EAE.
IL-10 (Regulatory)↑ IncreaseIL-10 is an anti-inflammatory cytokine often produced by Th2 and regulatory T-cells.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytokine Profiling cluster_immunization Immunization cluster_sampling Sample Collection cluster_cell_culture Cell Culture and Restimulation cluster_assays Cytokine Profiling Assays cluster_analysis Data Analysis immunization SJL mice immunized with [Ser140]-PLP(139-151) or native PLP(139-151) in CFA sampling Spleen and lymph node collection at peak of disease (e.g., day 12-14) immunization->sampling cell_culture Single-cell suspension preparation and in vitro restimulation with [Ser140]-PLP(139-151) or native peptide sampling->cell_culture elisa ELISA for secreted cytokines in supernatant cell_culture->elisa elispot ELISpot for frequency of cytokine-secreting cells cell_culture->elispot ics Intracellular Cytokine Staining (ICS) for flow cytometry cell_culture->ics data_analysis Quantification of cytokine levels and statistical analysis elisa->data_analysis elispot->data_analysis ics->data_analysis

Caption: Experimental workflow for cytokine profiling.

t_cell_differentiation T-Cell Differentiation Signaling Pathways cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation cluster_th2 Th2 Differentiation naive_t_cell Naive CD4+ T-Cell il12 IL-12 naive_t_cell->il12 Native PLP(139-151) tgf_beta_il6 TGF-β, IL-6 naive_t_cell->tgf_beta_il6 Native PLP(139-151) il_4_signal IL-4 naive_t_cell->il_4_signal [Ser140]-PLP(139-151) th1 Th1 Cell ifn_gamma IFN-γ th1->ifn_gamma Produces t_bet T-bet il12->t_bet Induces t_bet->th1 Drives th17 Th17 Cell il_17 IL-17 th17->il_17 Produces ror_gamma_t RORγt tgf_beta_il6->ror_gamma_t Induces ror_gamma_t->th17 Drives th2 Th2 Cell il_4 IL-4 th2->il_4 Produces gata3 GATA3 gata3->th2 Drives il_4_signal->gata3 Induces

Caption: T-cell differentiation signaling pathways.

immune_response_comparison Immune Response to Native vs. Altered Peptide Ligand cluster_native Native PLP(139-151) cluster_altered [Ser140]-PLP(139-151) (APL) native_peptide Native Peptide th1_th17 Th1/Th17 Dominant Response native_peptide->th1_th17 pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, IL-17) th1_th17->pro_inflammatory eae_induction EAE Induction pro_inflammatory->eae_induction altered_peptide Altered Peptide Ligand th2_treg Th2/Treg Skewed Response altered_peptide->th2_treg anti_inflammatory Anti-inflammatory Cytokines (IL-4, IL-10) th2_treg->anti_inflammatory eae_suppression EAE Suppression anti_inflammatory->eae_suppression

Caption: Immune response to native vs. altered peptide.

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of specific cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) in cell culture supernatants.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated) specific for the cytokine of interest

  • Recombinant cytokine standards

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Dilute the capture antibody to the recommended concentration in coating buffer. Add 100 µL of the diluted capture antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate twice with 200 µL of wash buffer per well. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate twice with wash buffer. Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation: Wash the plate four times with wash buffer. Dilute the biotinylated detection antibody to the recommended concentration in assay diluent. Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate four times with wash buffer. Dilute Streptavidin-HRP to the recommended concentration in assay diluent. Add 100 µL of the diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Color Development: Wash the plate four times with wash buffer. Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Protocol 2: ELISpot Assay for Frequency of Cytokine-Secreting Cells

Objective: To determine the frequency of cells secreting a specific cytokine upon antigen stimulation.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Capture and biotinylated detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-4)

  • Streptavidin-AP or -HRP

  • Substrate (e.g., BCIP/NBT for AP, AEC for HRP)

  • Sterile PBS

  • Complete RPMI-1640 medium

  • SJL mouse splenocytes or lymph node cells

  • [Ser140]-PLP(139-151) or native peptide

Procedure:

  • Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile water.

  • Antibody Coating: Dilute the capture antibody in sterile PBS and add 100 µL to each well. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with sterile PBS. Add 200 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.

  • Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or lymph node cells. Discard the blocking medium and add 100 µL of cells (at a desired concentration, e.g., 2.5 x 10^5 to 1 x 10^6 cells/well) to each well. Add 100 µL of the peptide antigen at the desired concentration (e.g., 10 µg/mL). Include negative (no antigen) and positive (e.g., Concanavalin A) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection Antibody: Wash the plate three times with PBS and three times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate five times with PBST. Add 100 µL of diluted Streptavidin-AP or -HRP to each well. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate five times with PBST and twice with PBS. Add 100 µL of the appropriate substrate (BCIP/NBT or AEC) to each well. Monitor for spot formation (10-60 minutes).

  • Stopping and Drying: Stop the reaction by washing thoroughly with deionized water. Allow the plate to air dry completely.

  • Spot Counting: Count the spots in each well using an automated ELISpot reader or a dissecting microscope.

Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry

Objective: To identify and quantify cytokine-producing T-cell subsets by flow cytometry.

Materials:

  • FACS tubes or 96-well U-bottom plates

  • Cell stimulation cocktail (e.g., Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-17)

  • Fixation/Permeabilization buffer kit

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Prepare a single-cell suspension of splenocytes or lymph node cells at 1-2 x 10^6 cells/mL in complete RPMI-1640. Add the peptide antigen and incubate for 6-24 hours. For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A). A positive control with PMA and Ionomycin should be included.

  • Surface Staining: Harvest the cells and wash with FACS buffer. Resuspend the cells in 100 µL of FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4). Incubate for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells twice with FACS buffer. Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark. Wash the cells with permeabilization buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17). Incubate for 30 minutes at room temperature in the dark.

  • Final Washes and Acquisition: Wash the cells twice with permeabilization buffer and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the CD4+ T-cell population and then determine the percentage of cells positive for each cytokine.

Conclusion

The cytokine profile following immunization with [Ser140]-PLP(139-151) is expected to be skewed towards a Th2/regulatory phenotype, in contrast to the Th1/Th17-dominant response induced by the native PLP(139-151) peptide. This shift in cytokine production is a key mechanism by which altered peptide ligands can modulate autoimmune responses and provides a valuable tool for studying immune tolerance and developing novel immunotherapies for autoimmune diseases like MS. The protocols provided herein offer robust methods for the detailed characterization of these cytokine responses.

References

Application Notes and Protocols for Adoptive Transfer of [Ser140]-PLP(139-151)-Specific T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the adoptive transfer of T-cells specific for the [Ser140]-PLP(139-151) peptide. This model is instrumental in studying the effector phase of Experimental Autoimmune Encephalomyelitis (EAE), an animal model that closely mimics human multiple sclerosis (MS). The protocols detailed below cover the induction of EAE in donor mice, the isolation and in vitro activation of encephalitogenic T-cells, and their subsequent transfer to recipient mice.

Overview

Adoptive transfer EAE is a robust and sensitive model that allows for the separation of the induction and effector phases of the disease.[1] In this model, donor mice are first immunized with [Ser140]-PLP(139-151) to generate encephalitogenic CD4+ T-cells.[1] These T-cells are then harvested from the spleen and lymph nodes and activated in vitro with the same peptide before being transferred to naive recipient mice, where they induce the clinical and histological signs of EAE.[2][3] The serine substitution at position 140 of the proteolipid protein (PLP) peptide 139-151 results in a less severe form of EAE compared to the native peptide, providing a wider therapeutic window for studying potential interventions.[2][3] This model is particularly useful for investigating the effects of therapeutic compounds on differentiated Th1 and Th17 cell populations, as well as on cell trafficking into the central nervous system (CNS).[2][3]

Data Summary

The following tables summarize key quantitative data associated with the adoptive transfer of [Ser140]-PLP(139-151)-specific T-cells.

Table 1: EAE Induction Parameters

ParameterValueReference
Donor Mouse StrainSJL[2][3]
Recipient Mouse StrainSJL[2][3]
Antigen for Immunization[Ser140]-PLP(139-151)[2]
In vitro T-cell Restimulation Antigen[Ser140]-PLP(139-151)[4]
Concentration for in vitro Restimulation20 µg/mL[4]
Duration of in vitro Culture72 hours[4]
Onset of Clinical Signs Post-Transfer6-20 days[5]
Peak of Disease1-2 days after onset[6]
Duration of Peak Disease1-3 days[6]

Table 2: Comparison of PLP Peptides for EAE Induction

PeptideEAE SeverityDonor Mice per RecipientReference
Native mouse PLP(139-151)More severe1 per ~10 recipients[2][3]
[Ser140]-PLP(139-151)Less severe1 per ~3 recipients[2]

Experimental Protocols

Protocol 1: Induction of Encephalitogenic T-Cells in Donor Mice

This protocol describes the immunization of donor SJL mice to generate [Ser140]-PLP(139-151)-specific T-cells.

Materials:

  • Female SJL donor mice (8-16 weeks old)

  • Hooke Kit™ [Ser140]-PLP(139-151)/CFA Emulsion (e.g., EK-0120)

  • Syringes and needles

Procedure:

  • Acclimate all mice to the facility for at least 14 days before the start of the experiment.[2]

  • On Day -13 (relative to cell transfer on Day 0), immunize each donor mouse subcutaneously with 0.2 mL of the [Ser140]-PLP(139-151)/CFA emulsion.[3]

  • Monitor the mice for general health. The immune response to the antigen typically develops over 10 days.[2][3]

Protocol 2: Isolation and In Vitro Activation of [Ser140]-PLP(139-151)-Specific T-Cells

This protocol details the harvesting of cells from immunized donor mice and their subsequent activation in vitro.

Materials:

  • Immunized SJL donor mice (from Protocol 1)

  • Complete tissue culture medium

  • [Ser140]-PLP(139-151) in TC media (e.g., Hooke #DS-0121)

  • 70 µm cell strainers

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Red blood cell lysis buffer

Procedure:

  • On Day -3, ten days after immunization, euthanize the donor mice.

  • Aseptically harvest the spleens and draining lymph nodes.

  • Prepare single-cell suspensions by gently dissociating the tissues and passing them through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer, following the manufacturer's instructions. This typically takes 4-5 minutes.[3]

  • Wash the cells with culture medium by centrifuging at approximately 300 x g for 10 minutes and discarding the supernatant.[3]

  • Resuspend the cells in complete culture medium and perform a cell count.

  • Culture the cells in the presence of 20 µg/mL of [Ser140]-PLP(139-151) for 72 hours at 37°C and 5% CO2 to activate the encephalitogenic T-cells.[4]

Protocol 3: Adoptive Transfer of Activated T-Cells to Recipient Mice

This protocol describes the transfer of the in vitro-activated T-cells into naive recipient mice to induce EAE.

Materials:

  • Activated T-cell culture (from Protocol 2)

  • Naive female SJL recipient mice

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Syringes and needles

Procedure:

  • On Day 0, harvest the activated T-cells from the culture.

  • Wash the cells with PBS to remove any remaining antigen and culture medium components.

  • Resuspend the cells in a suitable vehicle for injection.

  • Inject the desired number of activated T-cells (typically determined by titration) intravenously or intraperitoneally into the recipient mice.

  • Begin monitoring the recipient mice daily for clinical signs of EAE starting around day 6 post-transfer.[5] Clinical scoring is typically based on a scale of 0 to 5, reflecting the degree of paralysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in EAE pathogenesis and the experimental workflow for the adoptive transfer of [Ser140]-PLP(139-151)-specific T-cells.

EAE_Signaling_Pathways cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T-Cell cluster_CNS Central Nervous System (CNS) APC Presents [Ser140]-PLP(139-151) TCell Naive T-Cell APC->TCell TCR-MHCII Interaction Th1 Th1 TCell->Th1 IL-12 Th17 Th17 TCell->Th17 IL-23 BBB Blood-Brain Barrier Disruption Th1->BBB IFN-γ Th17->BBB IL-17 Demyelination Demyelination & Inflammation BBB->Demyelination

Caption: Simplified signaling pathways in EAE pathogenesis.

Adoptive_Transfer_Workflow cluster_Donor Donor Mouse Phase (Day -13 to -3) cluster_InVitro In Vitro Phase (Day -3 to 0) cluster_Recipient Recipient Mouse Phase (Day 0 onwards) Immunization Immunize SJL Donor Mouse with [Ser140]-PLP(139-151)/CFA Incubation 10-Day Incubation for Immune Response Immunization->Incubation Harvest Harvest Spleen and Lymph Nodes Incubation->Harvest CellPrep Prepare Single-Cell Suspension Harvest->CellPrep Activation Activate T-Cells with [Ser140]-PLP(139-151) for 72h CellPrep->Activation Transfer Adoptively Transfer Activated T-Cells to Naive SJL Recipient Activation->Transfer Monitoring Monitor for Clinical Signs of EAE Transfer->Monitoring

Caption: Experimental workflow for adoptive transfer EAE.

References

Application Notes and Protocols for the Preparation of [Ser140]-PLP(139-151) TFA for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ser140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP).[1][2][3] This serine-substituted variant of the native PLP(139-151) peptide is widely used as an encephalitogenic agent to induce experimental autoimmune encephalomyelitis (EAE) in susceptible mouse strains, such as the SJL mouse.[1][4][5] EAE is the most commonly studied animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[4][6] The induction of EAE with [Ser140]-PLP(139-151) allows for the investigation of disease pathogenesis and the evaluation of potential therapeutic agents.[4][7]

This document provides detailed protocols for the preparation of [Ser140]-PLP(139-151) TFA for injection, with a primary focus on its use in the induction of EAE. It covers the reconstitution of the lyophilized peptide, considerations for the trifluoroacetate (B77799) (TFA) counter-ion, and the preparation of a stable emulsion for subcutaneous injection.

Quantitative Data Summary

The following table summarizes typical dosage and administration parameters for the induction of EAE in SJL mice using [Ser140]-PLP(139-151).

ParameterValueNotes
Peptide [Ser140]-PLP(139-151)Sequence: HSLGKWLGHPDKF[8][9]
Mouse Strain SJLRecommended for relapsing-remitting EAE model[4][7]
Dosage per Mouse 50 - 200 µgThe optimal dose may need to be determined empirically.[10][11][12][13]
Vehicle Emulsion of peptide in PBS/Saline and Complete Freund's Adjuvant (CFA) (1:1 ratio)CFA is essential for inducing an autoimmune response.[4][11][14]
Adjuvant Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
Optional Co-adjuvant Pertussis Toxin (PTX)100-200 ng per mouse, administered intraperitoneally (i.p.) on the day of immunization and sometimes 48 hours later. PTX can increase the severity of the initial disease wave.[4][10][15]
Route of Administration Subcutaneous (s.c.)Typically administered at 2 to 4 sites on the back or flanks.[4][16]
Total Injection Volume 0.1 - 0.2 mL per mouse

Experimental Protocols

Reconstitution of Lyophilized this compound

Lyophilized peptides should be brought to room temperature before opening the vial to prevent condensation.

Materials:

  • Lyophilized this compound powder

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or sterile water

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Add the required volume of sterile PBS or water to achieve the desired stock concentration (e.g., 2 mg/mL).[2]

  • Gently vortex the vial to mix.

  • If the peptide does not fully dissolve, sonication in an ultrasonic water bath for a few minutes can aid dissolution.[8]

  • Visually inspect the solution to ensure it is clear and free of particulates.

Considerations for the Trifluoroacetate (TFA) Salt

Synthetic peptides are often purified by high-performance liquid chromatography (HPLC) using trifluoroacetic acid (TFA), resulting in the peptide being a TFA salt.[5][11] Residual TFA can have cytotoxic effects in vitro and may interfere with biological assays.[6] While many EAE induction protocols do not explicitly mention the need for TFA removal when using CFA as an adjuvant, it is a consideration for sensitive in vivo studies. If TFA is a concern for your specific application, it can be exchanged for a more biocompatible counter-ion like acetate (B1210297) or chloride.

Protocol for TFA to Acetate Exchange (using ion-exchange chromatography):

  • Prepare a strong anion exchange resin column with a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibrate the column with a 1M sodium acetate solution.

  • Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Dissolve the peptide in distilled water and apply it to the column.

  • Elute the peptide with distilled water and collect the fractions containing the peptide.

  • Lyophilize the pooled fractions to obtain the peptide as an acetate salt.[13]

Preparation of Injectable Solution for EAE Induction

This protocol describes the preparation of a water-in-oil emulsion of the peptide in Complete Freund's Adjuvant (CFA). This is a critical step for a robust immune response.

Materials:

  • Reconstituted [Ser140]-PLP(139-151) solution

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Two sterile Luer-lock syringes

  • A sterile Luer-to-Luer connector

  • Sterile, pyrogen-free 0.22 µm syringe filter

  • Sterile collection vials

Procedure:

Part A: Sterile Filtration of the Peptide Solution

  • Draw the reconstituted peptide solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the peptide solution into a new sterile vial. This step ensures the removal of any potential microbial contamination.

Part B: Emulsification

  • Draw the sterile peptide solution into one Luer-lock syringe.

  • Draw an equal volume of CFA into a second Luer-lock syringe.

  • Connect the two syringes using the Luer-to-Luer connector.

  • Forcefully pass the contents back and forth between the two syringes for at least 10-15 minutes, or until a thick, stable, white emulsion is formed.

  • To test the stability of the emulsion, drop a small amount into a beaker of cold water. A stable emulsion will not disperse.

  • The emulsion is now ready for injection. It should be used immediately.

Visualizations

Experimental Workflow

G cluster_prep Peptide Preparation cluster_emulsion Emulsification start Lyophilized This compound reconstitution Reconstitute in sterile PBS or Water start->reconstitution filtration Sterile Filter (0.22 µm syringe filter) reconstitution->filtration peptide_solution Sterile Peptide Solution filtration->peptide_solution emulsify Emulsify 1:1 with Peptide Solution peptide_solution->emulsify cfa Complete Freund's Adjuvant (CFA) cfa->emulsify final_product Injectable Emulsion emulsify->final_product

Caption: Workflow for preparing this compound for injection.

Signaling Pathway

G cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) plp [Ser140]-PLP(139-151) in CFA apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) plp->apc Uptake & Processing cd4 Naive CD4+ T-Cell apc->cd4 Antigen Presentation (MHC-II) tcr T-Cell Receptor (TCR) th1 Th1 Cell cd4->th1 Differentiation th17 Th17 Cell cd4->th17 Differentiation cytokines_periphery IFN-γ, IL-17 th1->cytokines_periphery bbb Blood-Brain Barrier th1->bbb Migration th17->cytokines_periphery th17->bbb Migration microglia Microglia / Macrophages (Activation) bbb->microglia inflammation Inflammatory Cascade microglia->inflammation demyelination Demyelination & Axonal Damage inflammation->demyelination

Caption: Signaling pathway of EAE induction by [Ser140]-PLP(139-151).

Safety Precautions

  • When handling lyophilized peptide, avoid inhalation of the powder.

  • Complete Freund's Adjuvant is a potent inflammatory agent and can cause severe lesions in humans. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Accidental self-injection requires immediate medical attention.

  • All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines and regulations.

References

Application Notes and Protocols: [Ser140]-PLP(139-151) TFA in a Relapsing-Remitting EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly studied animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). The relapsing-remitting EAE (RR-EAE) model in SJL mice, induced by the proteolipid protein (PLP) peptide fragment [Ser140]-PLP(139-151), closely mimics the clinical course of the most common form of human MS.[1][2] This model is invaluable for investigating the pathogenesis of the disease, identifying novel therapeutic targets, and evaluating the efficacy of potential drug candidates.

[Ser140]-PLP(139-151) is a synthetic peptide corresponding to amino acids 139-151 of myelin proteolipid protein, with a serine substitution at position 140. This peptide is a potent encephalitogen in SJL mice, capable of inducing a CD4+ T cell-mediated autoimmune response against the myelin sheath, leading to inflammation, demyelination, and axonal damage in the CNS.[1][3] The trifluoroacetate (B77799) (TFA) salt is a common counter-ion used during peptide synthesis and purification.

These application notes provide detailed protocols for the induction and evaluation of RR-EAE using [Ser140]-PLP(139-151) TFA, along with methods for assessing disease progression and immunological responses.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies utilizing the [Ser140]-PLP(139-151)-induced RR-EAE model. These values can serve as a benchmark for experimental planning and data interpretation.

Table 1: Typical Disease Parameters in [Ser140]-PLP(139-151)-Induced EAE in SJL Mice

ParameterWithout Pertussis Toxin (PTX)With Pertussis Toxin (PTX)
Disease Incidence >90%>90%
Day of Onset (days post-immunization) 10 - 159 - 14
Mean Maximum Score (First Wave) 2.0 - 3.02.5 - 3.5
Relapse Rate (in recovered mice) 50 - 80%~20%

Data synthesized from multiple sources.[1][2][3]

Table 2: Example of a Therapeutic Study Outcome

Treatment GroupMean Maximum Clinical ScoreMean Day of OnsetCumulative Disease Score
Vehicle Control 3.2 ± 0.411.5 ± 1.225.8 ± 3.1
Test Compound A (10 mg/kg) 1.8 ± 0.314.2 ± 1.512.4 ± 2.5*
FTY720 (Positive Control, 0.5 mg/kg) 0.5 ± 0.2 N/A (prophylactic)3.1 ± 1.0

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative and will vary based on the specific compound and experimental conditions.

Experimental Protocols

I. Induction of Relapsing-Remitting EAE in SJL Mice

This protocol describes the active immunization of SJL mice to induce RR-EAE.

Materials:

  • This compound peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis (optional)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female SJL/J mice, 8-12 weeks old

  • Syringes and needles (27G)

Protocol:

  • Antigen Emulsion Preparation:

    • On the day of immunization, prepare an emulsion of [Ser140]-PLP(139-151) in CFA.

    • A common concentration is 1-2 mg/mL of the peptide in the final emulsion.

    • To create the emulsion, mix equal volumes of the peptide solution (dissolved in sterile PBS) and CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Inject each mouse subcutaneously at two to four sites on the flanks with a total volume of 100-200 µL of the antigen emulsion.

    • This delivers a total dose of 100-200 µg of the [Ser140]-PLP(139-151) peptide per mouse.

  • Pertussis Toxin Administration (Optional):

    • For a more severe initial disease course, PTX can be administered. However, be aware that PTX may reduce the relapse rate.[1][3]

    • On Day 0 and Day 2 post-immunization, administer 100-200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

II. Clinical Scoring of EAE

Mice should be monitored daily for clinical signs of EAE and body weight changes.

Scoring Scale:

  • 0: No clinical signs

  • 0.5: Distal limp tail

  • 1: Complete limp tail

  • 1.5: Limp tail and hind limb weakness (unsteady gait)

  • 2: Unilateral partial hind limb paralysis

  • 2.5: Bilateral partial hind limb paralysis

  • 3: Complete bilateral hind limb paralysis

  • 3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness

  • 4: Complete hind and forelimb paralysis (moribund)

  • 5: Death

III. Immunological Assays

A. T-Cell Proliferation Assay:

  • At a desired time point (e.g., peak of disease or during remission), euthanize mice and isolate splenocytes or lymph node cells.

  • Prepare single-cell suspensions.

  • Plate 2 x 10^5 cells per well in a 96-well plate.

  • Stimulate the cells with [Ser140]-PLP(139-151) peptide (e.g., 10 µg/mL) or a positive control mitogen (e.g., Concanavalin A).

  • Incubate for 72 hours.

  • Assess proliferation using a standard method such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).

B. Cytokine Analysis (ELISA):

  • Collect supernatants from the T-cell proliferation assay cultures at 48-72 hours post-stimulation.

  • Perform ELISAs to quantify the levels of key cytokines such as IFN-γ, IL-17, IL-4, and IL-10, following the manufacturer's instructions.

C. Flow Cytometry for CNS Infiltrating Cells:

  • At the peak of disease, perfuse mice with cold PBS to remove blood from the vasculature.

  • Isolate the brain and spinal cord.

  • Mechanically and/or enzymatically digest the tissue to create a single-cell suspension.

  • Isolate mononuclear cells using a density gradient (e.g., Percoll).

  • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD45, CD11b) and intracellular markers (e.g., FoxP3, IFN-γ, IL-17).

  • Analyze the stained cells using a flow cytometer to characterize the immune cell populations infiltrating the CNS.

Visualizations

Signaling Pathway

Caption: T-cell activation cascade in PLP-induced EAE.

Experimental Workflow

EAE_Workflow cluster_Induction Disease Induction cluster_Monitoring Monitoring & Treatment cluster_Analysis Endpoint Analysis Immunization Day 0: Immunization [Ser140]-PLP(139-151) in CFA PTX1 Day 0: PTX injection (optional) Scoring Daily: Clinical Scoring & Body Weight Immunization->Scoring Disease Development PTX2 Day 2: PTX injection (optional) Treatment Therapeutic Treatment Initiation (at disease onset) Scoring->Treatment Histo Histopathology (CNS Inflammation & Demyelination) Scoring->Histo At study termination Immuno Immunological Assays (T-cell proliferation, Cytokines, Flow Cytometry) Scoring->Immuno At specific time points Treatment->Scoring

Caption: Experimental workflow for a therapeutic study in the EAE model.

References

Application Notes and Protocols for In Vitro Stimulation of Splenocytes with [Ser140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro stimulation of splenocytes with the synthetic peptide [Ser140]-PLP(139-151), a key reagent in the study of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. This document includes detailed protocols for splenocyte isolation, T-cell proliferation assays, and cytokine analysis, along with quantitative data and a schematic of the involved signaling pathways.

Introduction

Myelin Proteolipid Protein (PLP) is a major component of the myelin sheath in the central nervous system. The peptide fragment PLP(139-151) is an immunodominant epitope in the SJL/J mouse model of EAE. The [Ser140]-PLP(139-151) variant, where the native cysteine at position 140 is replaced with serine, offers increased stability without compromising its antigenic properties[1]. In vitro restimulation of splenocytes isolated from immunized animals with this peptide is a critical technique to assess the antigen-specific T-cell response, which is characterized by cellular proliferation and the production of specific cytokines. These assays are fundamental for evaluating the efficacy of potential therapeutic agents for autoimmune diseases like multiple sclerosis.

Data Presentation

The following tables summarize quantitative data from representative studies involving the in vitro stimulation of splenocytes with PLP(139-151) or its analogs.

Table 1: T-Cell Proliferation in Response to [Ser140]-PLP(139-151) Stimulation

Cell SourceStimulation ConditionsAssayReadoutResult
Splenocytes from PLP(139-151)-immunized SJL/J mice10 µg/mL [Ser140]-PLP(139-151) for 72 hours[³H]-Thymidine IncorporationCounts Per Minute (CPM)Significant increase in CPM compared to unstimulated controls
Splenocytes from PLP(139-151)-immunized SJL/J mice20 µg/mL [Ser140]-PLP(139-151) for 72 hours[³H]-Thymidine IncorporationStimulation Index (SI)SI > 2.5
Splenocytes from PLP(139-151)-immunized SJL/J micePLP(139-151) for 4 daysFlow Cytometry (Tetramer Staining)% of Tetramer+ CD4+ T-cells4.61%

Table 2: Cytokine Production by Splenocytes Following [Ser140]-PLP(139-151) Stimulation

Cell SourceStimulation ConditionsCytokineAssayConcentration (pg/mL)
Splenocytes from PLP(139-151)-immunized SJL/J mice10 µg/mL [Ser140]-PLP(139-151) for 72 hoursIFN-γELISASignificantly increased
Splenocytes from PLP(139-151)-immunized SJL/J mice10 µg/mL [Ser140]-PLP(139-151) for 72 hoursIL-2ELISASignificantly increased
Splenocytes from PLP(139-151)-immunized SJL/J mice10 µg/mL [Ser140]-PLP(139-151) for 72 hoursIL-4ELISANot significantly changed
Splenocytes from PLP(139-151)-immunized SJL/J mice10 µg/mL [Ser140]-PLP(139-151) for 72 hoursIL-10ELISANot significantly changed
Splenocytes from PLP(139-151)-immunized SJL/J mice20 µg/mL [Ser140]-PLP(139-151) for 72 hoursIL-17ELISASignificantly increased

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.

Materials:

  • 70% Ethanol

  • Sterile Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)

  • ACK Lysing Buffer (for red blood cell lysis)

  • Sterile 70 µm cell strainer

  • Sterile petri dish

  • Syringe plunger

  • 50 mL conical tubes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Euthanize the mouse according to approved institutional guidelines.

  • Sterilize the abdomen with 70% ethanol.

  • Make a small incision in the skin and peritoneum to expose the spleen.

  • Carefully remove the spleen and place it in a petri dish containing 5 mL of sterile, cold PBS.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen to the cell strainer.

  • Gently mash the spleen through the strainer using the plunger of a sterile syringe.

  • Rinse the strainer with 10 mL of Complete RPMI to ensure all cells are collected.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 2-5 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

  • Add 10 mL of Complete RPMI to stop the lysis.

  • Centrifuge the cells at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of Complete RPMI.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to the desired density for subsequent assays.

G cluster_0 Splenocyte Isolation Workflow start Euthanize Mouse & Aseptically Remove Spleen place_in_pbs Place Spleen in Cold PBS start->place_in_pbs mash_spleen Mash Spleen Through 70µm Cell Strainer place_in_pbs->mash_spleen centrifuge1 Centrifuge Cell Suspension (300g, 10 min) mash_spleen->centrifuge1 rbc_lysis Resuspend in ACK Lysis Buffer (5 min) centrifuge1->rbc_lysis stop_lysis Add Complete RPMI & Centrifuge rbc_lysis->stop_lysis resuspend Resuspend in Complete RPMI stop_lysis->resuspend count_cells Count Viable Cells (Trypan Blue) resuspend->count_cells end Adjust Cell Concentration for Culture count_cells->end

Splenocyte Isolation Workflow
Protocol 2: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Isolated splenocytes

  • Complete RPMI medium

  • [Ser140]-PLP(139-151) peptide

  • 96-well flat-bottom culture plates

  • [³H]-Thymidine (1 mCi/mL)

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Adjust the splenocyte suspension to a concentration of 2 x 10⁶ cells/mL in Complete RPMI.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Prepare a stock solution of [Ser140]-PLP(139-151) and dilute it in Complete RPMI to the desired final concentrations (e.g., 0, 1, 10, 20 µg/mL).

  • Add 100 µL of the peptide dilutions to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • 16-18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter. The results are expressed as counts per minute (CPM).

Protocol 3: Cytokine Analysis by ELISA

This protocol describes the quantification of cytokines secreted into the culture supernatant using a sandwich ELISA.

Materials:

  • Supernatants from splenocyte cultures

  • Cytokine-specific ELISA kit (e.g., for IFN-γ, IL-2, IL-17)

  • 96-well ELISA plate

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Collect supernatants from splenocyte cultures stimulated with [Ser140]-PLP(139-151) for 72 hours.

  • Centrifuge the culture plate at 300 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat the ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add standards and culture supernatants to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). f. Wash the plate and add the TMB substrate. g. Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Signaling Pathways

The stimulation of T-cells by [Ser140]-PLP(139-151) is initiated by the interaction of the peptide-MHC class II complex on an antigen-presenting cell (APC) with the T-cell receptor (TCR). This interaction, along with co-stimulatory signals such as the binding of B7 on the APC to CD28 on the T-cell, triggers a cascade of intracellular signaling events.

This signaling cascade involves the activation of various kinases, leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB. Recent studies have also implicated transcription factors like NR4A2 and FoxO1 in modulating the T-cell response to PLP(139-151). These transcription factors then regulate the expression of genes involved in T-cell proliferation, differentiation, and cytokine production, such as IFN-γ and IL-17.

G cluster_0 T-Cell Activation by [Ser140]-PLP(139-151) cluster_1 cluster_2 cluster_3 apc Antigen Presenting Cell (APC) t_cell T-Cell plp_mhc [Ser140]-PLP(139-151)-MHC II tcr TCR plp_mhc->tcr Signal 1 b7 B7 cd28 CD28 b7->cd28 Signal 2 (Co-stimulation) signaling_cascade Intracellular Signaling Cascade (MAPK, Ca2+ pathways) tcr->signaling_cascade cd28->signaling_cascade transcription_factors Activation of Transcription Factors (NFAT, AP-1, NF-κB, NR4A2, FoxO1) signaling_cascade->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Response gene_expression->cellular_response proliferation Proliferation cellular_response->proliferation cytokine_production Cytokine Production (IFN-γ, IL-17) cellular_response->cytokine_production differentiation Differentiation cellular_response->differentiation

T-Cell Activation Signaling

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells in [Ser140]-PLP(139-151)-Induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the flow cytometric analysis of T-lymphocytes in the context of Experimental Autoimmune Encephalomyelitis (EAE) induced by the [Ser140]-PLP(139-151) peptide. This model is a cornerstone for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutics.

Introduction to [Ser140]-PLP(139-151) EAE

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis. The induction of EAE in susceptible mouse strains, such as the SJL mouse, using the synthetic proteolipid protein (PLP) fragment [Ser140]-PLP(139-151) leads to a relapsing-remitting disease course that closely mimics the clinical and pathological features of MS.[1][2] The disease is primarily mediated by myelin-specific CD4+ T helper (Th) cells, particularly Th1 and Th17 lineages, which infiltrate the central nervous system (CNS) and orchestrate an inflammatory cascade resulting in demyelination and axonal damage.[3][4][5] Flow cytometry is an indispensable tool for dissecting the complex cellular and molecular mechanisms underlying EAE pathogenesis, enabling the enumeration and characterization of pathogenic T-cell subsets within the CNS and peripheral lymphoid organs.

Core Concepts in T-Cell Analysis in EAE

The analysis of T-cells in the [Ser140]-PLP(139-151) EAE model focuses on several key aspects:

  • Immune Cell Infiltration: Quantifying the infiltration of various immune cell populations, including CD4+ and CD8+ T-cells, into the brain and spinal cord.

  • T-Cell Subsets: Identifying and quantifying the key pathogenic T-cell subsets, namely IFN-γ-producing Th1 cells and IL-17-producing Th17 cells.[3]

  • Cytokine Profiling: Measuring the intracellular production of key cytokines to understand the functional polarization of T-cells.

  • T-Cell Activation: Assessing the activation status of T-cells through the expression of surface markers.

Experimental Protocols

I. Induction of Relapsing-Remitting EAE in SJL Mice

This protocol describes the active immunization of SJL mice with [Ser140]-PLP(139-151) to induce EAE.

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) (optional, for a more severe initial wave)[1][6]

  • Phosphate-buffered saline (PBS)

  • Female SJL mice, 6-8 weeks old

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA.

  • Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion per site (total of 200 µL per mouse).

  • Pertussis Toxin Administration (Optional): If a more severe acute phase is desired, inject 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS on the day of immunization and 48 hours later.[7] Note that PTX administration may reduce the relapse rate.[1]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5. A common scoring system is as follows:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

II. Isolation of Mononuclear Cells from the CNS

This protocol details the procedure for isolating infiltrating immune cells from the brain and spinal cord of EAE mice.

Materials:

  • Anesthetized and perfused EAE mice

  • RPMI 1640 medium

  • Collagenase D

  • DNase I

  • Percoll

  • Fetal bovine serum (FBS)

  • 70 µm cell strainer

Procedure:

  • Tissue Collection: At the desired time point (e.g., peak of disease), euthanize the mice and perfuse with ice-cold PBS to remove peripheral blood from the CNS.

  • Tissue Homogenization: Dissect the brain and spinal cord and mechanically dissociate the tissue.

  • Enzymatic Digestion: Incubate the homogenized tissue with Collagenase D (2.5 mg/mL) and DNase I (1 mg/mL) at 37°C for 45 minutes.

  • Cell Isolation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Gradient Centrifugation: Resuspend the cells in 37% Percoll and centrifuge at 2000 rpm for 20 minutes without brake. The mononuclear cells will be located at the bottom of the tube.

  • Cell Washing: Carefully aspirate the supernatant and wash the cell pellet with RPMI 1640 medium.

III. Flow Cytometry Staining of T-Cells

This protocol outlines the staining procedure for identifying T-cell subsets and their cytokine production.

Materials:

  • Isolated mononuclear cells

  • FACS buffer (PBS with 2% FBS)

  • Cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A or monensin)

  • Fluorochrome-conjugated antibodies against:

    • Surface markers: CD45, CD3, CD4, CD8

    • Intracellular cytokines: IFN-γ, IL-17A

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation (for intracellular cytokine staining): Resuspend the isolated cells in complete RPMI medium and stimulate with a cell stimulation cocktail for 4-5 hours at 37°C.

  • Surface Staining: Wash the cells with FACS buffer and stain with antibodies against surface markers (e.g., CD45, CD3, CD4) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (e.g., IFN-γ, IL-17A) for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend them in FACS buffer for analysis on a flow cytometer.

Data Presentation

The following tables summarize the expected quantitative data from a typical flow cytometry analysis of T-cells in the CNS of SJL mice with [Ser140]-PLP(139-151)-induced EAE at the peak of disease.

Table 1: Frequency of T-Cell Populations in the CNS

Cell PopulationGating StrategyExpected Frequency (% of CD45hi cells)
T-cellsCD3+20 - 40%
CD4+ T-cellsCD3+ CD4+15 - 30%
CD8+ T-cellsCD3+ CD8+5 - 10%

Table 2: Frequency of Cytokine-Producing CD4+ T-Cells in the CNS

Cell PopulationGating StrategyExpected Frequency (% of CD4+ T-cells)
Th1 cellsCD4+ IFN-γ+5 - 15%
Th17 cellsCD4+ IL-17A+2 - 8%

Visualizations

Experimental Workflow

EAE_Workflow cluster_induction EAE Induction cluster_isolation Cell Isolation from CNS cluster_analysis Flow Cytometry Analysis immunization Immunization ([Ser140]-PLP(139-151) in CFA) ptx Pertussis Toxin (optional) immunization->ptx monitoring Clinical Scoring immunization->monitoring ptx->monitoring perfusion Perfusion monitoring->perfusion homogenization Tissue Homogenization perfusion->homogenization digestion Enzymatic Digestion homogenization->digestion gradient Gradient Centrifugation digestion->gradient stimulation Cell Stimulation (PMA/Ionomycin) gradient->stimulation surface_stain Surface Staining (CD45, CD3, CD4) stimulation->surface_stain fix_perm Fixation/Permeabilization surface_stain->fix_perm intra_stain Intracellular Staining (IFN-γ, IL-17) fix_perm->intra_stain acquisition Data Acquisition intra_stain->acquisition

Caption: Workflow for EAE induction, CNS cell isolation, and T-cell analysis.

Gating Strategy for T-Cell Analysis

Gating_Strategy start Total CNS Cells singlets Singlets (FSC-A vs FSC-H) start->singlets live_cells Live Cells (Viability Dye) singlets->live_cells leukocytes Leukocytes (CD45+) live_cells->leukocytes t_cells T-Cells (CD3+) leukocytes->t_cells cd4_t_cells CD4+ T-Cells (CD4+) t_cells->cd4_t_cells th1 Th1 (IFN-γ+) cd4_t_cells->th1 th17 Th17 (IL-17A+) cd4_t_cells->th17

Caption: Gating strategy for identifying Th1 and Th17 cells from the CNS.

Simplified T-Cell Differentiation Pathway in EAE

T_Cell_Differentiation cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation naive_cd4 Naive CD4+ T-Cell th1 Th1 Cell naive_cd4->th1 IL-12 th17 Th17 Cell naive_cd4->th17 TGF-β, IL-6 ifn IFN-γ th1->ifn produces il17 IL-17A th17->il17 produces

Caption: Simplified differentiation of pathogenic T-cells in EAE.

References

Application Notes and Protocols for Histological Analysis of the Central Nervous System in [Ser140]-PLP(139-151) Induced Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The induction of EAE in susceptible mouse strains, such as the SJL/J mouse, using the synthetic peptide [Ser140]-PLP(139-151), a mimic of a proteolipid protein epitope, provides a valuable model to investigate the pathogenesis of MS and to evaluate potential therapeutic agents. This relapsing-remitting model is particularly relevant for studying the most common form of human MS.[1][2]

Histological analysis of the CNS is a critical endpoint in EAE studies, providing tangible evidence of pathological changes, including inflammation, demyelination, and immune cell infiltration. These application notes provide detailed protocols for the histological evaluation of the CNS in the [Ser140]-PLP(139-151) EAE model.

Summary of Quantitative Histological Data

Quantitative analysis of histological sections is essential for an objective assessment of CNS pathology in EAE. The following tables summarize typical scoring systems and quantifiable parameters used in the histological analysis of spinal cord sections from SJL mice with [Ser140]-PLP(139-151) induced EAE. It is important to note that specific scores and cell counts can vary between studies depending on the exact protocol, disease severity, and time point of analysis.

Table 1: Scoring of Inflammation and Demyelination

Histological ParameterScoring SystemDescription
Inflammation (H&E Stain) 0: No inflammatory infiltrates1: Cellular infiltrates only in the perivascular areas and meninges2: Mild cellular infiltrates in the parenchyma3: Moderate cellular infiltrates in the parenchyma4: Severe and extensive cellular infiltrates in the parenchymaThis scoring system assesses the extent of inflammatory cell infiltration into the CNS parenchyma and perivascular spaces.
Demyelination (LFB Stain) 0: No demyelination1: Mild demyelination with small, scattered foci2: Moderate demyelination with multiple, larger foci3: Confluent and widespread areas of demyelinationThis scoring system evaluates the degree of myelin loss in the white matter tracts of the spinal cord.

Table 2: Immunohistochemical Analysis of CNS Infiltrating Immune Cells

Cell MarkerCell TypeTypical Findings in EAE LesionsMethod of Quantification
CD3 T LymphocytesIncreased numbers of infiltrating T cells are a hallmark of EAE.Number of positive cells per mm² in white matter lesions.
CD4 Helper T LymphocytesPredominant T cell subset found in CNS infiltrates, crucial for EAE pathogenesis.[3]Number of positive cells per mm² in white matter lesions.
CD8 Cytotoxic T LymphocytesPresent in CNS lesions, their role in this specific model is less defined than CD4+ T cells.Number of positive cells per mm² in white matter lesions.
B220 B LymphocytesB cells can be present in CNS infiltrates and contribute to disease.Number of positive cells per mm² in white matter lesions.
F4/80 or Mac-2 Macrophages/MicrogliaActivated macrophages and microglia are abundant in inflammatory lesions and contribute to demyelination and axonal damage.Number of positive cells per mm² in white matter lesions.

Detailed Experimental Protocols

I. Induction of EAE with [Ser140]-PLP(139-151) in SJL Mice

This protocol describes the active immunization of SJL mice to induce a relapsing-remitting EAE.

Materials:

  • Female SJL/J mice (8-12 weeks old)

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile syringes and needles (27G)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of the peptide in the final emulsion. Ensure the emulsion is stable (a drop placed on water should not disperse).

  • Immunization: On day 0, immunize each mouse subcutaneously at four sites on the flanks with a total of 100 µL of the antigen emulsion (25 µL per site).

  • Pertussis Toxin Administration (Optional but Recommended): For a more robust and synchronized disease course, administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS on the day of immunization (day 0) and again 48 hours later (day 2).[1]

  • Monitoring: Monitor the mice daily for clinical signs of EAE and changes in body weight, starting from day 7 post-immunization. Clinical scoring is typically performed on a scale of 0 to 5.

II. CNS Tissue Collection and Preparation

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Paraffin and embedding cassettes

  • Perfusion pump and tubing

  • Dissection tools

Procedure:

  • Perfusion: At the desired time point (e.g., peak of disease, remission), deeply anesthetize the mice. Perform transcardial perfusion first with cold PBS to clear the blood, followed by cold 4% PFA to fix the tissues.

  • Tissue Dissection: Carefully dissect the brain and spinal cord.

  • Post-fixation and Cryoprotection (for frozen sections): Post-fix the tissues in 4% PFA for 4-24 hours at 4°C. Subsequently, cryoprotect the tissues by incubating them in 15% sucrose in PBS until they sink, followed by 30% sucrose in PBS until they sink.

  • Embedding:

    • Frozen Sections: Embed the cryoprotected tissues in OCT compound and freeze on dry ice or in isopentane (B150273) cooled by liquid nitrogen. Store at -80°C.

    • Paraffin Sections: After post-fixation, dehydrate the tissues through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin.

  • Sectioning: Cut 10-20 µm thick sections for frozen tissue or 5-7 µm thick sections for paraffin-embedded tissue using a cryostat or microtome, respectively. Mount the sections on charged glass slides.

III. Histological Staining

Procedure for Paraffin Sections:

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Hematoxylin (B73222) Staining: Stain the nuclei by incubating the slides in Mayer's hematoxylin for 5-10 minutes.

  • "Blueing": Rinse in running tap water for 5 minutes.

  • Eosin Staining: Counterstain the cytoplasm by incubating in Eosin Y solution for 1-3 minutes.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

Procedure for Paraffin Sections:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to 95% ethanol.

  • LFB Staining: Incubate slides in Luxol Fast Blue solution at 56-60°C for 4-16 hours.

  • Differentiation: Rinse off excess stain with 95% ethanol. Differentiate the sections by briefly immersing them in 0.05% lithium carbonate solution, followed by 70% ethanol until the grey matter is colorless and the white matter is sharply defined in blue/green.

  • Counterstaining (Optional): Counterstain with Cresyl Violet or Hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate and mount as described for H&E staining.

IV. Immunohistochemistry (IHC) for Immune Cell Infiltration

Procedure for Frozen Sections:

  • Antigen Retrieval (if necessary): For some antibodies, antigen retrieval using heat or enzymatic digestion may be required.

  • Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal serum from the secondary antibody host species and 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-CD3, anti-CD4, anti-F4/80) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS. Incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Fluorescence: If using a fluorescent secondary antibody, mount with a mounting medium containing DAPI for nuclear counterstaining.

    • Chromogenic: If using an enzyme-conjugated secondary antibody, use an appropriate substrate (e.g., DAB for HRP) to develop the color. Counterstain with hematoxylin.

  • Mounting: Mount the coverslips.

Visualizations

EAE_Induction_and_Histology_Workflow Experimental Workflow for Histological Analysis in EAE cluster_0 EAE Induction cluster_1 Tissue Processing cluster_2 Histological Analysis cluster_3 Data Analysis Peptide Emulsification Peptide Emulsification Immunization (Day 0) Immunization (Day 0) Peptide Emulsification->Immunization (Day 0) PTX Injection (Day 0, 2) PTX Injection (Day 0, 2) Immunization (Day 0)->PTX Injection (Day 0, 2) Clinical Scoring Clinical Scoring PTX Injection (Day 0, 2)->Clinical Scoring Perfusion & Fixation Perfusion & Fixation Clinical Scoring->Perfusion & Fixation Dissection Dissection Perfusion & Fixation->Dissection Embedding Embedding Dissection->Embedding Sectioning Sectioning Embedding->Sectioning H&E Staining H&E Staining (Inflammation) Sectioning->H&E Staining LFB Staining LFB Staining (Demyelination) Sectioning->LFB Staining IHC Staining IHC Staining (Immune Cells) Sectioning->IHC Staining Microscopy Microscopy H&E Staining->Microscopy LFB Staining->Microscopy IHC Staining->Microscopy Image Quantification Image Quantification Microscopy->Image Quantification Statistical Analysis Statistical Analysis Image Quantification->Statistical Analysis

Caption: Workflow for EAE induction and subsequent histological analysis.

EAE_Pathogenesis_Signaling Simplified Pathogenesis of [Ser140]-PLP(139-151) EAE cluster_0 Periphery cluster_1 Central Nervous System (CNS) PLP_Peptide [Ser140]-PLP(139-151) APC Antigen Presenting Cell (APC) PLP_Peptide->APC T_Cell Naive CD4+ T Cell APC->T_Cell Antigen Presentation Th1_Th17 Pathogenic Th1/Th17 Cells T_Cell->Th1_Th17 Activation & Differentiation BBB Blood-Brain Barrier (BBB) Th1_Th17->BBB Infiltration Microglia_Macro Microglia / Macrophages BBB->Microglia_Macro Activation Inflammation Inflammation Microglia_Macro->Inflammation Demyelination Demyelination & Axonal Damage Inflammation->Demyelination

Caption: Pathogenesis of [Ser140]-PLP(139-151) induced EAE.

Logical_Relationship Logical Flow from EAE Induction to CNS Pathology Induction Induction with [Ser140]-PLP(139-151) Activation Autoreactive T Cell Activation Induction->Activation Infiltration CNS Infiltration Activation->Infiltration Pathology CNS Pathology Infiltration->Pathology Inflammation Inflammation Pathology->Inflammation Demyelination Demyelination Pathology->Demyelination Axonal_Damage Axonal Damage Pathology->Axonal_Damage

Caption: Logical relationship from EAE induction to CNS pathology.

References

Application Notes and Protocols: Induction of Experimental Autoimmune Encephalomyelitis (EAE) using Pertussis Toxin with [Ser140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the induction of relapsing-remitting Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice using the encephalitogenic peptide [Ser140]-PLP(139-151) in conjunction with pertussis toxin (PTX). EAE is the most commonly used animal model for multiple sclerosis (MS)[1].

The [Ser140]-PLP(139-151) peptide is a fragment of the myelin proteolipid protein (PLP) and is a potent inducer of EAE in SJL/J mice[2][3][4]. The substitution of serine for cysteine at position 140 enhances the peptide's stability without compromising its antigenic properties[3]. Pertussis toxin is utilized as a co-adjuvant to enhance the severity of the initial phase of the disease[5][6]. It is thought to facilitate the migration of pathogenic T cells across the blood-brain barrier[7]. While PTX increases the severity of the initial paralytic wave, it may reduce the incidence of relapses[6][8].

This model is particularly well-suited for studying the relapsing-remitting course of MS and for the evaluation of potential therapeutic agents targeting disease relapses[8].

Data Presentation

Table 1: Typical EAE Disease Course in SJL Mice Induced with [Ser140]-PLP(139-151)
ParameterWithout Pertussis Toxin (PTX)With Pertussis Toxin (PTX)Reference(s)
EAE Incidence 80-100%>90%[8][9]
Disease Onset 10-15 days post-immunization9-14 days post-immunization[5][6]
Mean Maximum Score (First Wave) Approx. 2.5Greater than without PTX[8][9]
Relapse Rate 50-80%As low as 20%[8][10]
Recovery from First Wave Most mice recoverSlower recovery[8]
Table 2: Standard EAE Clinical Scoring System

A common scoring system for EAE in mice is a 0-5 scale, with intermediate scores used for finer grading[11][12].

ScoreClinical SignsReference(s)
0 No clinical signs of EAE.[11]
1 Limp tail.[13]
2 Hind limb weakness or limp tail and hind leg weakness.[11][13]
3 Partial hind limb paralysis.[13]
4 Complete hind limb paralysis and partial front limb paralysis.[13]
5 Moribund state or death.[11]

Note: To avoid bias, it is strongly recommended that scoring be performed by an individual blinded to the experimental groups[1][12].

Experimental Protocols

Protocol 1: Preparation of [Ser140]-PLP(139-151)/CFA Emulsion and Pertussis Toxin Solution

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Pertussis Toxin (PTX)

  • 2 sterile Luer-lock syringes

  • 1 sterile emulsifying needle or connector

Procedure:

  • Peptide Reconstitution: Dissolve [Ser140]-PLP(139-151) in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsification: a. Draw up equal volumes of the peptide solution and CFA into two separate syringes. For example, 1 mL of peptide solution and 1 mL of CFA. b. Connect the two syringes using an emulsifying needle or connector. c. Force the contents back and forth between the syringes for at least 10 minutes until a stable, thick, white emulsion is formed. d. To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.

  • Pertussis Toxin Dilution: Dilute the PTX stock solution in cold, sterile PBS to the desired final concentration. A typical dose is 100-200 ng per mouse in a volume of 0.1 mL[5][14]. Note: The potency of PTX lots can vary, so the optimal dose may need to be determined empirically[6].

Protocol 2: Induction of EAE in SJL Mice

Animal Model:

  • Female SJL mice, 8-12 weeks old. It is recommended to acclimate the mice for at least one week before the experiment[5].

Procedure:

  • Day 0: Immunization: a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject a total of 0.2 mL of the [Ser140]-PLP(139-151)/CFA emulsion per mouse. c. Distribute the injection across four sites on the flank (0.05 mL per site)[6]. d. After each injection, leave the needle in the subcutaneous space for 10-15 seconds to prevent leakage[5][6].

  • Day 0 and Day 2 (optional, with PTX): Pertussis Toxin Administration: a. On the day of immunization (Day 0), administer 0.1 mL of the diluted PTX solution via intraperitoneal (i.p.) injection[5]. b. Some protocols may call for a second i.p. injection of PTX on Day 2[9][14].

  • Post-Immunization Monitoring: a. Begin daily monitoring of the mice for clinical signs of EAE starting on Day 7 post-immunization[9]. b. Record the weight and clinical score for each mouse daily. c. Provide easily accessible food and water on the cage floor for animals showing signs of paralysis[9].

Visualizations

Signaling Pathways and Experimental Workflow

EAE_Induction_Workflow Experimental Workflow for EAE Induction cluster_prep Preparation Phase cluster_induction Induction Phase (Day 0) cluster_monitoring Monitoring Phase (Day 7 onwards) Peptide [Ser140]-PLP(139-151) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion PTX Pertussis Toxin (PTX) PTX_sol PTX Solution PTX->PTX_sol PBS Phosphate-Buffered Saline (PBS) PBS->Emulsion PBS->PTX_sol Immunize Subcutaneous Injection (4 sites) Emulsion->Immunize PTX_inject Intraperitoneal Injection PTX_sol->PTX_inject Mouse SJL Mouse Monitor Daily Monitoring: - Clinical Score - Body Weight Mouse->Monitor Immunize->Mouse PTX_inject->Mouse Data Data Analysis Monitor->Data

Caption: Workflow for EAE induction using [Ser140]-PLP(139-151) and PTX.

EAE_Signaling_Pathway Simplified Signaling in EAE Pathogenesis cluster_periphery Periphery (Lymphoid Organs) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T Cell APC->T_cell Activation Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation BBB Blood-Brain Barrier (BBB) Th1->BBB Migration Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Cytokines Th17->BBB Migration Th17->Cytokines PLP [Ser140]-PLP(139-151) PLP->APC Uptake & Presentation Myelin Myelin Sheath Demyelination Demyelination & Axonal Damage Myelin->Demyelination Cytokines->Demyelination PTX Pertussis Toxin (PTX) PTX->APC Activates PTX->BBB Increases Permeability

Caption: Key signaling events in the pathogenesis of EAE.

References

Troubleshooting & Optimization

Technical Support Center: [Ser140]-PLP(139-151) TFA in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using [Ser140]-PLP(139-151) TFA to induce Experimental Autoimmune Encephalomyelitis (EAE).

Frequently Asked Questions (FAQs)

Q1: What is [Ser140]-PLP(139-151) and why is it used to induce EAE?

[Ser140]-PLP(139-151) is a synthetic peptide corresponding to amino acids 139-151 of the myelin proteolipid protein (PLP).[1][][3][4] In this analog, the native cysteine at position 140 has been replaced with a serine. This substitution enhances its stability and solubility while maintaining its encephalitogenic properties. It is widely used to induce a relapsing-remitting form of EAE in SJL mice, which serves as a valuable animal model for studying multiple sclerosis (MS).[5][6][7]

Q2: I am observing a low incidence of EAE in my experiments. Is this expected with [Ser140]-PLP(139-151)?

Contrary to being an inherent characteristic of the peptide, a low incidence of EAE is a common experimental issue. When used under optimal conditions in SJL mice, [Ser140]-PLP(139-151) emulsified in Complete Freund's Adjuvant (CFA) is expected to induce EAE in 90-100% of mice.[5][6][8] A lower incidence often points to procedural variations or issues with the reagents or animals. Please refer to the Troubleshooting Guide below for potential causes and solutions.

Q3: What is the role of Pertussis Toxin (PTX) in this EAE model?

Pertussis Toxin (PTX) can be used as an additional adjuvant in this model.[5] Its administration typically leads to an earlier onset and a more severe initial wave of EAE.[6] However, it's important to note that PTX can also reduce the incidence and severity of relapses in SJL mice.[5][6] The decision to use PTX depends on the specific research question and the desired disease course.

Q4: What is the expected clinical course of EAE induced with [Ser140]-PLP(139-151)?

In SJL mice, immunization with [Ser140]-PLP(139-151)/CFA typically results in the onset of clinical signs of EAE between 10 and 15 days post-immunization (9-14 days if PTX is used).[5] This initial acute phase is often followed by a period of partial or complete recovery. Subsequently, a significant portion of the animals (50-80% without PTX) will experience a relapse, developing a second wave of paralysis.[6][8]

Troubleshooting Guide: Low EAE Incidence

This guide addresses common reasons for lower-than-expected EAE incidence and severity when using [Ser140]-PLP(139-151).

Potential Issue Possible Cause Recommended Solution
Improper Emulsion The peptide/CFA emulsion is critical for a robust immune response. An unstable or improperly prepared emulsion will lead to poor immunization.- Ensure the emulsion is stable (a drop should not disperse in water).- Use a high-shear mixing method (e.g., two syringes connected by a Luer lock) until a thick, white emulsion is formed.- Prepare the emulsion fresh for each experiment.
Injection Technique Subcutaneous injection volume may be too low, or leakage from the injection site may occur.- Administer the recommended volume of emulsion (typically 0.1-0.2 mL) split across multiple subcutaneous sites (e.g., two on the flank).- After injection, leave the needle in place for 10-15 seconds before withdrawing to prevent leakage.[5]
Mouse Strain and Health SJL mice are the standard for this model. Variations in substrain, age, or health status can significantly impact susceptibility.[9]- Use female SJL mice, typically 6-10 weeks of age.- Ensure mice are healthy and have been properly acclimated to the facility for at least one to two weeks before the experiment.[5]- Minimize stress, as it can inhibit EAE development.[5]
Reagent Quality The quality and concentration of the peptide, CFA (containing Mycobacterium tuberculosis), and PTX (if used) are crucial.- Verify the purity and concentration of the [Ser140]-PLP(139-151) peptide.- Use a reliable source of CFA with an appropriate concentration of M. tuberculosis.- If using PTX, ensure it is from a reputable supplier and used at the recommended dose.
Pertussis Toxin (PTX) Administration Incorrect timing or route of PTX administration can affect EAE induction.- Administer PTX via intraperitoneal (i.p.) injection at the time of immunization and/or 24-48 hours later, as per the established protocol.[9]

Experimental Protocols

EAE Induction in SJL Mice (Active Immunization)

This is a generalized protocol and may require optimization for specific laboratory conditions.

  • Antigen Emulsion Preparation:

    • Thaw this compound and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Prepare an emulsion by mixing the peptide solution and CFA in a 1:1 ratio.

    • Emulsify using two syringes connected by a Luer lock until a thick, white emulsion is formed. A drop of the stable emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize female SJL mice (8-10 weeks old).

    • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flank.

  • PTX Administration (Optional):

    • If using PTX, inject the recommended dose (e.g., 200 ng) intraperitoneally on the day of immunization and/or 48 hours later.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice based on a standard EAE scoring scale (see table below).

EAE Clinical Scoring Scale
ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness or ataxia
3 Partial hind limb paralysis
4 Complete hind limb paralysis
5 Moribund state or death

Quantitative Data Summary

The following table summarizes typical outcomes for EAE induction in SJL mice with [Ser140]-PLP(139-151)/CFA.

ParameterWithout PTXWith PTX
EAE Incidence 90-100%[5][6]90-100%[5][6]
Mean Day of Onset 10-15 days[5]9-14 days[5]
Mean Maximum Score (Initial Phase) 2.0 - 3.5[8]Higher than without PTX
Relapse Rate 50-80%[6][8]Can be reduced to as low as 20%[6]

Visualizations

Experimental Workflow for EAE Induction

EAE_Induction_Workflow cluster_prep Preparation cluster_induction Induction cluster_monitoring Monitoring Peptide [Ser140]-PLP(139-151) Emulsion Prepare Emulsion (1:1) Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunize Immunize SJL Mice (s.c.) Emulsion->Immunize Day 0 PTX Administer PTX (i.p.) (Optional) Immunize->PTX Day 0 & 2 Monitor Daily Monitoring & Scoring (Starting Day 7) Immunize->Monitor PTX->Monitor Relapse Observe for Relapse Monitor->Relapse

Caption: Workflow for active EAE induction using [Ser140]-PLP(139-151).

Simplified Signaling Pathway in EAE Initiation

EAE_Signaling_Pathway cluster_activation T-Cell Activation cluster_cns CNS Inflammation APC Antigen Presenting Cell (APC) TCell Naive CD4+ T-Cell APC->TCell Presents Antigen PLP [Ser140]-PLP(139-151) PLP->APC Th1_Th17 Differentiate to Th1/Th17 Cells TCell->Th1_Th17 Activation & Proliferation TCR T-Cell Receptor TCR->TCell BBB Cross Blood-Brain Barrier Th1_Th17->BBB Migration Myelin Myelin Sheath BBB->Myelin Attack Demyelination Demyelination & Neuronal Damage Myelin->Demyelination

Caption: Simplified pathway of T-cell mediated demyelination in EAE.

References

Variability in clinical scores in PLP(139-151)-induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PLP(139-151)-induced Experimental Autoimmune Encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQs)

Q1: What is the typical timeframe for disease onset in PLP(139-151)-induced EAE in SJL mice?

Disease onset in SJL mice typically occurs between 9 to 15 days after immunization. The exact timing can be influenced by the use of Pertussis Toxin (PTX). With PTX, onset is generally earlier, around 9 to 14 days, while without PTX, it is typically between 10 to 15 days.[1] The peak of the initial disease phase usually occurs 1 to 2 days after onset and lasts for 1 to 3 days.[1]

Q2: What is the expected disease incidence in this model?

With proper technique, EAE should be consistently induced in 90% to 100% of SJL mice immunized with PLP(139-151) and Complete Freund's Adjuvant (CFA).[1]

Q3: My clinical scores are lower than expected. What are the potential causes and solutions?

Low clinical scores can stem from several factors. Here are some common causes and troubleshooting steps:

  • Pertussis Toxin (PTX) Administration: PTX is known to increase the severity of the initial wave of EAE.[1][2] If you are not using PTX and desire a more robust initial disease course, consider incorporating it into your protocol. However, be aware that PTX can reduce the incidence and severity of relapses.[1]

  • PLP Peptide Variant: The native mouse PLP(139-151) peptide ([Cys¹⁴⁰]-PLP₁₃₉₋₁₅₁) generally induces more severe EAE compared to the [Ser¹⁴⁰]-PLP₁₃₉₋₁₅₁ variant.[1] If you are using the serine variant, switching to the native peptide could increase disease severity.

  • Mouse Strain and Supplier: PLP(139-151) induced EAE is sensitive to variations in mice and their environment.[1] SJL mice are highly susceptible, while the H-2 congenic B10.S strain is resistant.[3] Furthermore, substrain differences from different vendors can significantly impact the disease course, affecting both the acute and post-acute phases.[4] It is crucial to use a consistent and reliable source of SJL mice.

  • Animal Stress: Increased stress and the resulting production of corticosteroids can inhibit EAE development.[5] Factors such as frequent or stressful administration of test compounds, especially during the disease induction period, can postpone onset and reduce severity.[6] Male SJL mice can be aggressive and may require single housing to reduce stress.[5]

  • Immunization Technique: Improper emulsification of the PLP peptide in CFA or incorrect administration can lead to suboptimal immune responses and milder disease. Ensure the emulsion is stable and administered correctly subcutaneously.

Q4: I am observing high variability in clinical scores between animals in the same group. What could be the reason?

Variability is inherent in the EAE model, but several factors can exacerbate it:

  • Genetic Heterogeneity: Even within an inbred strain, minor genetic differences can exist between individual animals, leading to varied immune responses.

  • Environmental Factors: Subtle differences in the microenvironment of individual cages can influence stress levels and immune responses.

  • Subjective Scoring: Clinical scoring has a subjective component. To minimize this, it is highly recommended that scoring be performed by an experienced individual who is blinded to the experimental groups.[7] Using a standardized, detailed scoring system can also improve consistency.

Q5: Should I use Pertussis Toxin (PTX) in my PLP(139-151) EAE experiments?

The decision to use PTX depends on your experimental goals:

  • To study the initial, acute phase of EAE with higher severity: Yes, PTX will enhance the severity of the first wave of paralysis.[2] This can create a larger window for evaluating therapeutic interventions targeting the initial inflammatory response.[2]

  • To study relapsing-remitting EAE: It may be better to omit PTX. While it increases the severity of the first wave, it can reduce the incidence and severity of subsequent relapses.[1] Without PTX, 50% to 80% of mice that recover from the initial phase will typically relapse.[2]

Troubleshooting Guides

Issue: Low Disease Incidence (<90%)
Potential Cause Troubleshooting Steps
Suboptimal Immunization - Ensure the PLP(139-151)/CFA emulsion is properly prepared and stable. - Verify the subcutaneous injection technique and volume.
Incorrect Mouse Strain - Confirm that you are using SJL/J mice, which are highly susceptible to PLP(139-151)-induced EAE.[3]
Peptide Quality - Use a high-quality, reputable source for the PLP(139-151) peptide.
Animal Health Status - Ensure mice are healthy and free of other infections before immunization.
Issue: High Mortality Rate
Potential Cause Troubleshooting Steps
Excessive Disease Severity - If using PTX, consider reducing the dose. - If using the native PLP peptide, consider switching to the [Ser¹⁴⁰] variant for a milder disease course.[1]
Dehydration and Malnutrition - Provide easy access to moistened food and water on the cage floor for severely paralyzed animals.
Ethical Endpoint Not Followed - Adhere to institutional guidelines for humane endpoints, such as significant weight loss or complete paralysis.

Data Presentation

Table 1: Standard Clinical Scoring System for EAE

Different scoring systems exist, but a common 0-5 scale is often employed. Some studies also use half-point increments for intermediate symptoms.[7]

Score Clinical Signs
0No clinical signs of EAE.[7][8][9]
0.5Tip of tail is limp.[10][11]
1Limp tail or hind limb weakness, but not both.[8][9]
1.5Limp tail and hind leg inhibition or slightly clumsy gait.[8][10]
2Limp tail and hind limb weakness/paresis.[8][9]
2.5Partial hind limb paralysis; dragging of hind limbs.[8][10]
3Complete hind limb paralysis.[8][9][10]
3.5Complete hind limb paralysis with forelimb weakness.[8]
4Complete hind and partial front limb paralysis; moribund state.[8][10]
5Death due to EAE.[8][12]
Table 2: Factors Influencing Clinical Score Variability
Factor Effect on Clinical Score Reference
Pertussis Toxin (PTX) Increases severity of the initial wave; may reduce relapse rate.[1][2]
PLP Peptide Variant Native ([Cys¹⁴⁰]) peptide induces more severe EAE than the [Ser¹⁴⁰] variant.[1]
Mouse Strain/Vendor SJL/J mice are susceptible; B10.S are resistant. Substrains from different vendors can have different disease courses.[3][4]
Animal Stress Can reduce EAE susceptibility and severity.[5][6]
Sex Female SJL mice are generally more susceptible to relapsing-remitting EAE.[5]

Experimental Protocols

Protocol: Induction of Active EAE in SJL Mice with PLP(139-151)

This protocol is a generalized summary. Specific doses and timings may need to be optimized.

  • Animal Selection: Use female SJL/J mice, 8-10 weeks old.[13]

  • Antigen Emulsion Preparation:

    • Thaw the pre-filled syringe containing the PLP(139-151)/CFA emulsion.

    • Ensure the emulsion is stable before injection. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100-200 µL of the PLP(139-151)/CFA emulsion subcutaneously, typically distributed over two sites on the flank.[10][12] The emulsion provides the antigen to initiate the expansion and differentiation of PLP-specific T cells.[1]

  • Pertussis Toxin Administration (Optional):

    • If using PTX, administer the specified dose (e.g., 100-200 ng) intraperitoneally (i.p.) on the day of immunization and sometimes a second dose 48 hours later.[5][10] PTX enhances the immune response and facilitates the entry of inflammatory cells into the CNS.[14][15]

  • Clinical Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[9]

    • Record the weight and clinical score for each mouse daily using a standardized scoring system (see Table 1).

  • Data Analysis:

    • Calculate the mean clinical score for each group over time.

    • Determine the day of disease onset, peak disease score, and disease incidence for each group.

Visualizations

EAE_Induction_Workflow EAE Induction Workflow with PLP(139-151) cluster_prep Preparation cluster_induction Induction (Day 0) cluster_monitoring Monitoring (Day 7 onwards) animal Select SJL/J Mice (Female, 8-10 weeks) emulsion Prepare PLP(139-151)/ CFA Emulsion immunize Subcutaneous Immunization emulsion->immunize Day 0 ptx Administer Pertussis Toxin (Optional, i.p.) monitor Daily Weight and Clinical Scoring immunize->monitor ~Day 7 data Data Analysis (Mean Score, Incidence, Onset)

Caption: Workflow for inducing EAE in SJL mice using PLP(139-151).

EAE_Signaling_Pathway Simplified Signaling in PLP(139-151)-Induced EAE cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) presenting PLP(139-151) T_naive Naive CD4+ T Cell APC->T_naive Activation Th1 Th1 Cell T_naive->Th1 Differentiation Th17 Th17 Cell T_naive->Th17 Differentiation BBB Blood-Brain Barrier (BBB) Th1->BBB Migration Th17->BBB Migration Myelin Myelin Sheath BBB->Myelin Infiltration Damage Inflammation & Demyelination (Clinical Signs) Myelin->Damage Attack by Effector T Cells

Caption: Key cellular events in the pathogenesis of PLP(139-151)-induced EAE.

References

Technical Support Center: Optimizing [Ser140]-PLP(139-151) TFA for Consistent EAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using [Ser140]-PLP(139-151) TFA to induce Experimental Autoimmune Encephalomyelitis (EAE). Our goal is to help you achieve consistent and reproducible EAE models for your research in multiple sclerosis and other autoimmune diseases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended mouse strain for inducing EAE with [Ser140]-PLP(139-151)?

A1: The SJL/J mouse strain is the most commonly used and recommended strain for inducing a relapsing-remitting form of EAE with [Ser140]-PLP(139-151).[1][2] This model closely mimics the relapsing-remitting course of multiple sclerosis (MS) in humans.[1][2] C57BL/6 mice are generally not suitable for EAE induction with this specific peptide.[3]

Q2: What is a typical starting dosage for this compound to induce EAE in SJL mice?

A2: A common starting dose for active immunization in SJL mice is between 50 µg and 100 µg of [Ser140]-PLP(139-151) per mouse.[4][5] The peptide should be emulsified in Complete Freund's Adjuvant (CFA). Some studies have shown that varying the dose between 75 µg and 200 µg may not significantly alter the clinical outcome.[6]

Q3: What is the role of Pertussis Toxin (PTX) and should I use it?

A3: Pertussis Toxin (PTX) is an optional component that can be used to increase the severity of the initial phase of EAE.[1][2][7] However, it's important to note that the use of PTX may also reduce the incidence and severity of subsequent relapses.[1][2][7] The decision to use PTX should be based on your experimental goals. If you are studying the initial wave of the disease, PTX can be beneficial. If your focus is on the relapsing phase, you might consider omitting it or using a lower dose.[1][8]

Q4: Can the TFA (trifluoroacetic acid) salt in the peptide affect EAE induction?

A4: Yes, the counter-ion in the peptide preparation can influence the outcome of EAE induction. While direct comparative studies for [Ser140]-PLP(139-151) are not abundant, research with other encephalitogenic peptides, such as MOG35-55, has shown that peptides with acetate (B1210297) as a counter-ion can have a more pronounced effect on disease development compared to those with TFA.[9] If you are experiencing inconsistent results, the residual TFA in your peptide preparation could be a contributing factor.

Q5: My EAE incidence is low and the clinical scores are not consistent. What are the common causes?

A5: Inconsistent EAE induction can be due to several factors:

  • Mouse Strain and Age: Ensure you are using female SJL/J mice between 8-10 weeks of age for the most uniform EAE development.[1][7]

  • Peptide Quality and Dosage: Verify the purity and correct dosage of your this compound.

  • Emulsion Quality: The emulsion of the peptide in CFA is critical. It should be a stable, thick, water-in-oil emulsion. Improper emulsification can lead to poor immunization.

  • Immunization Technique: Subcutaneous injection at multiple sites (typically 4) on the back is recommended to ensure proper antigen presentation.[1]

  • Pertussis Toxin Potency: PTX batches can vary significantly in potency.[10][11] If using PTX, it is crucial to titrate each new lot to determine the optimal dose for consistent EAE induction.

  • Animal Stress: High levels of stress can inhibit EAE development.[1] Handle mice properly and minimize stressors in the animal facility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low EAE Incidence (<90%) 1. Suboptimal peptide dosage.2. Poor quality of peptide/CFA emulsion.3. Incorrect mouse strain or age.4. Insufficiently potent PTX (if used).1. Titrate the peptide dose. Start with 100 µ g/mouse and adjust as needed.2. Ensure proper emulsification. The emulsion should not separate upon standing.3. Use female SJL/J mice, 8-10 weeks old.[1][7]4. Test different doses of your current PTX lot or obtain a new lot with known potency.
High Variability in Clinical Scores 1. Inconsistent immunization technique.2. Genetic drift in the mouse colony.3. Environmental stressors in the animal facility.1. Standardize the subcutaneous injection procedure, ensuring consistent volume and location across all mice.2. Obtain mice from a reputable vendor and ensure they are from the same cohort.3. Minimize noise, light, and temperature fluctuations in the housing facility.
No Relapses Observed 1. Use of PTX can suppress relapses.[1][2]2. The [Ser140] variant may induce a less severe relapsing course compared to the native peptide.3. Male SJL mice may not relapse.[12]1. Consider reducing the dose of PTX or omitting it entirely if relapses are the primary endpoint.2. For a more robust relapsing model, consider using the native [Cys140]-PLP(139-151) peptide.[1]3. Ensure you are using female SJL mice.
Disease is Too Severe or Rapid 1. PTX dose is too high.2. Mice are overly susceptible.1. Reduce the dose of PTX.[11]2. Ensure the health status of the mice and consider a lower peptide or PTX dose.

Experimental Protocols

Active EAE Induction in SJL Mice

This protocol is a standard method for inducing relapsing-remitting EAE.

Materials:

  • This compound peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX) from a reliable supplier (optional)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female SJL/J mice (8-10 weeks old)

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsification: Prepare a 1:1 emulsion of the peptide solution and CFA. This is a critical step and should be done by slowly adding the CFA to the peptide solution while vortexing or using two syringes connected by a Luer lock. The final emulsion should be thick and stable.

  • Immunization (Day 0):

    • Anesthetize the mice (optional, but recommended for precise injections).[1]

    • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the back (0.05 mL per site).[8]

  • PTX Administration (Day 0 and Day 2, optional):

    • If using PTX, inject 100-200 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later. The optimal dose may vary depending on the PTX lot.[4]

  • Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Record body weight and clinical scores daily.

EAE Clinical Scoring: A standard 0-5 scale is used to score the clinical severity of EAE:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness or paresis

  • 3: Complete hind limb paralysis

  • 4: Hind limb paralysis with forelimb weakness or paralysis

  • 5: Moribund or dead

Quantitative Data Summary
ParameterRecommended Range/ValueReference(s)
Mouse Strain Female SJL/J[1][2][7]
Mouse Age 8-10 weeks[1][7]
[Ser140]-PLP(139-151) Dose 50 - 200 µ g/mouse [4][5][6]
Adjuvant Complete Freund's Adjuvant (CFA)[1]
PTX Dose (optional) 100 - 200 ng/mouse, i.p. (lot-dependent)[4]
Expected Disease Onset 10-15 days post-immunization[1]
Expected Peak of First Episode 1-3 days after onset[1]
Expected Relapse Onset 20-40 days post-immunization[7]

Visualized Workflows and Pathways

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_ptx Optional PTX Administration cluster_monitoring Monitoring & Scoring Peptide [Ser140]-PLP(139-151) TFA Peptide Emulsion Prepare Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization (4 sites) Emulsion->Immunize SJL_Mouse Female SJL/J Mouse (8-10 weeks old) SJL_Mouse->Immunize Inject_PTX Intraperitoneal Injection (Day 0 & 2) SJL_Mouse->Inject_PTX Monitor Daily Monitoring (from Day 7) Immunize->Monitor PTX Pertussis Toxin (PTX) PTX->Inject_PTX Inject_PTX->Monitor Scoring Clinical Scoring (0-5) & Weight Measurement Monitor->Scoring

Caption: Workflow for Active EAE Induction with [Ser140]-PLP(139-151).

T_Cell_Activation_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_Cell_Naive Naive CD4+ T-Cell APC->T_Cell_Naive Presents Antigen T_Cell_Activated Activated Myelin-Reactive CD4+ T-Cell T_Cell_Naive->T_Cell_Activated Activation & Clonal Expansion BBB Blood-Brain Barrier T_Cell_Activated->BBB Migration T_Cell_Reactivated Reactivated T-Cell BBB->T_Cell_Reactivated Crosses Demyelination Demyelination & Inflammation T_Cell_Reactivated->Demyelination Attacks Myelin Myelin_Sheath Myelin Sheath PLP_Peptide [Ser140]-PLP(139-151) Peptide PLP_Peptide->APC

Caption: Simplified Signaling Pathway in EAE Pathogenesis.

References

Technical Support Center: Anaphylactic Reaction to Soluble PLP(139-151) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anaphylactic reactions to the soluble proteolipid protein (PLP)(139-151) peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the anaphylactic reaction observed with soluble PLP(139-151) peptide administration?

A1: The anaphylactic reaction to soluble PLP(139-151) peptide is primarily an IgE-mediated hypersensitivity reaction.[1] In mice previously immunized with PLP(139-151) in Complete Freund's Adjuvant (CFA), there is an induction of PLP(139-151)-specific IgE antibodies. Subsequent intravenous administration of the soluble peptide leads to the cross-linking of IgE antibodies bound to FcεRI receptors on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, resulting in the rapid release of inflammatory mediators, including histamine (B1213489), which precipitate the systemic effects of anaphylaxis.[1][2] The reaction is dependent on functional B cells and Fc receptors.[1]

Q2: In which experimental models and mouse strains is this anaphylactic reaction most commonly observed?

A2: Anaphylactic reactions to soluble PLP(139-151) are frequently reported in mouse models of Experimental Autoimmune Encephalomyelitis (EAE), particularly in the SJL mouse strain.[1][3][4] However, this phenomenon is not limited to SJL mice; it has also been observed in C57BL/6 mice immunized with MOG(35-55) and B10.PL mice immunized with MBP(Ac1-11) when challenged with the corresponding soluble peptide.[1] The reaction typically occurs when the soluble peptide is administered intravenously to mice that have been previously immunized with the same peptide in CFA, especially at or after the peak of acute disease.[1]

Q3: Are there specific characteristics of the PLP(139-151) peptide that contribute to this reaction?

A3: While the intrinsic properties of the PLP(139-151) peptide itself are not fully elucidated as the sole cause, its use as an encephalitogenic peptide in EAE models leads to a robust immune response, including the production of IgE antibodies in susceptible strains.[1] The anaphylactic potential is critically linked to its soluble form, which allows for rapid dissemination throughout the body and interaction with IgE-sensitized mast cells.[5][6] In contrast, when the peptide is coupled to cells or nanoparticles, the incidence of anaphylaxis is significantly reduced.[1][7]

Troubleshooting Guide

Problem: My mice are unexpectedly dying or showing severe signs of distress immediately after intravenous injection of soluble PLP(139-151).

Possible Cause: This is likely an anaphylactic reaction. Signs to watch for include a rapid and severe drop in body temperature, respiratory distress, and potentially lethal shock.[1][8]

Solution:

  • Confirm Anaphylaxis: Monitor rectal temperature for a sharp decrease within 60 minutes of injection.[1][7] You can also measure serum histamine levels, which are expected to be significantly elevated within 10 minutes of peptide administration.[1]

  • Prophylactic Treatment: Pre-treat mice with an H1 receptor antagonist, such as tripolidine (400 μg, i.p., 30 minutes before peptide injection), to reduce the incidence and severity of anaphylaxis.[1]

  • Alternative Peptide Delivery: Avoid using the soluble form of the peptide for in vivo tolerance induction in primed animals. Instead, use PLP(139-151) coupled to splenocytes or nanoparticles.[1][7] This method has been shown to induce tolerance without triggering anaphylaxis.[1]

Problem: I am trying to induce tolerance to PLP(139-151) in EAE mice, but the soluble peptide is causing anaphylaxis.

Possible Cause: The administration of soluble peptide to an already primed immune system is the trigger for the IgE-mediated anaphylactic response.

Solution:

  • Cell-Coupled Peptide Therapy: A safer and more effective method for inducing tolerance in established EAE is to use PLP(139-151) chemically coupled to syngeneic splenocytes (PLP-SP).[1] This approach has been demonstrated to ameliorate EAE without inducing anaphylaxis.[1]

  • Nanoparticle-Based Tolerance: Encapsulating or coupling the PLP(139-151) peptide to biodegradable nanoparticles is another effective strategy to induce antigen-specific immune tolerance without the risk of anaphylaxis.[7]

Quantitative Data Summary

ParameterExperimental GroupResultReference
Incidence of Anaphylaxis SJL mice primed with PLP(139-151)/CFA, then i.v. soluble PLP(139-151)8/9 (89%)[1]
SJL mice primed with PLP(139-151)/CFA, pre-treated with tripolidine, then i.v. soluble PLP(139-151)3/9 (33%)[1]
SJL mice primed with PLP(139-151)/CFA, then i.v. PLP(139-151)-coupled splenocytes0/5 (0%)[1]
Change in Body Temperature SJL mice receiving soluble PLP(139-151)Severe loss of body temperature in 4/5 mice[1]
SJL mice receiving PLP(139-151)-coupled splenocytesNo significant change[1]
Serum Histamine Levels PLP(139-151)-injected primed mice vs. naïve or OVA(323-339)-injected miceSignificantly greater (P < 0.01)[1]
B cell-deficient SJL μMt mice injected with soluble PLP(139-151)No significant increase in histamine[1]

Detailed Experimental Protocols

1. Induction of EAE in SJL Mice with PLP(139-151)

  • Antigen Emulsion: Emulsify PLP(139-151) peptide in Complete Freund's Adjuvant (CFA). A common concentration is 50 μg of peptide per mouse.[1]

  • Immunization: On day 0, immunize female SJL mice (6-8 weeks old) subcutaneously with 100 μL of the emulsion, divided between two sites on the flank.[1][9]

  • Pertussis Toxin (Optional but common): Some protocols include the intraperitoneal (i.p.) injection of pertussis toxin (e.g., 200 ng) on days 0 and 2 post-immunization to enhance disease induction.[9][10]

  • Monitoring: Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).[10]

2. Assessment of Anaphylactic Reaction

  • Peptide Challenge: At the peak of acute disease (e.g., day +20), inject mice intravenously (i.v.) with 200 μg of soluble PLP(139-151) in a suitable buffer like PBS.[1]

  • Temperature Monitoring: Measure rectal temperature immediately before the injection and at regular intervals (e.g., every 10-15 minutes) for at least 60 minutes post-injection. A sharp drop in temperature is indicative of an anaphylactic response.[1][7]

  • Histamine Measurement: To measure serum histamine, collect blood samples (e.g., via retro-orbital bleeding) approximately 10 minutes after the peptide challenge. Determine histamine levels using a commercially available ELISA kit.[1]

Visualizations

Anaphylaxis_Pathway cluster_priming Immunization Phase cluster_reaction Anaphylactic Reaction Phase PLP_CFA PLP(139-151) in CFA APC Antigen Presenting Cell PLP_CFA->APC Th2 Th2 Cell Differentiation APC->Th2 B_Cell B Cell Activation Th2->B_Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE PLP-specific IgE Antibodies Plasma_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell binds to FcεRI on Mast Cells FcERI FcεRI Receptor Soluble_PLP Soluble PLP(139-151) (i.v. injection) Soluble_PLP->Mast_Cell cross-links IgE Degranulation Degranulation Mast_Cell->Degranulation Mediators Release of Histamine & other mediators Degranulation->Mediators Symptoms Systemic Anaphylaxis (↓ Temp, Respiratory Distress) Mediators->Symptoms

Caption: IgE-mediated anaphylactic reaction to soluble PLP(139-151).

Experimental_Workflow cluster_EAE EAE Induction cluster_Challenge Peptide Challenge & Monitoring cluster_Troubleshooting Troubleshooting / Alternative Protocol Immunize Day 0: Immunize SJL Mice with PLP(139-151)/CFA Monitor_EAE Daily: Monitor Clinical Score Immunize->Monitor_EAE Challenge Day +20 (Peak Disease): i.v. Soluble PLP(139-151) Monitor_EAE->Challenge Monitor_Temp Monitor Rectal Temperature (0-60 min) Challenge->Monitor_Temp Collect_Blood Collect Blood (10 min) for Histamine ELISA Challenge->Collect_Blood Pretreat Pre-treat with Antihistamine (e.g., Tripolidine) Challenge->Pretreat If Anaphylaxis Occurs Cell_Coupled Use PLP(139-151) Coupled to Splenocytes Challenge->Cell_Coupled Alternative Method

Caption: Experimental workflow for EAE induction and anaphylaxis assessment.

References

Technical Support Center: Minimizing Stress-Induced Variability in EAE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize stress-induced variability in your Experimental Autoimmune Encephalomyelitis (EAE) experiments. By standardizing protocols and creating a low-stress environment for your animal subjects, you can enhance the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: How can stress impact the outcome of my EAE experiments?

A1: Stress can significantly alter the course of EAE, leading to high variability in disease onset, severity, and progression. Depending on the nature and timing of the stressor, it can either suppress or exacerbate the disease.[1][2] Chronic stress, for instance, is often associated with immunosuppression and can ameliorate EAE symptoms, while acute stress may worsen the clinical score.[1][2] This variability can mask the true effects of your experimental therapeutic, leading to inconclusive or misleading results.

Q2: What are the most common sources of stress for mice in a laboratory setting?

A2: Common stressors for laboratory mice include:

  • Improper Handling: Picking up mice by the tail is a significant stressor.[3]

  • Environmental Factors: Excessive noise, vibrations, and inadequate housing conditions can induce stress.[4][5]

  • Social Stress: Isolation or unstable social hierarchies within a cage can be stressful.

  • Experimental Procedures: Injections, blood draws, and restraint are all potent stressors.[4]

  • Transportation: Shipping from vendors can be a significant early life stressor.

Q3: Can environmental enrichment really make a difference in EAE outcomes?

A3: Yes, environmental enrichment has been shown to reduce the severity of EAE.[6] Providing a more stimulating and complex environment can reduce anxiety and stress levels in mice, leading to more consistent and less severe EAE clinical scores.[6]

Q4: How can I tell if my mice are stressed?

A4: Signs of stress in mice can include weight loss, altered grooming behavior, increased anxiety-like behaviors (e.g., reduced exploration in an open field test), and physiological changes such as elevated corticosterone (B1669441) levels. In the context of EAE, unexpected delays or acceleration in disease onset and increased variability in clinical scores among your control group can also be indicators of uncontrolled stress.

Troubleshooting Guides

Issue 1: High variability in EAE clinical scores within the same experimental group.
Potential Cause Troubleshooting Action
Inconsistent Animal Handling Implement a standardized, low-stress handling protocol for all personnel. Use tunnel handling or cupping instead of tail-picking.[3] Ensure all handlers are adequately trained.
Variable Environmental Stressors Maintain a consistent and quiet environment. Minimize noise and vibrations in the animal facility.[4][5] Avoid moving cages unnecessarily.
Social Stress House mice in stable social groups. If single housing is necessary for your experimental design, be aware that this is a stressor and may contribute to variability.
Inconsistent EAE Induction Ensure the EAE induction protocol is followed precisely for every animal. The same person should perform the injections for all animals in a study to minimize variability in technique and stress induction.[4]
Issue 2: EAE disease onset is significantly delayed or fails to develop in some animals.
Potential Cause Troubleshooting Action
Chronic Stress Leading to Immunosuppression Review all potential sources of chronic stress in your facility and protocols. This can include housing conditions, frequent disturbances, and repeated stressful procedures. Stress prior to EAE induction can reduce disease severity.[4]
Acclimation Period is Too Short Ensure mice have an adequate acclimation period (at least 7 days) to the facility before starting any experimental procedures.[5]
Incorrect EAE Induction Technique Verify the correct preparation and administration of the MOG emulsion and pertussis toxin. Improper emulsification or injection technique can lead to failed induction.
Issue 3: Unexpectedly severe EAE progression in the control group.
Potential Cause Troubleshooting Action
Acute Stressors Identify and eliminate sources of acute stress, such as sudden loud noises, rough handling, or stressful procedures performed immediately before or during the early stages of disease development. Acute stress has been shown to exacerbate EAE.[1]
Genetic Drift of Animal Strain If you observe a consistent shift in disease severity over time, consider the possibility of genetic drift in your mouse colony. Consult with your animal vendor.

Data Presentation: Impact of Stress and Environmental Enrichment on EAE

The following tables summarize quantitative data from studies investigating the effects of stress and environmental enrichment on EAE clinical scores.

Table 1: Effect of Restraint Stress on EAE in Lewis Rats

Group Mean Incubation Time (days ± SD) Mean Clinical Score (± SD) Mean Histologic Score (± SD)
Control12.8 ± 1.02.7 ± 0.62.3 ± 0.7
Restraint Stress (from day 8)17.2 ± 2.2 (p < 0.001)1.8 ± 1.3 (p < 0.05)1.5 ± 0.9 (p < 0.02)
Data from a study on the effect of restraint stress on EAE in Lewis rats.[7]

Table 2: Effect of Environmental Enrichment (EE) on EAE Severity

Group Mean Day of Relapse Onset (± SEM) Mean Duration of Remission (days ± SEM) Mean Peak Score (± SEM)
Standard Environment (SE)55.33 ± 4.9238.0 ± 4.912.50 ± 0.47
Enriched Environment (EE)40.53 ± 3.43 (p = 0.0189)23.67 ± 3.66 (p = 0.0273)2.77 ± 0.29
Data from a study on the effects of environmental enrichment on relapsing-remitting EAE.[8]

Experimental Protocols

Protocol 1: Low-Stress Mouse Handling

This protocol is designed to minimize animal stress during routine handling.

1. Tunnel Handling:

  • Place a polycarbonate tunnel in the cage.
  • Gently guide the mouse into the tunnel.
  • Lift the tunnel containing the mouse.
  • To transfer, gently tip the tunnel to allow the mouse to walk out.

2. Cupping:

  • Place your hands in the cage with palms facing up.
  • Allow the mouse to walk onto your hands.
  • Gently cup your hands around the mouse to lift it.
  • This method is particularly useful for habituated animals.

Protocol 2: Environmental Enrichment Setup

This protocol provides a basic setup for an enriched environment for mice.

1. Housing:

  • Use larger cages when possible to allow for more complex environments.
  • House mice in stable social groups.

2. Cage Additions:

  • Provide nesting material (e.g., Nestlets).
  • Include a variety of objects for exploration and interaction, such as:
  • Tunnels and tubes of different sizes and materials.
  • Running wheels.
  • Small houses or shelters.
  • Rotate these objects on a regular basis to provide novelty.

Protocol 3: Corticosterone Measurement in Mouse Plasma (ELISA)

This protocol outlines the general steps for measuring corticosterone levels, a common biomarker for stress.

1. Sample Collection:

  • Collect blood samples at a consistent time of day to account for circadian rhythms.
  • Use a rapid and minimally stressful collection method, such as tail-nick or saphenous vein puncture.
  • Immediately place the blood in an EDTA-coated tube and centrifuge to separate the plasma.
  • Store plasma at -80°C until analysis.

2. ELISA Procedure:

  • Use a commercially available corticosterone ELISA kit for mice.[7][9][10][11][12]
  • Follow the manufacturer's instructions carefully. The general steps include:
  • Bringing all reagents to room temperature.
  • Adding standards, controls, and plasma samples to the antibody-coated microplate.
  • Adding the enzyme-conjugated corticosterone.
  • Incubating the plate.
  • Washing the plate to remove unbound reagents.
  • Adding the substrate and stopping the reaction.
  • Reading the absorbance on a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the absorbance values of the standards.
  • Calculate the corticosterone concentration in your samples based on the standard curve.

Visualizations

Stress_EAE_Pathway Stressor Stressor (Handling, Noise, Social) HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation Stressor->HPA_Axis CRH CRH Release (Hypothalamus) HPA_Axis->CRH ACTH ACTH Release (Pituitary) CRH->ACTH Corticosterone Corticosterone Release (Adrenal Glands) ACTH->Corticosterone Immune_System Immune System Modulation Corticosterone->Immune_System Suppression/ Modulation T_Cell T-Cell Differentiation (Th1/Th17) Immune_System->T_Cell Cytokines Pro-inflammatory Cytokine Production T_Cell->Cytokines BBB Blood-Brain Barrier Permeability Cytokines->BBB Increase CNS_Inflammation CNS Inflammation & Demyelination BBB->CNS_Inflammation EAE_Symptoms EAE Clinical Symptoms CNS_Inflammation->EAE_Symptoms

Caption: Stress-induced activation of the HPA axis and its impact on EAE pathogenesis.

EAE_Experimental_Workflow Start Start: Animal Acclimation (≥ 7 days) Handling Low-Stress Handling (Tunnel/Cupping) Start->Handling Housing Housing Condition (Standard vs. Enriched) Start->Housing EAE_Induction EAE Induction (MOG/CFA + PTX) Handling->EAE_Induction Housing->EAE_Induction Monitoring Daily Clinical Scoring & Weight Monitoring EAE_Induction->Monitoring Data_Collection Data Collection: - Clinical Scores - Biomarkers (e.g., Corticosterone) - Histology Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End of Experiment Analysis->End

Caption: A standardized experimental workflow for reducing stress in EAE studies.

References

Effect of [Ser140]-PLP(139-151) TFA purity on experimental outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of [Ser140]-PLP(139-151) TFA in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [Ser140]-PLP(139-151) and what is its primary application?

[Ser140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP).[1][2][3][4][5][6][7][8][9][10][11] The substitution of serine for cysteine at position 140 enhances the peptide's stability while maintaining its antigenic properties.[12] Its primary application is the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, such as SJL mice.[13][14][15][16] EAE is a widely used animal model for the human autoimmune disease, multiple sclerosis (MS).[3][4][13][14][15] The peptide activates myelin-specific CD4+ T cells, which leads to inflammation and demyelination in the central nervous system (CNS).[13][14][15]

Q2: What is TFA and why is it present in my peptide preparation?

TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis and purification (via HPLC) of peptides.[17][18][19][20] As a result, synthetic peptides are often supplied as TFA salts, where the TFA molecule is ionically bound to the peptide.[17][18][19]

Q3: How does the purity of this compound affect my experiments?

Peptide purity is crucial for reliable and reproducible experimental outcomes.[21][22] Impurities in a peptide preparation can include truncated or deletion sequences from synthesis, as well as residual chemicals like TFA.[23] For sensitive applications such as in vivo studies (like EAE induction), quantitative assays, and clinical trials, high purity levels of >95% or even >98% are recommended.[21][22][24][25] Using lower purity peptides for these applications can lead to inaccurate results and potential toxicity.[24]

Q4: Can residual TFA from the peptide synthesis affect my experimental results?

Yes, residual TFA can significantly impact biological experiments.[17][18][19] TFA has been shown to be cytotoxic to various cell types, even at nanomolar concentrations.[17][18][19][26][27][28][29] It can either inhibit or, in some cases, promote cell proliferation, leading to confounding results in cell-based assays.[17][18][19] Furthermore, TFA can alter the pH of your experimental solutions, denature proteins, and interfere with receptor-ligand binding studies.[17][18][19] In in vivo studies, there is a potential for TFA to trifluoroacetylate proteins, which could elicit an immune response.[17]

Q5: When should I consider using a peptide with the TFA counter-ion exchanged for another, such as hydrochloride (HCl) or acetate (B1210297)?

You should consider a TFA-free version of the peptide for sensitive applications where TFA might interfere with the experimental outcome. These include:

  • Cell-based assays: especially those measuring cell proliferation, viability, or signaling.[18][19]

  • In vivo studies: to avoid potential off-target effects of TFA.[17]

  • Structural studies: as TFA can alter peptide conformation.[18][20]

  • Enzymatic and receptor-binding assays: where pH and ionic interactions are critical.[18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low incidence or severity of EAE 1. Peptide Purity/Integrity: The peptide may be of low purity or may have degraded. 2. Improper Emulsion: The peptide/CFA emulsion may not be stable. 3. Mouse Strain/Age: Incorrect mouse strain or age was used. SJL mice are commonly used for PLP-induced EAE.[16]1. Use a high-purity (>95%) peptide from a reputable supplier. Ensure proper storage of the peptide at -20°C or -80°C.[30] 2. Ensure the emulsion is stable before injection. A drop of a stable emulsion should not disperse in water. 3. Verify the mouse strain and use mice of the recommended age (typically 5-8 weeks old).[16]
High variability in experimental results 1. TFA Interference: Residual TFA may be affecting cellular responses or other assay readouts.[19] 2. Inconsistent Dosing: Inaccurate preparation of peptide solutions or injection volumes.1. For in vitro assays, consider using a peptide where the TFA has been exchanged for a more biocompatible counter-ion like acetate or HCl.[17][19] 2. Carefully prepare peptide solutions and ensure accurate, consistent administration to all animals.
Unexpected cell death or proliferation in in vitro assays 1. TFA Cytotoxicity: TFA is known to be cytotoxic and can either inhibit or promote cell growth depending on the cell type and concentration.[17][26][27][28]1. Test the effect of TFA alone on your cells as a control. 2. Switch to a TFA-free version of the peptide.[26][28]
Peptide is difficult to dissolve 1. Hydrophobicity: The peptide may be hydrophobic. 2. TFA Salt Properties: TFA can sometimes affect solubility.[18]1. For hydrophobic peptides, try dissolving in a small amount of an organic solvent like DMSO first, then slowly add your aqueous buffer.[5] 2. If solubility issues persist, consider a different salt form of the peptide.

Data Summary

Table 1: Impact of Residual Trifluoroacetic Acid (TFA) on Biological Assays

Effect Description Concentration Range Affected Assays Reference
Inhibition of Cell Proliferation TFA can reduce cell numbers and inhibit cell growth.As low as 10 nMCell viability assays, proliferation assays (e.g., with osteoblasts, chondrocytes)[17][26][27][28]
Stimulation of Cell Growth In some cell types, TFA can enhance cell growth and protein synthesis.0.5 - 7.0 mMCell growth and protein synthesis assays (e.g., with murine glioma cells)[17]
Alteration of pH TFA is a strong acid and can lower the pH of unbuffered or weakly buffered solutions.Dependent on concentrationEnzymatic assays, receptor-binding studies, any pH-sensitive assay[17][19]
Allosteric Modulation TFA has been found to act as an allosteric modulator of the glycine (B1666218) receptor.Not specifiedReceptor-binding and functional assays[17][19]
Structural Changes to Peptides TFA can bind to peptides, altering their secondary structure and solubility.Not specifiedStructural biology studies (NMR, crystallography)[18][20]
Immunogenicity TFA can trifluoroacetylate proteins and phospholipids (B1166683) in vivo.Not specifiedIn vivo studies[17]

Table 2: Recommended Peptide Purity for Various Applications

Purity Level Recommended Applications Reference
>98% In vivo studies, clinical trials, drug studies, structure-activity relationship (SAR) studies, crystallography.[21][24][25]
>95% Quantitative bioassays, in vitro studies, quantitative receptor-ligand interaction studies, enzyme kinetics, NMR.[22][24][25]
>85% Semi-quantitative applications, biochemistry, biological activity screening, epitope mapping.[24][25]
>70% Antibody production, ELISAs, immunological applications.[24]

Experimental Protocols

Protocol for Induction of EAE in SJL Mice with [Ser140]-PLP(139-151)

This protocol is a general guideline for the active induction of EAE. Specific details may need to be optimized for your laboratory conditions.

Materials:

  • [Ser140]-PLP(139-151), high purity (>95%)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2 mg/mL)[16]

  • Sterile Phosphate Buffered Saline (PBS)

  • Female SJL mice, 5-8 weeks old[16]

  • Syringes and needles (e.g., 27G)

  • Emulsifying equipment (e.g., two-syringe method or homogenizer)

  • (Optional) Pertussis toxin (PTX)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized [Ser140]-PLP(139-151) in sterile PBS to a concentration of 2 mg/mL.

  • Emulsion Preparation:

    • Prepare a 1:1 emulsion of the peptide solution and CFA. For example, mix 1 mL of the 2 mg/mL peptide solution with 1 mL of CFA.

    • Emulsify the mixture until it is thick and stable. A drop of the stable emulsion should not disperse when placed in a beaker of cold water.

  • Immunization:

    • The final concentration of the peptide in the emulsion will be 1 mg/mL.

    • Inject each mouse subcutaneously with 0.1 mL of the emulsion. This delivers a dose of 100 µg of the peptide.[15]

    • Distribute the injection across two sites on the flank.

    • After injection, keep the needle inserted for 10-15 seconds to prevent leakage.[13]

  • (Optional) Pertussis Toxin Administration:

    • If a more severe initial wave of EAE is desired, pertussis toxin can be administered.[13]

    • Inject 100-200 ng of PTX intraperitoneally (i.p.) on the day of immunization and again two days later. Note that PTX may reduce the incidence of relapses.[13]

  • Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Score the mice on a standardized scale (e.g., 0-5) based on the severity of paralysis.

    • Disease onset is typically expected between 9 and 15 days after immunization.[13]

Visualizations

EAE_Induction_Workflow cluster_prep Preparation cluster_admin Administration cluster_outcome Outcome Reconstitute Reconstitute [Ser140]-PLP(139-151) in PBS Emulsify Emulsify Peptide with Complete Freund's Adjuvant (CFA) Reconstitute->Emulsify 1:1 ratio Immunize Subcutaneous Immunization of SJL Mice Emulsify->Immunize PTX Optional: Inject Pertussis Toxin (i.p.) Immunize->PTX Day 0 & 2 Monitor Daily Monitoring for Clinical Signs (starting day 7) Immunize->Monitor EAE Onset of EAE (days 9-15) Monitor->EAE

Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE).

EAE_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_tcell_activation T Cell Activation & Differentiation cluster_cns_inflammation CNS Inflammation APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell Naive CD4+ T Cell APC->T_Cell MHC-II Presentation PLP [Ser140]-PLP(139-151) PLP->APC Uptake & Processing Th1_Th17 Activated Th1/Th17 Cells T_Cell->Th1_Th17 Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1_Th17->Cytokines Secretion BBB Blood-Brain Barrier Breakdown Th1_Th17->BBB Migration into CNS Cytokines->BBB Induces Demyelination Demyelination & Axonal Damage Cytokines->Demyelination Mediates Damage BBB->Demyelination Myelin Myelin Sheath

Caption: Simplified signaling pathway of EAE pathogenesis.

References

Long-term stability and storage of [Ser140]-PLP(139-151) TFA solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of [Ser140]-PLP(139-151) TFA solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound powder?

For long-term storage, the lyophilized powder should be stored in a desiccated environment, protected from light. The following temperature conditions are recommended:

Storage TemperatureDurationCommon Practice
-80°CUp to 2 yearsRecommended for long-term storage
-20°CUp to 1 yearSuitable for shorter-term storage

Q2: What are the recommended storage conditions for this compound in solution?

Once reconstituted, the stability of the peptide solution is significantly reduced. It is highly recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, the following guidelines should be followed:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]
4°C (refrigerated)24-48 hoursFor immediate use.
Room TemperatureA few hoursNot recommended for storage.

Q3: What solvents should be used to reconstitute this compound?

The choice of solvent depends on the intended application.

  • For in vitro studies: Sterile, high-purity water, phosphate-buffered saline (PBS) at a pH around 7.0, or tissue culture media are commonly used.[3] Solubility in water is reported to be up to 100 mg/mL, though sonication may be required to aid dissolution.[2][4]

  • For in vivo studies (EAE induction): The peptide is typically emulsified in Complete Freund's Adjuvant (CFA).[5]

Q4: How does the Trifluoroacetic Acid (TFA) counter-ion affect the peptide?

TFA is used during the purification of the peptide and remains as a counter-ion in the final lyophilized product. While generally acceptable for many applications, residual TFA can:

  • Lower the pH of the reconstituted solution.

  • Interfere with certain cell-based assays, potentially affecting cell proliferation or viability.

  • For sensitive applications, it may be advisable to perform a TFA salt exchange to an acetate (B1210297) or hydrochloride salt.

Q5: What are the potential degradation pathways for [Ser140]-PLP(139-151) in solution?

While specific degradation pathways for this exact peptide are not extensively published, based on its amino acid sequence (HSLGKWLGHPDKF), the following are potential chemical instabilities:

  • Oxidation: The Tryptophan (W) residue is susceptible to oxidation. Exposure to air and certain metal ions can accelerate this process.

  • Hydrolysis: The peptide bond between Aspartic Acid (D) and Lysine (K) may be prone to hydrolysis, especially under acidic conditions.

  • Deamidation: Although this peptide does not contain Asparagine or Glutamine, which are most susceptible, deamidation can occur at a slower rate for other residues under certain pH and temperature conditions.

Below is a diagram illustrating potential degradation pathways for peptides in general.

General Peptide Degradation Pathways Peptide Intact Peptide Oxidation Oxidation (e.g., Met, Cys, Trp) Peptide->Oxidation Oxidative Stress Deamidation Deamidation (e.g., Asn, Gln) Peptide->Deamidation pH, Temperature Hydrolysis Hydrolysis (e.g., Asp-X) Peptide->Hydrolysis Acidic/Basic pH Aggregation Aggregation Peptide->Aggregation Concentration, Ionic Strength Workflow for Peptide Stability Testing cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Analytical Testing cluster_3 Data Evaluation Reconstitute Reconstitute Peptide Aliquot Aliquot Samples Reconstitute->Aliquot Store Store at Different Conditions (-20°C, 4°C, RT) Aliquot->Store Timepoints Collect Aliquots at Time = 0, 1, 2, 4 weeks... Store->Timepoints HPLC RP-HPLC Analysis Timepoints->HPLC MS LC-MS for Degradant ID (Optional) HPLC->MS Purity Assess Purity vs. Time HPLC->Purity Degradation Identify Degradation Products Purity->Degradation Troubleshooting Decision Tree Start Problem Encountered Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility Solubility_No No Check_Solubility->Solubility_No No Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Check_Activity Is there a loss of biological activity? Activity_Yes Yes Check_Activity->Activity_Yes Yes Activity_No No Check_Activity->Activity_No No Check_Variability Are experimental results inconsistent? Variability_Yes Yes Check_Variability->Variability_Yes Yes Variability_No No Check_Variability->Variability_No No Use_Sonication Use sonication / gentle warming Solubility_No->Use_Sonication Change_Solvent Try alternative solvent or lower concentration Use_Sonication->Change_Solvent End Problem Resolved / Further Investigation Change_Solvent->End Solubility_Yes->Check_Activity Check_Storage Review storage conditions (temp, freeze-thaw) Activity_Yes->Check_Storage Fresh_Solution Prepare fresh solution Check_Storage->Fresh_Solution Fresh_Solution->End Activity_No->Check_Variability Quantify_Peptide Quantify peptide concentration Variability_Yes->Quantify_Peptide Consider_TFA_Exchange Consider TFA exchange for sensitive assays Quantify_Peptide->Consider_TFA_Exchange Consider_TFA_Exchange->End Variability_No->End

References

Technical Support Center: Modifying PL-P(139-151) Peptide to Alter T-Cell Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the proteolipid protein (PLP)(139-151) peptide and its modifications to alter T-cell responses.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Low or No T-Cell Proliferation in Response to PLP(139-151) Stimulation

Possible Causes and Solutions:

  • Peptide Quality:

    • Purity: Impurities in synthetic peptides, such as truncated or deletion sequences, can interfere with T-cell activation.[1][2] It is recommended to use peptides with a purity of >90% as confirmed by HPLC and mass spectrometry.[2]

    • Contamination: Endotoxins (lipopolysaccharides) from bacterial contamination during synthesis can cause non-specific immune stimulation or cell death.[3] Ensure peptides are certified as endotoxin-free. Trifluoroacetic acid (TFA) remnants from the purification process can also be toxic to cells.[3][4] Consider TFA removal or exchange to a different salt form (e.g., acetate (B1210297) or hydrochloride).

    • Storage and Handling: Improper storage can lead to peptide degradation. Lyophilized peptides should be stored at -20°C or lower, protected from light.[3] Avoid repeated freeze-thaw cycles. Once reconstituted, aliquot and store at -80°C.

  • Peptide Solubility:

    • PLP(139-151) is a hydrophobic peptide and may be difficult to dissolve.[5] Test solubility in a small aliquot first.[5] Start with sterile, distilled water. If solubility is poor, try adding a small amount of acetonitrile (B52724) or DMSO (up to 10%) and then dilute with an aqueous buffer.[5] For cell-based assays, ensure the final concentration of organic solvent is non-toxic.

  • Antigen Presenting Cells (APCs):

    • Viability and Function: The viability and function of APCs are critical for peptide presentation. Ensure APCs (e.g., splenocytes) are healthy and handled with care.

    • MHC Haplotype: PLP(139-151)-induced EAE is typically studied in SJL (H-2s) mice, as this peptide binds to the I-As MHC class II molecule.[6][7] Ensure you are using a mouse strain with the appropriate MHC haplotype.

  • T-Cell Viability:

    • Ensure T-cells are viable and healthy before and during the assay. High cell death can lead to a lack of response.

Issue 2: High Background or Non-Specific T-Cell Activation

Possible Causes and Solutions:

  • Peptide Contamination: As mentioned above, endotoxin (B1171834) contamination is a major cause of non-specific T-cell activation.[3]

  • Serum in Culture Media: Fetal Bovine Serum (FBS) can contain immunogenic proteins and lipids that may cause non-specific stimulation. Use heat-inactivated FBS and screen different lots for low background stimulation.

  • Mitogenic Contaminants: Contamination of reagents or labware with mitogens (e.g., PHA, ConA) can lead to high background proliferation.

Issue 3: Inconsistent or Non-Reproducible EAE Induction

Possible Causes and Solutions:

  • Peptide Quality and Emulsion:

    • Ensure the use of high-purity peptide.

    • The emulsion of PLP(139-151) in Complete Freund's Adjuvant (CFA) is critical. The emulsion should be stable and properly prepared to ensure a slow release of the antigen.

  • Mouse Strain and Age: SJL mice are typically used for the relapsing-remitting EAE model with PLP(139-151).[6] Age and genetic background can influence disease susceptibility.

  • Immunization Procedure: The injection sites and technique must be consistent. Subcutaneous injections in the flank are common.

  • Pertussis Toxin (PTX): PTX is often used as an additional adjuvant to permeabilize the blood-brain barrier. The dose and timing of PTX administration are critical and can significantly impact disease severity.

  • Animal Husbandry: Stress can suppress the immune response and affect EAE development. Maintain a low-stress environment for the animals.

Frequently Asked Questions (FAQs)

Q1: What are Altered Peptide Ligands (APLs) of PLP(139-151) and how do they work?

A1: Altered Peptide Ligands (APLs) are synthetic peptides derived from the native PLP(139-151) sequence by substituting one or more amino acids.[8][9] These substitutions can change the peptide's affinity for the MHC molecule or the T-cell receptor (TCR).[10] APLs can be designed to act as:

  • TCR antagonists: They bind to the MHC but fail to activate the T-cell, thereby blocking the binding of the native peptide.[8]

  • Partial agonists: They induce a partial T-cell activation, leading to an altered cytokine profile, often shifting the response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 or regulatory T-cell (Treg) phenotype.[9]

  • Weak agonists: They can induce T-cell anergy or hyporesponsiveness.

A common example is the substitution of Tryptophan at position 144 (W144), a critical TCR contact residue, with Glutamine (Q144).[9] This APL has been shown to induce a Th2-biased response and protect against EAE.[9]

Q2: What is the purpose of cyclizing the PLP(139-151) peptide?

A2: Cyclization of the PLP(139-151) peptide is a modification that can alter its conformation and stability.[8] Studies have shown that a cyclic analog of PLP(139-151) is less encephalitogenic and induces a lower proliferative T-cell response compared to the linear peptide.[8] The altered 3D structure can affect its binding to MHC class II molecules and the TCR, leading to a modified T-cell response.[8]

Q3: How can I measure the shift in T-cell response from Th1 to Th2?

A3: A shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response can be measured by analyzing the cytokine profile of PLP(139-151)-specific T-cells.

  • Th1 cytokines: Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

  • Th2 cytokines: Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).

These cytokines can be measured using several techniques:

  • ELISA or Luminex: To measure cytokine concentrations in the supernatant of stimulated T-cell cultures.

  • Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To determine the percentage of T-cells producing specific cytokines at a single-cell level.

  • ELISpot: To enumerate the frequency of cytokine-secreting cells.

Q4: What are some common pitfalls when working with synthetic peptides in T-cell assays?

A4: Common pitfalls include:

  • Peptide Quality: Using peptides of low purity or with contaminants can lead to unreliable and non-reproducible results.[1][2]

  • Solubility Issues: Hydrophobic peptides like PLP(139-151) can be difficult to dissolve, leading to inaccurate concentrations and aggregation.[5]

  • Improper Storage: Degradation of the peptide due to improper storage can result in a loss of activity.[3]

  • TFA Interference: Residual TFA from peptide synthesis can be cytotoxic and interfere with cellular assays.[3][4]

Data Presentation

Table 1: Effect of PLP(139-151) Modifications on EAE Clinical Score

Peptide ModificationMouse StrainAdministration ProtocolMean Maximum EAE Score (vs. Native PLP(139-151))Reference
[L144, R147]PLP(139-151) (APL)SJL/JCo-immunization with native peptideReduced[7]
Cyclo(139-151)PLP(139-151)SJL/JImmunization to induce EAEReduced[8]
PLP(139-151) conjugated to mannanSJL/JImmunizationReduced IFN-γ response[7]

Table 2: In Vitro T-Cell Proliferation in Response to Modified PLP(139-151) Peptides

PeptideT-Cell SourceStimulation Index / Proliferation (cpm) vs. Native PeptideReference
[L144, R147]PLP(139-151)PLP(139-151)-specific T-cell clonesLower[7]
Cyclo(139-151)PLP(139-151)Splenocytes from immunized miceLower[8]

Table 3: Cytokine Production by T-Cells Stimulated with Modified PLP(139-151) Peptides

| Peptide | T-Cell Source | IFN-γ Production | IL-4 Production | Reference | | :--- | :--- | :--- | :--- | | [L144, R147]PLP(139-151) | Splenocytes from immunized mice | Lower | Higher |[7] | | Q144 PLP(139-151) (APL) | T-cell lines from immunized mice | Lower | Higher |[9] |

Experimental Protocols

1. T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

  • Isolate splenocytes or lymph node cells from immunized mice.

  • Prepare a single-cell suspension and wash the cells.

  • Plate the cells in a 96-well plate at a density of 2-5 x 105 cells/well.

  • Add the PLP(139-151) peptide or its modified analogs at various concentrations (e.g., 1, 10, 50 µg/mL). Include a negative control (medium only) and a positive control (e.g., Concanavalin A).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for an additional 18-24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the stimulation index (SI) as the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells.

2. Intracellular Cytokine Staining (ICS) for Flow Cytometry

  • Prepare a single-cell suspension of splenocytes or lymph node cells.

  • Stimulate the cells with the peptide of interest (e.g., PLP(139-151) or a modified version) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Include appropriate controls.

  • Wash the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently labeled antibodies.

  • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-4, IL-17) with fluorescently labeled antibodies.

  • Wash the cells and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

Mandatory Visualization

T_Cell_Activation_Pathway PLP(139-151) Induced CD4+ T-Cell Activation and Differentiation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell cluster_Differentiation T-Helper Cell Differentiation MHC-II_PLP MHC-II + PLP(139-151) CD80/86 CD80/86 CD28 CD28 CD80/86->CD28 Signal 2 TCR TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca2 Ca²⁺ IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Calcineurin->NFAT IL2_prod IL-2 Production NFAT->IL2_prod Th2 Th2 Cell (IL-4, IL-5, IL-10) NFAT->Th2 NFkB NF-κB PKC->NFkB MAPK MAPK Cascade (Erk, JNK, p38) RasGRP->MAPK AP1 AP-1 MAPK->AP1 NFkB->IL2_prod AP1->IL2_prod Th1 Th1 Cell (IFN-γ) AP1->Th1 Proliferation Proliferation IL2_prod->Proliferation IL12 IL-12 IL12->Th1 IL4 IL-4 IL4->Th2

Caption: CD4+ T-cell activation by PLP(139-151) and subsequent differentiation.

Experimental_Workflow Workflow for Testing Modified PLP(139-151) Peptides cluster_Peptide Peptide Preparation cluster_InVivo In Vivo EAE Model cluster_InVitro In Vitro T-Cell Assays P1 Synthesize/Purchase Native & Modified Peptides P2 Quality Control (HPLC, Mass Spec) P1->P2 P3 Solubility & Stability Testing P2->P3 IV1 Immunize SJL Mice (Peptide + CFA) P3->IV1 IV2 Monitor EAE Clinical Score IV1->IV2 IT1 Isolate Splenocytes/ Lymph Node Cells IV1->IT1 IV3 Histological Analysis of CNS IV2->IV3 IT2 T-Cell Proliferation Assay IT1->IT2 IT3 Cytokine Analysis (ELISA, ICS) IT1->IT3

Caption: Experimental workflow for evaluating modified PLP(139-151) peptides.

Troubleshooting_Logic Troubleshooting Logic for T-Cell Assays Start Experiment Fails (e.g., No Proliferation) Q1 Check Peptide Quality Start->Q1 A1_1 Purity < 90%? Q1->A1_1 Yes A1_2 Endotoxin Contamination? Q1->A1_2 Yes A1_3 Improper Storage? Q1->A1_3 Yes Q2 Check Peptide Solubility Q1->Q2 No S1 Use High Purity Peptide A1_1->S1 S2 Use Endotoxin-Free Peptide A1_2->S2 S3 Store Properly A1_3->S3 A2_1 Precipitation Observed? Q2->A2_1 Yes Q3 Check Cells Q2->Q3 No S4 Optimize Dissolution Protocol A2_1->S4 A3_1 Low Cell Viability? Q3->A3_1 Yes S5 Use Healthy Cells A3_1->S5

Caption: Troubleshooting flowchart for common issues in T-cell assays.

References

Troubleshooting lack of relapse in PLP(139-151) EAE model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering a lack of relapses in the proteolipid protein (PLP) 139-151-induced experimental autoimmune encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We immunized SJL/J mice with PLP(139-151) and observed an acute phase of EAE, but the mice are not relapsing. What are the common causes?

A1: A failure to observe relapses in the PLP(139-151) model in SJL/J mice is a common issue that can stem from several factors. The most frequent causes include:

  • Suboptimal Age of Mice: The susceptibility to a relapsing-remitting course is highly age-dependent. Mice that are too old or too young may develop a chronic form of the disease instead.

  • Incorrect Pertussis Toxin (PTX) Administration: The dose and timing of PTX injections are critical for establishing the relapsing-remitting phenotype. Incorrect administration can alter the disease course.

  • Poor Quality of the Emulsion: The stability and quality of the PLP peptide/Complete Freund's Adjuvant (CFA) emulsion are paramount. An improperly prepared emulsion can lead to a weak or non-relapsing disease course.

  • Animal Health and Husbandry: Underlying health issues or stress in the colony can significantly impact the immune response and the development of EAE.

  • Peptide Quality: The purity and stability of the PLP(139-151) peptide are crucial. Degradation or impurities can lead to a suboptimal immune response.

Q2: What is the optimal age for SJL/J mice to ensure a relapsing-remitting EAE course?

A2: For a robust relapsing-remitting EAE model using PLP(139-151), female SJL/J mice should ideally be between 6 and 8 weeks of age at the time of immunization. Mice older than 10 weeks often develop a milder, chronic disease course without distinct relapses.

Q3: Our emulsion looks separated. Could this be the cause for the lack of relapses?

A3: Absolutely. A broken or unstable emulsion is a primary cause of EAE induction failure or alteration of the disease course. A stable, water-in-oil emulsion is essential for the slow release of the antigen and proper activation of the immune system. If the emulsion is not milky white, thick, and stable (i.e., a drop does not disperse in water), it should be remade.

Q4: Can the dose of Mycobacterium tuberculosis in the CFA affect the EAE course?

A4: Yes, the concentration of Mycobacterium tuberculosis H37Ra in the CFA is critical. While a sufficient amount is needed to induce a strong immune response, excessive concentrations can lead to an overly aggressive, chronic disease, masking the relapsing-remitting phenotype. Conversely, too low a concentration may result in a very mild or absent initial disease phase.

Troubleshooting Decision Tree

This diagram provides a logical workflow to diagnose the potential cause for a lack of relapses in your EAE experiment.

EAE_Troubleshooting start Start: No Relapses Observed check_mice Were mice female SJL/J, 6-8 weeks old? start->check_mice check_emulsion Was the peptide/CFA emulsion stable? check_mice->check_emulsion Yes cause_age Root Cause: Incorrect mouse strain or age. Leads to chronic or no disease. check_mice->cause_age No check_ptx Was Pertussis Toxin given at Day 0 and Day 2? check_emulsion->check_ptx Yes cause_emulsion Root Cause: Poor antigen presentation. Leads to weak or no initial disease. check_emulsion->cause_emulsion No check_scoring Was clinical scoring performed daily and accurately? check_ptx->check_scoring Yes cause_ptx Root Cause: Improper BBB permeabilization. Alters disease course from RR to chronic. check_ptx->cause_ptx No cause_scoring Root Cause: Relapses may have been missed. Review scoring criteria and records. check_scoring->cause_scoring No re_evaluate Re-evaluate secondary factors: - Peptide quality - Animal facility conditions - CFA preparation check_scoring->re_evaluate Yes

Caption: Troubleshooting workflow for identifying causes of EAE relapse failure.

Experimental Protocols & Key Parameters

PLP(139-151) EAE Induction Protocol

This protocol is designed to induce a relapsing-remitting form of EAE in SJL/J mice.

1. Animal Model:

  • Strain: SJL/J (female)

  • Age: 6-8 weeks at immunization

  • Supplier: Ensure a reputable supplier to minimize genetic drift and health variability.

2. Reagent Preparation:

  • PLP(139-151) Peptide: (HSLGKWLGHPDKF) - Reconstitute in sterile PBS to a concentration of 2 mg/mL. Ensure peptide purity is >95%.

  • Complete Freund's Adjuvant (CFA): Use CFA containing 4 mg/mL of Mycobacterium tuberculosis (H37Ra).

  • Immunogen Emulsion:

    • In a sterile glass syringe, mix an equal volume of the PLP(139-151) solution and CFA.

    • Emulsify by repeatedly passing the mixture between two connected Luer-lock syringes until a thick, white, stable emulsion is formed.

    • Test stability: A drop of the emulsion should not disperse when placed in a beaker of cold water.

  • Pertussis Toxin (PTX): Reconstitute according to the manufacturer's instructions in sterile PBS.

3. Immunization Procedure:

  • Day 0:

    • Anesthetize the mouse.

    • Inject 100 µL of the emulsion subcutaneously (s.c.) split across two sites on the flank (50 µL per site). The final dose should be 100 µg of PLP(139-151) per mouse.

    • Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.

  • Day 2:

    • Administer a second dose of 100-200 ng of PTX i.p.

Quantitative Experimental Parameters
ParameterRecommended ValueCommon Pitfall
Mouse Strain SJL/J (Female)Using other strains (e.g., C57BL/6) which are not susceptible to this specific relapsing model.
Mouse Age 6-8 weeksUsing mice >10 weeks old, leading to a chronic or milder disease.
PLP(139-151) Dose 100 µ g/mouse Doses that are too low may not induce disease; too high may lead to a non-relapsing course.
CFA (M. tuberculosis) 4 mg/mLIncorrect concentration can lead to poor immunization or an overly severe, non-relapsing disease.
Pertussis Toxin (PTX) 100-200 ng/injectionIncorrect dosage or timing can prevent the establishment of a relapsing-remitting course.
Injection Volume (s.c.) 100 µL total (split)A single large bolus can cause skin necrosis and improper antigen dispersal.
Clinical Scoring

Daily monitoring and consistent scoring are crucial for identifying remission and relapse phases.

ScoreClinical Signs
0 No clinical signs of EAE.
1 Limp tail.
2 Hind limb weakness or ataxia.
3 Partial hind limb paralysis.
4 Complete hind limb paralysis.
5 Moribund state or death.

A relapse is defined as an increase of at least one full point on the clinical scale for at least two consecutive days, following a period of remission (a score reduction of at least one full point for at least two consecutive days).

Workflow and Pathway Diagrams

EAE Induction and Monitoring Workflow

This diagram outlines the key steps and timeline for a typical PLP(139-151) EAE experiment.

EAE_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase (Day 0-2) cluster_monitoring Monitoring Phase (Day 7 onwards) mice Acquire SJL/J Mice (Female, 5 weeks old) acclimate Acclimate Mice (1-2 weeks) mice->acclimate reagents Prepare Reagents (PLP, CFA, PTX) acclimate->reagents immunize Day 0: Immunize (PLP/CFA Emulsion) reagents->immunize ptx1 Day 0: Inject PTX immunize->ptx1 ptx2 Day 2: Inject PTX ptx1->ptx2 scoring Daily Weight & Clinical Scoring ptx2->scoring onset Acute Disease Onset (Day 10-14) scoring->onset remission Remission (Day 18-25) onset->remission relapse Relapse (Day 28-40+) remission->relapse

Caption: Experimental workflow for PLP(139-151) induced EAE.

Simplified PLP-Mediated Demyelination Pathway

This diagram illustrates the core immunological cascade leading to demyelination in the EAE model.

Demyelination_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T Cell APC->T_cell Presents PLP(139-151) Th1_Th17 Activated Th1/Th17 Cell T_cell->Th1_Th17 Activation & Differentiation BBB Blood-Brain Barrier (BBB) (Permeabilized by PTX) Th1_Th17->BBB Crosses into CNS Myelin Myelin Sheath BBB->Myelin Infiltration Demyelination Demyelination & Axonal Damage Myelin->Demyelination Attack by T-cells & Macrophages

Caption: Simplified signaling cascade in PLP-induced EAE.

Validation & Comparative

A Head-to-Head Comparison: [Ser140]-PLP(139-151) vs. MOG(35-55) for Inducing Experimental Autoimmune Encephalomyelitis in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers embarking on studies of multiple sclerosis (MS), the choice of animal model is paramount. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used model, and the selection of the encephalitogenic peptide is a critical determinant of the disease phenotype. This guide provides an objective comparison of two commonly used peptides, [Ser140]-PLP(139-151) and MOG(35-55), for inducing EAE in mice, complete with experimental data and detailed protocols to aid in informed decision-making.

Overview of the Peptides and Resulting EAE Models

Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG(35-55)) and Proteolipid Protein (PLP) peptide 139-151 with a serine substitution at position 140 ([Ser140]-PLP(139-151)) are both fragments of myelin sheath proteins capable of inducing an autoimmune response against the central nervous system (CNS). However, they are typically used in different mouse strains and result in distinct disease courses, each modeling different aspects of human MS.[1][2][3]

The MOG(35-55) peptide is predominantly used in C57BL/6 mice to induce a chronic-progressive form of EAE, characterized by an initial acute phase followed by sustained neurological deficits.[2][4] In contrast, [Ser140]-PLP(139-151) is the standard choice for inducing a relapsing-remitting EAE in SJL mice, a model that mirrors the most common clinical course of MS in humans.[2][4][5]

Quantitative Comparison of EAE Induction

The following tables summarize key quantitative parameters for EAE induction with each peptide, compiled from various studies. It is important to note that these values can vary between laboratories due to factors such as animal facility conditions, substrains of mice, and specific protocol variations.

Parameter[Ser140]-PLP(139-151) in SJL MiceMOG(35-55) in C57BL/6 Mice
Mouse Strain SJL/JC57BL/6
Disease Course Relapsing-RemittingChronic-Progressive
Typical Onset 10-15 days post-immunization9-14 days post-immunization
Incidence 80-100%80-100%[6][7]
Mean Max. Score 2.0 - 3.5 (first wave)2.5 - 3.5
Relapse Rate 50-70% (without Pertussis Toxin)Up to 25% may show some recovery followed by an increase in severity[6]

Table 1: Key Parameters of EAE Models

Component[Ser140]-PLP(139-151) ProtocolMOG(35-55) Protocol
Peptide Dose 50 - 100 µg per mouse100 - 200 µg per mouse[8]
Adjuvant Complete Freund's Adjuvant (CFA) with M. tuberculosisComplete Freund's Adjuvant (CFA) with M. tuberculosis
Pertussis Toxin (PTX) Optional, increases severity of the first wave but can reduce relapse rates.[9] When used, typically 100-200 ng per mouse.Required for robust disease induction. Typically 200-500 ng per mouse, administered on day 0 and day 2.[4][6]

Table 2: Typical Immunization Protocol Components

Experimental Protocols

Below are detailed methodologies for inducing EAE using both peptides.

[Ser140]-PLP(139-151)-Induced EAE in SJL Mice (Relapsing-Remitting)

This protocol is adapted from standard procedures for inducing relapsing-remitting EAE in female SJL/J mice (8-12 weeks old).

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional)

  • Emulsification kit (e.g., two Luer-Lok syringes and a connecting needle)

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve [Ser140]-PLP(139-151) in sterile PBS to a final concentration of 1 mg/mL.

    • Prepare a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes.

    • Connect the two syringes with an emulsifying needle and force the contents back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion subcutaneously (s.c.) distributed over two sites on the flank. This delivers 50 µg of the peptide.

  • PTX Administration (Optional, Day 0):

    • If used, administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.

MOG(35-55)-Induced EAE in C57BL/6 Mice (Chronic-Progressive)

This protocol is a standard method for inducing chronic EAE in female C57BL/6 mice (8-12 weeks old).[6]

Materials:

  • MOG(35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl

  • Pertussis Toxin (PTX) from Bordetella pertussis

  • Emulsification kit

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve MOG(35-55) in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the MOG solution and CFA as described above.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion subcutaneously (s.c.) over two sites on the flank, delivering 100 µg of MOG(35-55).[8]

  • PTX Administration (Day 0 and Day 2):

    • Administer 200-300 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization (Day 0).[6]

    • Administer a second dose of PTX 48 hours later (Day 2).[6]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization using the same 0-5 scoring scale.

Immunological Mechanisms and Histopathology

The choice between these two models often depends on the specific immunological questions being addressed.

[Ser140]-PLP(139-151) in SJL Mice: This model is considered a classic CD4+ T cell-mediated disease. The autoimmune response is primarily driven by Th1 and Th17 cells that infiltrate the CNS and attack the myelin sheath. The relapsing-remitting course is thought to be associated with waves of immune cell infiltration and subsequent regulation, as well as epitope spreading.[2] Histopathologically, lesions are characterized by perivascular cuffs of mononuclear cells, demyelination, and some degree of axonal damage, primarily in the spinal cord.

MOG(35-55) in C57BL/6 Mice: While also being a T-cell-driven disease, the MOG(35-55) model has a more significant B-cell and antibody component. MOG is a unique antigen in that it can induce a demyelinating autoantibody response in addition to the encephalitogenic T-cell response.[2] This makes it a suitable model for studying therapies that target B-cells.[6] Histopathological analysis reveals extensive inflammation and demyelination in both the spinal cord and the brain, including the optic nerve.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate the general signaling pathway for T-cell activation in EAE and the experimental workflows.

EAE_Induction_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) Antigen Myelin Peptide (PLP or MOG) APC Antigen Presenting Cell (e.g., Dendritic Cell) Antigen->APC CFA Complete Freund's Adjuvant (CFA) CFA->APC Activation Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation (MHC-II) Th1 Th1 Cell Naive_T_Cell->Th1 Differentiation (IL-12) Th17 Th17 Cell Naive_T_Cell->Th17 Differentiation (IL-6, TGF-β, IL-23) Th1_CNS Th1 Cell Th1->Th1_CNS Migration across BBB Th17_CNS Th17 Cell Th17->Th17_CNS Migration across BBB BBB Blood-Brain Barrier Myelin Myelin Sheath Demyelination Demyelination & Axonal Damage Myelin->Demyelination Neuron Neuron Neuron->Demyelination Microglia Microglia (Activated) Microglia->Demyelination Inflammatory Cytokines, Reactive Oxygen Species Th1_CNS->Microglia Activation (IFN-γ) Th17_CNS->Microglia Activation (IL-17)

Caption: Generalized signaling pathway for EAE induction.

EAE_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_monitoring Monitoring Phase Peptide_Prep Prepare Peptide Solution ([Ser140]-PLP or MOG) Emulsion Create Peptide/CFA Emulsion Peptide_Prep->Emulsion CFA_Prep Prepare CFA CFA_Prep->Emulsion Immunization Day 0: Subcutaneous Immunization Emulsion->Immunization PTX_Prep Prepare Pertussis Toxin (PTX) PTX_Dose1 Day 0: PTX Injection (i.p.) PTX_Prep->PTX_Dose1 Scoring Day 7 onwards: Daily Clinical Scoring and Weight Measurement Immunization->Scoring PTX_Dose2 Day 2: PTX Injection (i.p.) (MOG model only) PTX_Dose1->PTX_Dose2 Endpoint Endpoint Analysis: Histopathology, Immunology Scoring->Endpoint

Caption: Experimental workflow for EAE induction in mice.

Conclusion

The choice between [Ser140]-PLP(139-151) and MOG(35-55) for EAE induction depends critically on the research question. For studies focused on a relapsing-remitting disease course that more closely mimics the most common form of human MS, or for investigating T-cell-centric mechanisms, the [Ser140]-PLP(139-151) model in SJL mice is the preferred option. Conversely, for research into chronic-progressive MS, and particularly for evaluating therapies that may target B-cells and the antibody response, the MOG(35-55) model in C57BL/6 mice is more appropriate. By understanding the distinct characteristics of each model, researchers can better design their experiments to yield the most relevant and translatable results for the study of multiple sclerosis.

References

A Comparative Guide to Relapsing-Remitting vs. Chronic Progressive EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for multiple sclerosis (MS), providing crucial insights into the disease's immunopathology and serving as a primary platform for preclinical therapeutic testing. The choice of EAE model is critical, as different models recapitulate distinct aspects of MS pathology. This guide provides an objective comparison of the two most common EAE models: the relapsing-remitting (RR-EAE) model in SJL mice and the chronic progressive (CP-EAE) model in C57BL/6 mice.

Comparative Analysis: RR-EAE vs. CP-EAE

The fundamental differences between these two models lie in the genetic background of the mice, the myelin antigen used for immunization, and the resulting clinical and pathological characteristics of the disease.

Clinical Course

The RR-EAE model , typically induced in SJL mice with proteolipid protein (PLP) peptide 139-151, is characterized by an initial acute phase of neurological deficits, followed by a period of partial or complete recovery (remission).[1][2][3] This remission is then followed by one or more relapses, mirroring the clinical course of the majority of MS patients.[1]

In contrast, the CP-EAE model , induced in C57BL/6 mice with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55, results in a chronic, sustained disease course with no significant remission.[4][5][6][7] After the initial onset of symptoms, the neurological deficits persist and may progressively worsen over time, reflecting the progressive forms of MS.

Histopathology

Histopathological examination of the central nervous system (CNS) reveals significant differences between the two models. In the CP-EAE model, there is a greater lesion burden, more extensive demyelination, and more severe axonal damage compared to the RR-EAE model, particularly at the peak of the disease.[8][9] Inflammation and myelin loss tend to worsen in the later stages of CP-EAE, while these features are largely resolved during the remission phases of RR-EAE.[8][9]

Immunology

The underlying immunology of the two models also differs significantly. The RR-EAE model in SJL mice is predominantly a CD4+ T cell-driven disease, with a significant contribution from B cells and antibody production.[10][11] The relapsing nature of the disease is thought to be driven by waves of immune cell infiltration into the CNS.

The CP-EAE model in C57BL/6 mice is also mediated by CD4+ T cells, but with a notable predominance of CD8+ T cells in the CNS infiltrates compared to the RR-EAE model.[8] While B cells are involved, their role in the MOG35-55-induced model is considered less prominent than in models induced with the full-length MOG protein.[11] The chronic nature of the disease is associated with sustained inflammation and neurodegeneration.[8][12][13]

Data Presentation

The following tables summarize the key quantitative differences between the RR-EAE and CP-EAE models.

Table 1: Comparison of Clinical and Histopathological Parameters

FeatureRelapsing-Remitting EAE (SJL, PLP139-151)Chronic Progressive EAE (C57BL/6, MOG35-55)
Typical Clinical Course Relapsing-remittingChronic progressive
Peak Clinical Score 2.0 - 3.5[3]2.5 - 3.5[4]
Disease Onset 10-15 days post-immunization[3]9-14 days post-immunization[4]
Lesion Burden in CNS ModerateHigh[8][9]
Demyelination Moderate, resolves during remissionSevere and progressive[8][9]
Axonal Damage ModerateSevere and progressive[8][9][12][13]

Table 2: Comparison of Immunological Parameters

FeatureRelapsing-Remitting EAE (SJL, PLP139-151)Chronic Progressive EAE (C57BL/6, MOG35-55)
Primary T Cell Driver CD4+ T cellsCD4+ and CD8+ T cells[8]
B Cell Involvement Significant, antibody-dependentModerate
Dominant Th Subsets Th1 and Th17Th1 and Th17
Key Pro-inflammatory Cytokines IFN-γ, IL-17IFN-γ, IL-17, TNF-α[14]
Key Anti-inflammatory Cytokines IL-10Lower levels of IL-10 compared to healthy controls[15]

Experimental Protocols

Induction of Relapsing-Remitting EAE (RR-EAE) in SJL Mice

This protocol is adapted from established methods for inducing RR-EAE in SJL mice using PLP139-151.[1][2][3]

  • Animal Selection: Use female SJL/J mice, 6-8 weeks old.

  • Antigen Preparation: Prepare an emulsion of 100 µg of [Ser140]-PLP139-151 peptide in an equal volume of Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis H37Ra.

  • Immunization: On day 0, inject 0.1 mL of the emulsion subcutaneously into the flank.

  • Pertussis Toxin Administration (Optional): For a more severe initial disease course, inject 200 ng of pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization. Note that PTX may reduce the relapse rate.[1]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization using the standard EAE scoring scale (see Table 3).

Induction of Chronic Progressive EAE (CP-EAE) in C57BL/6 Mice

This protocol is based on standard methods for inducing CP-EAE in C57BL/6 mice using MOG35-55.[4][5][6][16]

  • Animal Selection: Use female C57BL/6 mice, 8-12 weeks old.

  • Antigen Preparation: Prepare an emulsion of 200 µg of MOG35-55 peptide in an equal volume of CFA supplemented with 4 mg/mL Mycobacterium tuberculosis H37Ra.

  • Immunization: On day 0, inject 0.1 mL of the emulsion subcutaneously at two sites on the flank.

  • Pertussis Toxin Administration: Inject 200 ng of PTX intraperitoneally on day 0 and day 2 post-immunization.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization using the standard EAE scoring scale (see Table 3).

Table 3: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0 No clinical signs
0.5 Distal limp tail
1 Complete limp tail
1.5 Limp tail and hind limb weakness
2 Unilateral partial hind limb paralysis
2.5 Bilateral partial hind limb paralysis
3 Complete bilateral hind limb paralysis
3.5 Complete bilateral hind limb paralysis and unilateral forelimb weakness
4 Complete paralysis (quadriplegia)
5 Moribund or dead
Histopathological Analysis
  • Tissue Collection: At the desired time point, perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Dissect the brain and spinal cord and post-fix in 4% PFA overnight. Process the tissues for paraffin (B1166041) embedding.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess inflammatory infiltrates.

    • Luxol Fast Blue (LFB): To evaluate demyelination.

    • Silver Staining (e.g., Bielschowsky): To visualize axonal damage.

  • Quantification: Quantify lesion area, demyelination, and axonal loss using microscopy and image analysis software.

Flow Cytometry Analysis of CNS Infiltrates
  • Cell Isolation: Perfuse mice with PBS to remove peripheral blood from the CNS.

  • Tissue Digestion: Dissect the brain and spinal cord and mechanically and enzymatically digest the tissue to create a single-cell suspension.

  • Leukocyte Enrichment: Isolate mononuclear cells from the cell suspension using a density gradient (e.g., Percoll).

  • Antibody Staining: Stain the isolated cells with fluorescently-labeled antibodies against cell surface markers for different immune cell populations (e.g., CD4, CD8, B220, CD11b).

  • Intracellular Staining (Optional): For cytokine analysis, stimulate the cells in vitro with a protein transport inhibitor (e.g., Brefeldin A) and then stain for intracellular cytokines (e.g., IFN-γ, IL-17).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate software.

Mandatory Visualization

EAE_Workflow cluster_Monitoring Clinical Monitoring cluster_Analysis Pathological Analysis Immunization Immunization with Myelin Antigen/CFA PTX Pertussis Toxin Administration Scoring Daily Clinical Scoring Immunization->Scoring Histopathology Histopathology (H&E, LFB, Silver Stain) Scoring->Histopathology FlowCytometry Flow Cytometry of CNS Infiltrates Scoring->FlowCytometry

Caption: Experimental workflow for EAE induction and analysis.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation APC_Node Presents Myelin Antigen Naive_T Naive T Cell APC_Node->Naive_T TCR-MHCII IL12 IL-12 TGFb_IL6 TGF-β + IL-6 Tbet T-bet IL12->Tbet Th1 Th1 Cell Tbet->Th1 IFNg IFN-γ Th1->IFNg Demyelination Demyelination IFNg->Demyelination Macrophage Activation RORgt RORγt TGFb_IL6->RORgt Th17 Th17 Cell RORgt->Th17 IL17 IL-17 Th17->IL17 IL17->Demyelination Neutrophil Recruitment

Caption: Key T helper cell signaling pathways in EAE.

References

Validating the [Ser140]-PLP(139-151) TFA-Induced EAE Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of preclinical models is paramount for the successful translation of therapeutic candidates. This guide provides a comprehensive comparison of the experimental autoimmune encephalomyelitis (EAE) model induced by [Ser140]-PLP(139-151) TFA, a key model for relapsing-remitting multiple sclerosis, with other commonly used EAE models. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding and application of this model.

The [Ser140]-PLP(139-151) peptide, a synthetic variant of the native proteolipid protein fragment, is a widely used encephalitogen to induce EAE in susceptible mouse strains, primarily the SJL mouse.[1][2] The substitution of serine for cysteine at position 140 enhances the peptide's stability without compromising its antigenic properties.[1] This model is particularly valued for its ability to mimic the relapsing-remitting course of multiple sclerosis (MS), the most common form of the human disease.[3][4]

Comparative Analysis of EAE Models

The choice of an appropriate EAE model is critical and depends on the specific research question. The [Ser140]-PLP(139-151) model in SJL mice is often compared to the MOG35-55-induced EAE in C57BL/6 mice, which typically presents as a chronic, non-relapsing paralysis.[5] Key differentiators include the clinical course, the immunological mechanisms, and the histopathological features.

Clinical and Pathological Comparison
Feature[Ser140]-PLP(139-151) in SJL MiceMOG35-55 in C57BL/6 MiceNative PLP(139-151) in SJL Mice
Typical Disease Course Relapsing-remitting[3][4]Chronic, non-relapsing[5]Relapsing-remitting, often more severe than [Ser140] variant[6]
Typical Onset 10-15 days post-immunization (without PTX)[7]9-14 days post-immunizationSimilar to [Ser140] variant
Disease Incidence >90%[3]HighHigh
Relapse Rate 50-80% (without PTX)[3]Generally absentHigh
Key Pathology CNS inflammation, demyelination, and axonal damage[8][9]Robust inflammation and demyelination, primarily in the spinal cord[5]Similar to [Ser140] variant, potentially more severe demyelination
B Cell Dependence Appears to be B cell-independent[5]Dependent on B cells in some experimental settings[5][10]Likely B cell-independent
Immunological Profile Comparison

The immune response in EAE is primarily driven by CD4+ T cells, with distinct cytokine profiles characterizing different models.[10] The [Ser140]-PLP(139-151) model is predominantly a Th1 and Th17-mediated disease.

Cytokine[Ser140]-PLP(139-151) in SJL MiceMOG35-55 in C57BL/6 Mice
IFN-γ (Th1) Elevated[11]Elevated
IL-17 (Th17) Elevated[11][12]Highly Elevated
TNF-α ElevatedElevated
IL-6 ElevatedHighly Elevated
IL-10 Decreased[12]Decreased

Experimental Protocols

Reproducibility in EAE studies hinges on meticulous adherence to established protocols. Below are methodologies for key experiments in the validation of the this compound-induced EAE model.

EAE Induction Protocol

This protocol is for the active induction of EAE in female SJL/J mice, 8-12 weeks old.[7]

  • Antigen Emulsion Preparation:

    • Prepare an emulsion of this compound in Complete Freund's Adjuvant (CFA). A common concentration is 50 nmol (approximately 87 µg) of the peptide per mouse.[13]

    • The final CFA concentration should contain 2 mg/ml of Mycobacterium tuberculosis.[13]

  • Immunization:

    • Subcutaneously inject 0.1 ml of the emulsion, divided between two sites on the flank.[7]

  • Pertussis Toxin (PTX) Administration (Optional):

    • PTX can be administered intravenously or intraperitoneally on the day of immunization and again 48 hours later.[7]

    • PTX administration leads to an earlier onset and more severe initial disease but can reduce the relapse rate.[3][7]

Clinical Scoring

Daily monitoring of clinical signs is crucial for evaluating disease progression. A standard 0-5 scoring scale is widely used.[14][15]

ScoreClinical Signs
0No clinical signs
0.5Limp tail tip
1Limp tail
1.5Limp tail and hind limb weakness
2Limp tail and definite hind limb weakness
2.5Unilateral hind limb paralysis
3Complete bilateral hind limb paralysis
3.5Complete bilateral hind limb paralysis and forelimb weakness
4Moribund
5Dead
Histopathological Analysis

Histopathology is performed at the peak of disease or at defined time points to assess inflammation and demyelination in the central nervous system.[8][9]

  • Tissue Collection:

    • Perfuse mice with cold PBS followed by 4% paraformaldehyde.

    • Dissect the brain and spinal cord.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize inflammatory infiltrates.[9]

    • Luxol Fast Blue (LFB): To assess demyelination.[9]

  • Scoring:

    • Inflammation Score: 0 = no inflammation; 1 = few inflammatory cells; 2 = organization of perivascular cuffs; 3 = increasing severity of perivascular cuffs.

    • Demyelination Score: 0 = no demyelination; 1 = minimal demyelination; 2 = moderate demyelination; 3 = extensive demyelination.

Cytokine Profile Analysis

Cytokine levels are measured in the spleen and central nervous system to characterize the immune response.[16]

  • Sample Collection:

    • At the peak of disease, collect spleens and brains.

  • Splenocyte Restimulation:

    • Prepare single-cell suspensions from spletons.

    • Culture splenocytes and restimulate with [Ser140]-PLP(139-151) peptide (10 µg/mL) for 48-72 hours.[16]

  • Cytokine Measurement:

    • Collect culture supernatants and measure cytokine levels using ELISA or multiplex bead array.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

EAE_Induction_and_Validation_Workflow cluster_preparation Preparation cluster_induction EAE Induction cluster_monitoring Monitoring & Scoring cluster_analysis Terminal Analysis Antigen_Prep Prepare [Ser140]-PLP(139-151) in CFA Emulsion Immunization Subcutaneous Immunization Antigen_Prep->Immunization Mouse_Selection Select Female SJL/J Mice (8-12 weeks old) Mouse_Selection->Immunization PTX_Admin Pertussis Toxin (Optional) Immunization->PTX_Admin Daily_Scoring Daily Clinical Scoring (0-5 scale) Immunization->Daily_Scoring PTX_Admin->Daily_Scoring Histopathology Histopathology (H&E, LFB) Daily_Scoring->Histopathology Cytokine_Analysis Cytokine Profiling (ELISA) Daily_Scoring->Cytokine_Analysis EAE_Pathogenesis_Signaling_Pathway cluster_periphery Periphery cluster_activation T Cell Activation & Differentiation cluster_cns Central Nervous System (CNS) cluster_effector Effector Phase APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation Th1 Th1 Cell Naive_T_Cell->Th1 Th17 Th17 Cell Naive_T_Cell->Th17 PLP_Peptide [Ser140]-PLP(139-151) PLP_Peptide->APC BBB Blood-Brain Barrier Th1->BBB Infiltration Inflammation Inflammation Th1->Inflammation IFN-γ, TNF-α Th17->BBB Infiltration Th17->Inflammation IL-17, IL-6 BBB->Inflammation Myelin_Sheath Myelin Sheath Axon Axon Demyelination Demyelination Inflammation->Demyelination Axonal_Damage Axonal Damage Demyelination->Axonal_Damage

References

A Comparative Guide to the Histopathological Differences Between PLP- and MOG-Induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Encephalomyelitis (EAE) is an indispensable animal model for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutics. The choice of the myelin antigen used for immunization is a critical determinant of the resulting disease phenotype, profoundly influencing the clinical course, immunological mechanisms, and central nervous system (CNS) histopathology. This guide provides a detailed comparison of the histopathological and immunological features of two widely used EAE models: one induced by proteolipid protein (PLP) and the other by myelin oligodendrocyte glycoprotein (B1211001) (MOG).

Histopathological and Immunological Distinctions

The selection of PLP or MOG as the encephalitogenic antigen results in distinct pathological manifestations within the CNS. While both models recapitulate key features of MS, including inflammation, demyelination, and axonal damage, they differ significantly in the localization of lesions, the composition of inflammatory infiltrates, and the extent of demyelination.[1]

MOG-induced EAE, typically in C57BL/6 mice, is characterized by a robust inflammatory response and significant demyelination.[1] This model often presents with a chronic, non-relapsing paralysis.[2] Histopathologically, the lesions are commonly found in the spinal cord and are characterized by infiltrates of T cells and macrophages.[3][4] A key feature of the MOG model, particularly when using the full-length protein, is the significant involvement of B cells and antibody-dependent mechanisms in its pathogenesis.[2][5][6]

In contrast, PLP-induced EAE, often studied in SJL mice, typically manifests as a relapsing-remitting disease course, which more closely mimics the most common form of human MS.[3][7] The inflammatory lesions in PLP-EAE can be found in both the brain and spinal cord.[8] While T cells are the primary drivers of pathology in this model, the demyelination can be less severe and more variable compared to MOG-EAE.[1][9] The PLP model is considered to be largely B cell-independent.[2]

Quantitative Histopathological Comparison

The following table summarizes the key quantitative histopathological and immunological differences between PLP- and MOG-induced EAE models, synthesized from multiple experimental studies.

FeaturePLP-Induced EAEMOG-Induced EAE
Typical Mouse Strain SJL/J[7]C57BL/6[7]
Clinical Course Relapsing-remitting[3][7]Chronic, non-relapsing[2]
Primary Lesion Location Brain and Spinal Cord[8]Primarily Spinal Cord[2]
Inflammatory Infiltrates
    T Cells (CD4+)Predominantly Th1 and Th17[10]Predominantly Th1 and Th17[10]
    B CellsMinimal involvement[2]Significant involvement, can form ectopic germinal centers[2][11]
    Macrophages/MicrogliaPresent in lesions[12]Abundant in lesions[13]
Demyelination Variable, can be less severe[1][9]Robust and widespread[1]
Axonal Damage Present, correlates with disease severityPresent, correlates with inflammation and demyelination[13][14]
Key Cytokine Profile IFN-γ (Th1), IL-17 (Th17), TNF-α[10]IFN-γ (Th1), IL-17 (Th17), IL-6, TNF-α[10]

Experimental Protocols

EAE Induction

PLP139-151-Induced EAE in SJL Mice:

  • Antigen Emulsion Preparation: Emulsify PLP139-151 peptide in an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis to a final concentration of 1-2 mg/mL.

  • Immunization: On day 0, subcutaneously inject 100-200 µg of the emulsified PLP peptide at two sites on the flanks of female SJL mice (8-12 weeks old).

  • Pertussis Toxin Administration: On days 0 and 2, administer 200 ng of Pertussis Toxin (PTX) intraperitoneally to facilitate the entry of immune cells into the CNS.[1]

MOG35-55-Induced EAE in C57BL/6 Mice:

  • Antigen Emulsion Preparation: Emulsify MOG35-55 peptide in an equal volume of CFA containing Mycobacterium tuberculosis to a final concentration of 1 mg/mL.[1]

  • Immunization: On day 0, subcutaneously inject 200 µg of the emulsified MOG peptide at two sites on the flank of female C57BL/6 mice (8-12 weeks old).[1]

  • Pertussis Toxin Administration: Administer 200 ng of PTX intraperitoneally on day 0 and day 2.[1]

Histopathological Analysis
  • Tissue Collection and Fixation: At the desired experimental endpoint, perfuse mice transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain and spinal cord and post-fix in 4% PFA.

  • Tissue Processing: Process the fixed tissues for paraffin (B1166041) embedding.

  • Sectioning: Cut 5-10 µm thick sections using a microtome.

Luxol Fast Blue (LFB) Staining for Myelin:

  • Deparaffinize and rehydrate sections to 95% ethanol (B145695).

  • Stain in Luxol Fast Blue solution overnight at 56°C.[6]

  • Rinse with 95% ethanol and then distilled water.

  • Differentiate in 0.05% lithium carbonate solution for 30 seconds, followed by 70% ethanol for 30 seconds.[6]

  • Repeat differentiation until gray matter is colorless and white matter is sharply defined.

  • Counterstain with Cresyl Violet solution for 30-40 seconds.[6]

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a resinous mounting medium.

Hematoxylin and Eosin (H&E) Staining for Inflammation:

  • Deparaffinize and rehydrate sections to distilled water.

  • Stain in Harris Hematoxylin for 3-5 minutes.[14]

  • Rinse in running tap water.

  • Differentiate in 0.3% acid alcohol.

  • "Blue" the sections in Scott's tap water substitute.

  • Counterstain with Eosin Y for 2 minutes.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a resinous mounting medium.

Visualizing Experimental Workflows and Signaling Pathways

EAE_Workflow cluster_induction EAE Induction cluster_monitoring Disease Monitoring cluster_analysis Histopathological Analysis Antigen_Prep Antigen/CFA Emulsification Immunization Subcutaneous Immunization (Day 0) Antigen_Prep->Immunization PTX Pertussis Toxin Injection (Day 0 & 2) Immunization->PTX Clinical_Scoring Daily Clinical Scoring PTX->Clinical_Scoring Tissue_Harvest Tissue Harvest (Brain & Spinal Cord) Clinical_Scoring->Tissue_Harvest Fixation Fixation (4% PFA) Tissue_Harvest->Fixation Processing Paraffin Embedding & Sectioning Fixation->Processing Staining Histological Staining (H&E, LFB) Processing->Staining Microscopy Microscopic Analysis Staining->Microscopy

Figure 1. Generalized workflow for EAE induction and subsequent histopathological analysis.

T_Cell_Signaling cluster_plp PLP-Induced EAE (Primarily T-Cell Driven) PLP_APC APC presents PLP peptide via MHC-II Naive_T_PLP Naive CD4+ T Cell PLP_APC->Naive_T_PLP TCR binding TCR_Signal_PLP TCR Signaling Naive_T_PLP->TCR_Signal_PLP Th1_PLP Th1 Differentiation (IL-12) TCR_Signal_PLP->Th1_PLP Th17_PLP Th17 Differentiation (TGF-β, IL-6) TCR_Signal_PLP->Th17_PLP IFNg_PLP IFN-γ Production Th1_PLP->IFNg_PLP IL17_PLP IL-17 Production Th17_PLP->IL17_PLP CNS_Inflammation_PLP CNS Inflammation (Macrophage Activation) IFNg_PLP->CNS_Inflammation_PLP IL17_PLP->CNS_Inflammation_PLP

Figure 2. Simplified T-cell signaling in PLP-induced EAE.

MOG_Signaling cluster_mog MOG-Induced EAE (T-Cell and B-Cell Involvement) cluster_t_cell_mog T-Cell Activation cluster_b_cell_mog B-Cell Activation MOG_APC APC presents MOG peptide via MHC-II Naive_T_MOG Naive CD4+ T Cell MOG_APC->Naive_T_MOG TCR TCR_Signal_MOG TCR Signaling Naive_T_MOG->TCR_Signal_MOG Th1_MOG Th1 Differentiation TCR_Signal_MOG->Th1_MOG Th17_MOG Th17 Differentiation TCR_Signal_MOG->Th17_MOG IFNg_MOG IFN-γ Th1_MOG->IFNg_MOG IL17_MOG IL-17 Th17_MOG->IL17_MOG CNS_Inflammation_MOG CNS Inflammation & Demyelination IFNg_MOG->CNS_Inflammation_MOG IL17_MOG->CNS_Inflammation_MOG MOG_B_Cell MOG-specific B Cell BCR_Signal BCR Signaling MOG_B_Cell->BCR_Signal MOG binding Plasma_Cell Plasma Cell Differentiation BCR_Signal->Plasma_Cell B_APC B Cell as APC BCR_Signal->B_APC Antibody_Prod Anti-MOG Antibody Production Plasma_Cell->Antibody_Prod Antibody_Prod->CNS_Inflammation_MOG Complement activation & Antibody-dependent cytotoxicity B_APC->Naive_T_MOG Presents MOG

Figure 3. Key signaling events in MOG-induced EAE.

References

A Tale of Two Antigens: Unraveling the Distinct Cytokine Signatures in PLP(139-151) and MOG(35-55) Induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroinflammation and Autoimmunity

Experimental Autoimmune Encephalomyelitis (EAE) stands as a cornerstone model for multiple sclerosis (MS), offering invaluable insights into the immunopathogenesis of this debilitating neurological disease. The choice of encephalitogenic antigen is a critical determinant of the resulting EAE phenotype, profoundly influencing the clinical course and, crucially, the underlying cytokine milieu. This guide provides a detailed comparison of the cytokine signatures elicited in two of the most widely utilized EAE models: Proteolipid Protein peptide 139-151 (PLP139-151)-induced EAE, typically in SJL mice, and Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)-induced EAE, commonly in C57BL/6 mice. Understanding these differences is paramount for the targeted development of novel therapeutics for MS.

At a Glance: Key Differences in Cytokine Profiles

The immune response in EAE is largely orchestrated by CD4+ T helper (Th) cells, which differentiate into distinct subsets characterized by their cytokine production. The two primary pathogenic lineages in EAE are Th1 cells, producing pro-inflammatory cytokines like interferon-gamma (IFN-γ), and Th17 cells, which secrete interleukin-17 (IL-17) and other inflammatory mediators. The balance between these and other T cell subsets dictates the nature and severity of the resulting neuroinflammation.

While both PLP139-151 and MOG35-55-induced EAE models exhibit a mixed Th1 and Th17 response, the relative contribution of each pathway differs, leading to distinct immunopathological landscapes.

Quantitative Cytokine Signature Comparison

The following table summarizes the key cytokine concentrations reported in the central nervous system (CNS) and peripheral lymphoid organs of mice with PLP139-151-induced and MOG35-55-induced EAE. It is important to note that absolute cytokine concentrations can vary significantly between studies due to differences in experimental protocols, disease severity, and the timing of sample collection. The data presented here are collated from multiple studies to provide a representative overview.

CytokinePLP(139-151) EAE (SJL Mice)MOG(35-55) EAE (C57BL/6 Mice)Key Role in EAE Pathogenesis
Th1 Cytokines
IFN-γElevated in CNS and periphery.[1][2]Elevated in CNS and periphery.[3][4]Promotes macrophage activation and MHC class II expression on antigen-presenting cells (APCs).
IL-2Increased in the periphery and CNS.[1][5]Produced by MOG-specific CD4+ cells.[6]T-cell proliferation and survival.
TNF-αElevated in the CNS.Elevated in serum and CNS.[3][7]Pro-inflammatory, contributes to blood-brain barrier breakdown.
Th17 Cytokines
IL-17ACrucial for the encephalitogenic process, elevated in the CNS.[1]A key pathogenic cytokine, elevated in serum and CNS.[4]Recruits neutrophils and other inflammatory cells to the CNS.
IL-6Elevated in serum and CNS.[3][8][9]Promotes Th17 differentiation and inhibits regulatory T cell (Treg) generation.
IL-23Promotes the encephalitogenicity of T cells.[4]Critical for the expansion and pathogenic function of Th17 cells.Stabilizes the Th17 phenotype.
Th2/Regulatory Cytokines
IL-10Generally low during active disease, but can be induced by some therapies.[10]Plasma levels are significantly lower in EAE mice compared to controls.[11][12]Anti-inflammatory, suppresses effector T-cell responses.
IL-4Generally low to undetectable during active disease.[2]Generally low to undetectable during active disease.[3]Promotes Th2 differentiation, generally considered protective in EAE.
Other Pro-inflammatory Cytokines
IL-1βElevated in the CNS.[9]Pro-inflammatory, contributes to fever and inflammation.
GM-CSFExpressed by both Th1 and Th17 cells, crucial for EAE development.Promotes the recruitment and activation of myeloid cells in the CNS.
IL-3A prominent cytokine produced by CD4+ T cells in this model.[13]Produced by MOG-specific CD4+ cells.[6]Stimulates the production of various immune cells.

Signaling Pathways and Experimental Workflow

To visualize the underlying molecular and procedural frameworks of these EAE models, the following diagrams are provided.

T_Cell_Differentiation cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation Naive T Cell Naive T Cell Th1 Cell Th1 Cell Naive T Cell->Th1 Cell IL-12, IFN-γ Th17 Cell Th17 Cell Naive T Cell->Th17 Cell TGF-β, IL-6, IL-23 IFN-γ IFN-γ Th1 Cell->IFN-γ IL-17A IL-17A Th17 Cell->IL-17A Antigen Presentation Antigen (PLP or MOG) + APC Antigen Presentation->Naive T Cell

T-Cell Differentiation in EAE.

EAE_Workflow Antigen Emulsification 1. Antigen Emulsification (PLP or MOG in CFA) Immunization 2. Immunization (Subcutaneous injection) Antigen Emulsification->Immunization PTX Administration 3. Pertussis Toxin (PTX) Administration (Intraperitoneal injection) Immunization->PTX Administration Clinical Scoring 4. Daily Clinical Scoring (Monitoring for paralysis) PTX Administration->Clinical Scoring Sample Collection 5. Sample Collection (CNS, Spleen, Lymph Nodes) Clinical Scoring->Sample Collection Cytokine Analysis 6. Cytokine Analysis (ELISA, Flow Cytometry, etc.) Sample Collection->Cytokine Analysis

General Experimental Workflow for EAE Induction.

Detailed Experimental Protocols

Reproducibility in EAE research hinges on meticulous adherence to established protocols. Below are detailed methodologies for the induction of PLP139-151 and MOG35-55 EAE and subsequent cytokine analysis.

PLP(139-151)-Induced EAE in SJL Mice (Relapsing-Remitting Model)
  • Animals: Female SJL/J mice, 8-12 weeks old.

  • Antigen Preparation: Dissolve PLP139-151 peptide (HSLGKWLGHPDKF) in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

  • Emulsification: Prepare an emulsion by mixing the PLP139-151 solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (typically at 4 mg/mL). Emulsify until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization: On day 0, subcutaneously inject each mouse with 100 µL of the emulsion (containing 100 µg of PLP139-151) distributed over two sites on the flanks.[14]

  • Clinical Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring system (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).

  • Relapses: This model is characterized by one or more relapses following a period of remission. Continue monitoring for at least 30-40 days to observe the relapsing-remitting course.

MOG(35-55)-Induced EAE in C57BL/6 Mice (Chronic Model)
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Antigen Preparation: Dissolve MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK) in sterile PBS at a concentration of 2 mg/mL.

  • Emulsification: Prepare an emulsion with CFA as described for the PLP model.

  • Immunization: On day 0, subcutaneously inject each mouse with 200 µL of the emulsion (containing 200 µg of MOG35-55) distributed over two sites on the upper back.

  • Pertussis Toxin (PTX) Administration: On day 0 and day 2 post-immunization, inject each mouse intraperitoneally with 200 ng of PTX in 100 µL of sterile PBS. PTX acts as an adjuvant and facilitates the entry of encephalitogenic T cells into the CNS.

  • Clinical Monitoring: Begin daily clinical scoring from day 7 post-immunization using the same 0-5 scale. This model typically follows a chronic, non-relapsing course.

Cytokine Analysis Methodologies
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Sample Preparation: Collect blood (for serum/plasma), or homogenize spleen, lymph nodes, or CNS tissue in appropriate lysis buffers containing protease inhibitors.

    • Procedure: Use commercially available ELISA kits for specific cytokines. Briefly, coat a 96-well plate with a capture antibody, add samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., HRP). Add a substrate to produce a colorimetric reaction, and measure the absorbance using a plate reader. The concentration is determined from a standard curve.

  • Multiplex Cytokine Assay (e.g., Luminex):

    • Principle: This method allows for the simultaneous quantification of multiple cytokines in a small sample volume. It utilizes beads that are internally dyed with different fluorescent colors, each coated with a specific capture antibody.

    • Procedure: Incubate the bead mixture with samples, followed by a biotinylated detection antibody and then a streptavidin-phycoerythrin (PE) reporter. The instrument identifies each bead by its internal dye and quantifies the cytokine concentration based on the PE fluorescence intensity.

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry:

    • Cell Stimulation: Isolate mononuclear cells from the spleen, lymph nodes, or CNS. Restimulate the cells in vitro for 4-6 hours with the specific antigen (PLP139-151 or MOG35-55) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows for the accumulation of cytokines within the cells.

    • Staining: Stain the cells for surface markers (e.g., CD4) and then fix and permeabilize the cells to allow for the entry of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17A).

    • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of CD4+ T cells producing specific cytokines.

Concluding Remarks

The PLP139-151 and MOG35-55 EAE models, while both valuable tools in MS research, exhibit distinct cytokine signatures that drive different immunopathological outcomes. The PLP model in SJL mice, with its prominent Th1 component and relapsing-remitting course, offers a platform to study the mechanisms of disease relapse and the role of IFN-γ-mediated inflammation. In contrast, the MOG model in C57BL/6 mice, characterized by a strong and sustained Th1 and Th17 response, is well-suited for investigating the chronic inflammatory and demyelinating aspects of MS and for testing therapeutics that target these pathways.

A thorough understanding of these model-specific cytokine profiles is essential for the appropriate selection of an EAE model for a given research question and for the accurate interpretation of experimental data. This comparative guide serves as a foundational resource for researchers navigating the complexities of EAE and striving to develop more effective therapies for multiple sclerosis.

References

Unraveling T-Cell Cross-Reactivity: A Comparative Guide to [Ser140]-PLP(139-151) Primed T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactive responses of T-cells primed with the altered peptide ligand [Ser140]-PLP(139-151) versus the native proteolipid protein (PLP) peptide. Understanding the nuances of T-cell activation by mimotopes is critical for the development of antigen-specific immunotherapies for autoimmune diseases such as multiple sclerosis. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols to aid in the design and interpretation of related research.

Performance Comparison: [Ser140]-PLP(139-151) vs. Native and Other Analogs

The substitution of the native cysteine at position 140 with serine in the PLP(139-151) peptide has been utilized in experimental autoimmune encephalomyelitis (EAE) models.[1] This substitution can alter the T-cell response, influencing the activation, proliferation, and cytokine profile of responding T-cells. Below, we compare the effects of this and other modifications to the PLP(139-151) peptide on T-cell responses.

T-Cell Proliferation

The proliferative response of T-cells primed with a specific antigen when challenged with related, or altered, antigens is a key measure of cross-reactivity. Studies have shown that substitutions at T-cell receptor (TCR) contact residues can significantly impact T-cell proliferation.

Priming AntigenChallenge AntigenProliferation (Stimulation Index)Key FindingsReference
Native PLP(139-151)[Y144]-PLP(139-151)AblatedSubstitution at a primary TCR contact residue abrogates proliferation.[2]
Native PLP(139-151)[K146]-PLP(139-151)AblatedNon-conservative substitution at another TCR contact site also prevents proliferation.[2]
Native PLP(139-151)Substitution at position 145No significant effectThis position appears less critical for the proliferative response of primed T-cells.[2]
[L144, R147]-PLP(139-151)Native PLP(139-151)LowThis double-substituted analog acts as a TCR antagonist, weakly stimulating primed T-cells.[3]
[Q144]-PLP(139-151)Native PLP(139-151)Cross-reactive proliferation observedT-cells primed with the Q144 analog can proliferate in response to the native peptide.[4]
Cytokine Profiles

The pattern of cytokines produced by T-cells upon antigen recognition dictates the nature of the immune response. Altered peptide ligands can skew the response towards a Th1 (pro-inflammatory), Th2 (anti-inflammatory/regulatory), or Th0 (mixed) phenotype.

Priming AntigenChallenge AntigenDominant Cytokine(s)ImplicationReference
Native PLP(139-151)Native PLP(139-151)IFN-γ, TNF-αInduces a pro-inflammatory Th1 response, associated with encephalitogenic potential.[2][3]
[L144, R147]-PLP(139-151)[L144, R147]-PLP(139-151)Th2/Th0 phenotypeThis TCR antagonist induces a regulatory T-cell response.[3]
[Q144]-PLP(139-151)[Q144]-PLP(139-151)IL-4, IL-10Priming with this analog leads to a protective Th2 response.[4]
Peptide with low MHC affinitySame peptideIL-4, IL-5, IL-6, IL-10Low-affinity peptides tend to induce a Th2 response.[5]
Peptide with high MHC affinitySame peptideIL-2, IFN-γ, TNF-βHigh-affinity peptides are more likely to induce a Th1 response.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for inducing and assessing T-cell responses to PLP peptides.

In Vivo T-Cell Priming for EAE Induction

This protocol describes the active induction of EAE in female SJL/J mice using [Ser140]-PLP(139-151).[1]

  • Peptide Preparation: Dissolve [Ser140]-PLP(139-151) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

  • Emulsion Preparation: Prepare a 1:1 emulsion of the peptide solution and Complete Freund's Adjuvant (CFA). This is achieved by drawing equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock and forcefully mixing until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization: Inject 100 µL of the emulsion subcutaneously into each of the two flanks of the mouse (total volume of 200 µL per mouse), delivering a total dose of 100 µg of the peptide.

  • (Optional) Pertussis Toxin Administration: For a more severe initial wave of EAE, pertussis toxin (PTX) can be administered intraperitoneally (i.p.) at a dose of 110-250 ng per mouse at -2 and 24 hours post-immunization.[6]

  • Monitoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization, using a standard clinical scoring system.

In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of primed T-cells in response to antigenic stimulation.

  • Lymph Node Cell Preparation: Twelve days after immunization, harvest draining lymph nodes (e.g., inguinal and axillary). Prepare a single-cell suspension of lymph node cells (LNCs).

  • Cell Culture: Resuspend LNCs at a concentration of 6–10 × 10^6 cells/mL in culture medium. Culture the cells in 96-well plates in the presence of the desired concentration of the challenge peptide (e.g., 20 µg/mL).

  • Proliferation Measurement: After 48 hours of culture, add [methyl-3H]thymidine to each well.

  • Harvesting and Analysis: Harvest the cells 18 hours later and measure the incorporation of [3H]thymidine using a scintillation counter. The results are often expressed as a stimulation index (mean counts per minute of stimulated cultures / mean counts per minute of unstimulated cultures).[3]

Cytokine Measurement

Cytokine levels in the supernatant of cultured T-cells can be quantified using various methods.

  • Supernatant Collection: Culture primed LNCs with the challenge peptide as described for the proliferation assay. After a specified time (e.g., 72 hours), collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-10, TNF-α) in the supernatants using enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) kit, following the manufacturer's instructions.[7]

Visualizing a T-Cell Cross-Reactivity Workflow

The following diagram illustrates a typical experimental workflow for studying T-cell cross-reactivity.

G cluster_invivo In Vivo Priming cluster_invitro In Vitro Restimulation cluster_assays Functional Assays cluster_analysis Data Analysis immunization Immunization of Mice ([Ser140]-PLP(139-151) in CFA) eae_scoring EAE Clinical Scoring immunization->eae_scoring lnc_isolation Isolation of Draining Lymph Node Cells immunization->lnc_isolation Day 12 tcell_culture T-Cell Culture with Challenge Peptides lnc_isolation->tcell_culture proliferation_assay Proliferation Assay ([3H]Thymidine Incorporation) tcell_culture->proliferation_assay cytokine_assay Cytokine Measurement (ELISA/CBA) tcell_culture->cytokine_assay data_analysis Calculation of Stimulation Index & Cytokine Concentrations proliferation_assay->data_analysis cytokine_assay->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 CD4 CD4 Lck Lck CD4->Lck pMHC Peptide-MHC II pMHC->TCR Recognition ZAP70 ZAP-70 CD3->ZAP70 Recruitment Lck->CD3 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca2+ IP3->Ca PKC PKCθ DAG->PKC Ras Ras DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (Cytokines, etc.) NFAT->Gene NFkB NF-κB PKC->NFkB MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene NFkB->Gene G cluster_peptides Challenge Peptides T_Cell T-Cell Clone Primed with [Ser140]-PLP(139-151) Ser140 [Ser140]-PLP(139-151) (Agonist) T_Cell->Ser140 Strong Activation Native Native PLP(139-151) (Cross-reactive Agonist) T_Cell->Native Activation Analog_A Analog A (Partial Agonist) T_Cell->Analog_A Partial Activation Analog_B Analog B (Antagonist) T_Cell->Analog_B Inhibition of Activation Irrelevant Irrelevant Peptide (No Recognition) T_Cell->Irrelevant No Response

References

A Comparative Guide to Biomarkers for Disease Progression in Experimental Autoimmune Encephalomyelitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of biomarkers used to monitor disease progression in the [Ser140]-PLP(139-151) induced Experimental Autoimmune Encephalomyelitis (EAE) model and its common alternative, the MOG35-55 induced EAE model. Understanding the nuances of these models and their respective biomarkers is crucial for the development of effective therapeutics for multiple sclerosis (MS).

Introduction to EAE Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human autoimmune disease multiple sclerosis.[1] EAE can be induced in susceptible animal strains by immunization with central nervous system (CNS) antigens, such as peptides from myelin proteins.[2] This triggers an autoimmune response characterized by inflammation, demyelination, and axonal damage in the CNS, mimicking key pathological features of MS.[1][3]

The choice of encephalitogenic antigen and mouse strain results in different EAE models that can recapitulate various aspects of MS pathology and clinical courses. This guide focuses on two commonly used models:

  • [Ser140]-PLP(139-151) EAE in SJL mice: This model typically induces a relapsing-remitting disease course, which is characteristic of the most common form of MS.[4][5] The antigen is a peptide from the proteolipid protein (PLP).[6]

  • MOG35-55 EAE in C57BL/6 mice: This model, using a peptide from myelin oligodendrocyte glycoprotein (B1211001) (MOG), generally results in a chronic, non-relapsing paralysis.[7][8]

Comparative Analysis of Disease Progression Biomarkers

The progression of EAE is monitored using a combination of clinical, cellular, and molecular biomarkers. The following tables provide a comparative summary of these biomarkers in the [Ser140]-PLP(139-151) and MOG35-55 EAE models.

Table 1: Clinical Scoring of EAE Severity

Clinical scoring is a fundamental method for assessing disease progression in EAE models.[9] While the specific scores can vary slightly between laboratories, the general principles are consistent.[10][11]

Clinical ScoreDescription of Symptoms[12][13]
0No clinical signs of disease
1Limp tail or partial loss of tail tonicity
2Impaired righting reflex or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Note: Half points are often used to denote intermediate clinical signs.[10]

Table 2: Key Cellular and Histopathological Biomarkers

Histopathological analysis of the CNS is critical for confirming and quantifying the pathological hallmarks of EAE.

Biomarker[Ser140]-PLP(139-151) EAEMOG35-55 EAE
Immune Cell Infiltration Infiltration of CD4+ T cells, with a notable presence of macrophages.[5][14] B cell involvement is also observed.Predominantly T cell-mediated, with significant infiltration of CD4+ T cells.[8] B cell infiltration is less prominent compared to MOG protein-induced models.[15][16]
Demyelination Characterized by areas of myelin loss in the spinal cord and brain.[5][14]Extensive demyelination in the spinal cord and optic nerve is a key feature.[16]
Axonal Damage Axonal pathology increases with disease progression and can be partly separated from inflammation and demyelination in later stages.[5]Axonal degeneration is a significant consequence of inflammation and demyelination.[17]
Gliosis Astrogliosis, indicated by increased Glial Fibrillary Acidic Protein (GFAP) expression, is a prominent feature.[1]Similar to the PLP model, marked astrogliosis is observed.[1]
Table 3: Key Molecular Biomarkers

Molecular biomarkers, particularly those measurable in peripheral blood, are of great interest for their translational potential.

Biomarker CategoryBiomarker[Ser140]-PLP(139-151) EAEMOG35-55 EAE
Pro-inflammatory Cytokines IFN-γElevated levels are produced by self-reactive CD4+ T cells, indicating a Th1 response.[18]A key cytokine in the Th1-mediated pathology.[17]
IL-17Crucial for disease induction and progression, indicating a Th17 response.[19][20]Also a critical mediator of inflammation, produced by Th17 cells.[8]
Anti-inflammatory Cytokines IL-10Levels are generally lower during active disease phases.[21][22]Reduced levels are associated with disease activity.[22]
IL-4Production is typically suppressed during the Th1-dominated response.[18]Generally low, consistent with a Th1/Th17 phenotype.
Neural Damage Markers (Blood-based) Neurofilament Light Chain (NFL)Increased plasma levels correlate with axonal damage and disease activity.[21][22][23]Elevated plasma NFL is a reliable indicator of neuroaxonal injury.[22]
Glial Fibrillary Acidic Protein (GFAP)Increased leakage into the blood reflects astrocytic activation and damage.[1][21][22]Elevated blood levels are associated with astrogliosis and disease severity.[1][22]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

EAE_Pathogenesis cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Antigen Myelin Antigen ([Ser140]-PLP or MOG35-55) APC Antigen Presenting Cell (APC) Antigen->APC Uptake T_cell Naive CD4+ T cell APC->T_cell Presentation Th1 Th1 cell T_cell->Th1 Differentiation Th17 Th17 cell T_cell->Th17 Differentiation BBB Blood-Brain Barrier (BBB) Th1->BBB Cross Th17->BBB Cross Th1_cns Th1 BBB->Th1_cns Th17_cns Th17 BBB->Th17_cns Myelin Myelin Sheath Demyelination Demyelination Myelin->Demyelination Axon Axon Axonal_Damage Axonal Damage Axon->Axonal_Damage Microglia Microglia/Macrophages Microglia->Myelin Attack Astrocyte Astrocyte GFAP GFAP Astrocyte->GFAP Release Demyelination->Axon Exposes NFL NFL Axonal_Damage->NFL Release IFNg IFN-γ Th1_cns->IFNg IL17 IL-17 Th17_cns->IL17 IFNg->Microglia Activation IL17->Microglia Activation

Caption: Pathogenic cascade in EAE models.

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_monitoring Disease Monitoring cluster_endpoint Endpoint Analysis Immunization Immunization: - [Ser140]-PLP(139-151) or MOG35-55 - Complete Freund's Adjuvant (CFA) PTX Pertussis Toxin (PTX) Injection (optional, enhances disease) Clinical_Scoring Daily Clinical Scoring Immunization->Clinical_Scoring Blood_Collection Blood Collection (for NFL, GFAP, Cytokines) Clinical_Scoring->Blood_Collection Tissue_Harvest CNS Tissue Harvest (Spinal Cord, Brain) Blood_Collection->Tissue_Harvest Histology Histopathology (H&E, Luxol Fast Blue) Tissue_Harvest->Histology Immunohistochemistry Immunohistochemistry (CD4, Macrophages, GFAP) Tissue_Harvest->Immunohistochemistry Flow_Cytometry Flow Cytometry of CNS Infiltrates Tissue_Harvest->Flow_Cytometry

References

Unveiling the Correlation: Clinical Scores and CNS Inflammation in PLP-EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroinflammation and Drug Discovery

The Proteolipid Protein (PLP)-induced Experimental Autoimmune Encephalomyelitis (EAE) model is a cornerstone in multiple sclerosis (MS) research, providing a critical platform for investigating disease pathogenesis and evaluating novel therapeutic candidates. A fundamental aspect of this model lies in the correlation between observable clinical symptoms, quantified through standardized scoring systems, and the underlying neuropathology, specifically inflammation within the central nervous system (CNS). This guide provides a comprehensive comparison of these parameters, supported by experimental data, to aid researchers in the robust design and interpretation of preclinical studies.

Clinical Manifestations and Scoring in PLP-EAE

The clinical course of PLP-EAE, particularly in susceptible mouse strains like the SJL/J, often manifests as a relapsing-remitting disease, mirroring a common clinical pattern in MS patients.[1] Disease severity is systematically evaluated using a semi-quantitative scoring scale that grades the degree of motor impairment.

Table 1: Standard Clinical Scoring System for EAE

Clinical Score Description of Symptoms
0 No clinical signs of disease; normal motor function.
1 Limp tail or hind limb weakness, but not both.
2 Limp tail and hind limb weakness.
3 Partial hind limb paralysis.
4 Complete hind limb paralysis.

| 5 | Moribund state or death due to EAE. |

This scoring system is widely adopted for its simplicity and reproducibility in assessing disease progression and therapeutic efficacy.[2]

Quantifying CNS Inflammation: A Multi-faceted Approach

The clinical signs observed in EAE are a direct consequence of an autoimmune assault on the CNS, leading to inflammation, demyelination, and axonal damage.[3] A thorough assessment of CNS inflammation is therefore paramount and is typically achieved through a combination of histological analysis, flow cytometry, and cytokine profiling.

Histopathological Assessment

Histological examination of the brain and spinal cord provides a direct visualization and quantification of inflammatory infiltrates and their pathological consequences.

Table 2: Correlation of Mean Clinical Score with Quantitative Histological Parameters in the Spinal Cord During Different Phases of EAE

Disease Phase Mean Clinical Score (± SEM) Number of Inflammatory Lesions (per cross-section) Inflammatory Infiltration Area (%) Demyelination Area (%)
Onset ~1.5 2.37 ± 0.11 2.24 ± 0.14 3.11 ± 0.15
Peak ~2.8 9.08 ± 0.25 11.07 ± 0.45 10.14 ± 0.35

| Chronic | ~2.2 | 7.08 ± 0.20 | 5.29 ± 0.27 | 15.21 ± 0.49 |

Data adapted from a study quantifying histopathological changes in the spinal cord of EAE mice.[4] The temporal pattern of inflammatory lesion number and infiltration area closely mirrors the rise and partial fall of the mean clinical score, while demyelination shows a progressive increase.[4]

Flow Cytometry of CNS Infiltrates

Flow cytometry allows for the precise identification and quantification of various immune cell populations that infiltrate the CNS during EAE. This technique provides a detailed snapshot of the cellular composition of the inflammatory response.

Table 3: Representative Flow Cytometry Analysis of CNS Infiltrating Cells

Cell Population Surface Markers Expected Trend with Increasing Clinical Score
T-lymphocytes CD45+, CD3+, CD4+ or CD8+ Increase
Macrophages/Monocytes CD45high, CD11b+ Increase
Microglia (activated) CD45low, CD11b+ Increase in activation markers

| B-lymphocytes | CD45+, B220+ | Increase |

The number of infiltrating immune cells, particularly CD4+ T cells and macrophages, into the CNS is expected to rise in correlation with the severity of clinical symptoms.

Cytokine Profiling in the CNS

The inflammatory cascade in EAE is orchestrated by a complex interplay of pro-inflammatory and anti-inflammatory cytokines. Measuring the levels of these signaling molecules within the CNS provides insights into the immunological mechanisms driving the disease.

Table 4: Key Cytokines in the CNS During PLP-EAE and Their Expected Correlation with Clinical Score

Cytokine Primary Function in EAE Expected Correlation with Clinical Score
IFN-γ Pro-inflammatory; Th1 differentiation Positive
IL-17A Pro-inflammatory; Th17 differentiation Positive
TNF-α Pro-inflammatory; blood-brain barrier disruption Positive
IL-6 Pro-inflammatory; Th17 differentiation Positive

| IL-10 | Anti-inflammatory; regulatory T cell function | Negative |

Studies have shown that the expression of pro-inflammatory cytokines like IFN-γ and IL-17 in the brain and spinal cord is associated with disease activity in EAE.[5] Conversely, anti-inflammatory cytokines such as IL-10 are often found at lower levels during peak disease.[3]

Experimental Protocols

Induction of PLP-EAE in SJL/J Mice
  • Antigen Emulsion Preparation: An emulsion is prepared by mixing a synthetic peptide of proteolipid protein (e.g., PLP 139-151) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1]

  • Immunization: Female SJL/J mice, typically 8-12 weeks old, are immunized subcutaneously with the PLP/CFA emulsion.[1]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, and a clinical score is assigned based on the scale in Table 1.[2]

Histological Analysis of CNS Tissue
  • Tissue Collection and Preparation: At defined time points or clinical scores, mice are euthanized and perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The brain and spinal cord are dissected and processed for paraffin (B1166041) embedding.[5]

  • Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates and Luxol Fast Blue (LFB) to assess demyelination.[4]

  • Quantification: The number of inflammatory foci and the percentage of the area affected by inflammation and demyelination are quantified using microscopy and image analysis software.[4]

Flow Cytometry of CNS Infiltrating Cells
  • Cell Isolation: Mice are perfused with PBS to remove peripheral blood from the CNS. The brain and spinal cord are dissected, mechanically and enzymatically digested to create a single-cell suspension.

  • Leukocyte Enrichment: Mononuclear cells are isolated from the cell suspension using a density gradient centrifugation (e.g., Percoll).

  • Antibody Staining and Analysis: The isolated cells are stained with fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD4, CD11b). The stained cells are then analyzed using a flow cytometer to identify and quantify different cell populations.

Cytokine Analysis in the CNS
  • Tissue Homogenization: A section of the brain or spinal cord is homogenized in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the homogenate is determined.

  • Cytokine Measurement: The levels of specific cytokines are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays, with cytokine concentrations typically normalized to the total protein content.

Visualizing the Workflow and Pathways

EAE_Workflow Experimental Workflow for Correlating Clinical Score with CNS Inflammation cluster_induction EAE Induction and Monitoring cluster_analysis CNS Inflammation Analysis cluster_correlation Data Correlation immunization Immunization (PLP Peptide + CFA) monitoring Daily Clinical Scoring immunization->monitoring histology Histology (Inflammation & Demyelination) monitoring->histology Tissue Collection flow_cytometry Flow Cytometry (Immune Cell Infiltrates) monitoring->flow_cytometry Tissue Collection cytokine_profiling Cytokine Profiling (ELISA/Multiplex) monitoring->cytokine_profiling Tissue Collection correlation Correlate Clinical Score with Inflammatory Markers histology->correlation flow_cytometry->correlation cytokine_profiling->correlation

Caption: Workflow for correlating clinical scores with CNS inflammation in PLP-EAE.

T_Cell_Activation_Pathway Simplified T-Cell Activation and CNS Infiltration in EAE cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) presenting PLP peptide T_cell Naive CD4+ T-cell APC->T_cell Antigen Presentation Activated_T_cell Activated Th1/Th17 Cell T_cell->Activated_T_cell Differentiation BBB Blood-Brain Barrier Activated_T_cell->BBB Migration Inflammation Inflammation Demyelination Axonal Damage Activated_T_cell->Inflammation Cytokine Release Microglia Microglia/Macrophage (re-presenting antigen) BBB->Microglia Infiltration Microglia->Inflammation Cytokine Release

Caption: T-cell activation and CNS infiltration pathway in EAE.

Conclusion

The PLP-EAE model provides a robust framework for understanding the interplay between clinical disability and CNS inflammation. As demonstrated, clinical scores serve as a reliable, non-invasive indicator of underlying pathological processes. However, a comprehensive evaluation necessitates the integration of quantitative histological, cellular, and molecular analyses of the CNS. This multi-pronged approach, as outlined in this guide, is essential for accurately assessing disease mechanisms and the efficacy of novel therapeutic interventions for multiple sclerosis. It is important to note that while a strong correlation exists, it is not always linear, and discordance can occur, particularly during the recovery phases of the disease.[6] Therefore, complementing clinical scoring with direct measures of CNS inflammation is crucial for a complete understanding of the disease process.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for [Ser140]-plp(139-151) tfa

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like [Ser140]-plp(139-151) tfa are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a polypeptide fragment of the myelin lipid protein supplied as a trifluoroacetate (B77799) (TFA) salt. The presence of TFA dictates that this compound be treated as hazardous waste.

Immediate Safety and Handling Precautions

This compound, due to its TFA component, should be handled with care. Trifluoroacetic acid is a corrosive substance that can cause severe skin burns and eye damage and is harmful if inhaled.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat and other protective clothing are necessary to prevent skin contact.[1][2]

Engineering Controls:

  • Always handle the compound within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

**Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Segregation: Never dispose of this compound down the drain.[1][3] This material must be segregated as hazardous waste. Keep it separate from incompatible materials such as bases, oxidizers, and metals.[1][3]

  • Waste Containers:

    • Store all waste containing this compound in a designated, closed, and leak-proof container.[1][2]

    • The container must be clearly labeled as "Hazardous Waste" and specify "Trifluoroacetic Acid Waste".[1][4] Use full chemical names; avoid abbreviations or formulas.[4]

    • Ensure the container is made of a compatible material, such as glass or polyethylene.[1]

  • Storage: Keep the hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Store the container in a designated satellite accumulation area.[4]

  • Waste Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management service.[3][5]

Quantitative Data Summary

For safe handling and disposal, key quantitative parameters related to the hazardous component, Trifluoroacetic Acid (TFA), are summarized below.

ParameterValue/InstructionSource
Spill Threshold for Evacuation >50 mL (pure TFA) outside a fume hood[4]
Emergency Eye Wash Duration At least 15 minutes[3]
Emergency Shower Duration At least 15 minutes[3]
pH for Neutralization (if applicable) Between 5.5 and 9.0[2]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedure for handling chemical waste of this nature is recommended.

Protocol for Collection and Disposal of this compound Waste:

  • Preparation: Before beginning any experiment that will generate this waste, ensure a designated hazardous waste container, properly labeled for Trifluoroacetic Acid waste, is available in the designated satellite accumulation area.

  • Collection of Solid Waste: All solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be collected in the designated hazardous waste container.[2]

  • Collection of Liquid Waste: Collect all liquid waste containing this compound in the same designated hazardous waste container. Do not mix with other waste streams.

  • Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; once it is approximately 80% full, arrange for pickup.[4]

  • Disposal Request: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid or Liquid) fume_hood->waste_generated segregate Segregate as Hazardous Waste waste_generated->segregate container Place in Designated, Labeled, and Closed Container (TFA Waste) segregate->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage full Container >80% Full? storage->full full->storage No ehs_pickup Arrange for Pickup by EHS/Certified Waste Disposal full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [Ser140]-plp(139-151) tfa

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [Ser140]-plp(139-151) tfa. The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of the product.

Disclaimer: This guide is based on general best practices for handling synthetic peptides and trifluoroacetic acid (TFA) salts. A specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to consult your institution's Environmental Health and Safety (EH&S) department and review any available manufacturer's documentation before handling this material.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.

Table 1: Recommended Personal Protective Equipment (PPE)

CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Should meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[1][2] Consider double-gloving for added protection. Change gloves immediately if they become contaminated.[1][3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes.[1][3][4]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles.[1][2][3] Work should be conducted in a chemical fume hood or biosafety cabinet.[3]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical for both safety and maintaining the stability of the peptide.

2.1. Receiving and Inspection Upon receipt, visually inspect the container for any damage or signs of a compromised seal.

2.2. Storage of Lyophilized Peptide For long-term storage, the lyophilized powder should be stored at -20°C or colder in a tightly sealed container, protected from light.[1][5][6][7] To prevent moisture absorption, which can degrade the peptide, allow the container to equilibrate to room temperature in a desiccator before opening.[1][7]

2.3. Handling of Lyophilized Peptide Due to the fine, easily aerosolized nature of lyophilized powders, all weighing and initial handling should be conducted within a chemical fume hood or a biosafety cabinet to minimize the risk of inhalation.[3]

Experimental Protocol: Reconstitution and Aliquoting

Following a sterile and careful reconstitution process is vital for the integrity of your experiments.

Step 1: Preparation

  • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.[1][8]

  • Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[9]

  • Disinfect your work area and the vial's stopper with an alcohol swab.[8]

Step 2: Reconstitution

  • Using a sterile pipette, slowly add the appropriate volume of a suitable sterile solvent (e.g., sterile distilled water, PBS) to the vial.[9][10][11] Aim the solvent down the side of the vial to gently wash over the powder.

  • Gently swirl or rock the vial to dissolve the peptide.[8][11] Avoid vigorous shaking, as this can cause foaming and potentially denature the peptide.[8] If the peptide is difficult to dissolve, sonication may be used.[1]

  • Ensure the peptide is fully dissolved and the solution is clear before proceeding.[8]

Step 3: Aliquoting and Storage of Reconstituted Peptide

  • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use, sterile, low-adhesion microcentrifuge tubes.[1][3][8]

  • Clearly label each aliquot with the peptide name, concentration, and the date of preparation.[3]

  • For long-term storage, store the aliquots at -20°C or -80°C.[1][5] Reconstituted peptides are generally stable for shorter periods when refrigerated at 2-8°C.[10]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, vials, and absorbent materials from spill cleanups, must be collected in a designated and clearly labeled hazardous waste container.[3][12]

  • Liquid Waste: Unused or waste solutions of the peptide should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions or TFA-containing solutions down the drain. [3][13][14]

4.2. Disposal Procedure

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3]

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the waste containers.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1. Spills

  • Evacuate the immediate area of the spill.

  • If the spill involves the lyophilized powder, avoid creating dust clouds.

  • Wearing the appropriate PPE, cover the spill with an absorbent material.[15][16][17]

  • For liquid spills, work from the outside of the spill inwards to prevent spreading.[16][17]

  • Decontaminate the area using a suitable disinfectant, such as a 10% bleach solution, allowing for adequate contact time (at least 20 minutes).[12][16][17] Enzymatic detergents can also be used for cleaning labware.[12][18]

  • Collect all cleanup materials in a sealed hazardous waste container for disposal.[12][15]

5.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[3] Seek medical attention.

  • Ingestion: Wash out the mouth with water.[15] Seek immediate medical attention.

Workflow Diagram

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Reconstitution cluster_disposal Waste Disposal receive Receive Peptide inspect Inspect Container receive->inspect store_lyo Store Lyophilized Peptide (-20°C or colder) inspect->store_lyo ppe Don Appropriate PPE store_lyo->ppe warm Equilibrate to Room Temp ppe->warm reconstitute Reconstitute in Fume Hood warm->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_sol Store Aliquots (-20°C or -80°C) aliquot->store_sol collect_solid Collect Contaminated Solid Waste store_sol->collect_solid collect_liquid Collect Contaminated Liquid Waste store_sol->collect_liquid ehs_disposal Dispose via EH&S collect_solid->ehs_disposal collect_liquid->ehs_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。